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  • Product: 3-(4-Methoxyphenyl)butan-2-amine
  • CAS: 21894-69-9

Core Science & Biosynthesis

Foundational

Synthesis Route of 3-(4-Methoxyphenyl)butan-2-amine: A Comprehensive Technical Guide

Introduction & Pharmacological Context The compound 3-(4-methoxyphenyl)butan-2-amine (CAS: 21894-57-5) is a structurally unique phenethylamine derivative characterized by an α -methyl group, a β -methyl group, and a para...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 3-(4-methoxyphenyl)butan-2-amine (CAS: 21894-57-5) is a structurally unique phenethylamine derivative characterized by an α -methyl group, a β -methyl group, and a para-methoxy substitution on the aromatic ring. As a homologue of para-methoxyamphetamine (PMA), it is of significant interest in neuropharmacological research, particularly in structure-activity relationship (SAR) studies evaluating monoamine transporter affinities and monoamine oxidase (MAO) inhibition profiles.

Due to the presence of two adjacent stereocenters (C2 and C3), the molecule exists as a mixture of four stereoisomers (two diastereomeric pairs: erythro and threo). Developing a robust, regioselective, and scalable synthetic route is critical for researchers requiring high-purity analytical standards or preclinical testing materials 1.

This whitepaper details a highly efficient two-step synthetic pathway: the regioselective α -alkylation of 1-(4-methoxyphenyl)propan-2-one followed by chemoselective reductive amination.

Retrosynthetic Analysis & Mechanistic Strategy

When designing the synthesis of 3-arylbutan-2-amines, the primary challenge is establishing the butane chain with precise functional group placement. While Friedel-Crafts alkylation of anisole with 2,3-epoxybutane is a viable pathway to the precursor alcohol, it often suffers from ortho/para regioselectivity issues.

A far superior approach leverages the inherent acidity differential in 1-(4-methoxyphenyl)propan-2-one . The benzylic α -protons (C3) possess a pKa of ~15–16 due to resonance stabilization from the adjacent aromatic ring, whereas the terminal methyl protons (C1) have a pKa of ~19–20 2. Deprotonation under thermodynamic conditions exclusively yields the benzylic enolate, which undergoes an SN​2 reaction with methyl iodide to form the required 3-(4-methoxyphenyl)butan-2-one intermediate 3.

SynthesisRoute A 1-(4-Methoxyphenyl)propan-2-one B Thermodynamic Enolate (Benzylic Deprotonation) A->B NaH, THF 0 °C to RT C 3-(4-Methoxyphenyl)butan-2-one B->C MeI (SN2) Regioselective Alkylation D Iminium Intermediate C->D NH4OAc, MeOH -H2O E 3-(4-Methoxyphenyl)butan-2-amine D->E NaCNBH3 Chemoselective Reduction

Fig 1. Regioselective synthesis route of 3-(4-methoxyphenyl)butan-2-amine.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed with built-in causality and validation steps to ensure high yield and purity.

Step 1: Regioselective α -Methylation

Objective: Synthesize 3-(4-methoxyphenyl)butan-2-one via thermodynamic enolate alkylation.

Reagents:

  • 1-(4-methoxyphenyl)propan-2-one (1.0 eq, 50 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq, 55 mmol)

  • Methyl iodide (1.2 eq, 60 mmol)

  • Anhydrous Tetrahydrofuran (THF, 150 mL)

Procedure:

  • Enolate Formation: Suspend NaH in anhydrous THF under an argon atmosphere in a flame-dried flask. Cool the suspension to 0 °C using an ice bath. Add 1-(4-methoxyphenyl)propan-2-one dropwise over 15 minutes.

    • Causality: Hydrogen gas evolution will be observed. Stirring for an additional 45 minutes at room temperature ensures complete conversion to the thermodynamic benzylic enolate.

  • Alkylation: Recool the mixture to 0 °C. Add methyl iodide dropwise.

    • Validation: The reaction mixture will gradually become cloudy as NaI precipitates.

  • Propagation & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). Once the starting material is consumed, carefully quench the reaction with saturated aqueous NH4​Cl (50 mL) to destroy any unreacted NaH.

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield 3-(4-methoxyphenyl)butan-2-one as a pale yellow oil.

Step 2: Chemoselective Reductive Amination

Objective: Convert the ketone to 3-(4-methoxyphenyl)butan-2-amine without reducing the carbonyl to an alcohol.

Reagents:

  • 3-(4-methoxyphenyl)butan-2-one (1.0 eq, 30 mmol)

  • Ammonium acetate ( NH4​OAc , 10.0 eq, 300 mmol)

  • Sodium cyanoborohydride ( NaCNBH3​ , 3.0 eq, 90 mmol)

  • Anhydrous Methanol (100 mL)

Procedure:

  • Imine Condensation: Dissolve the ketone and NH4​OAc in anhydrous methanol. Stir at room temperature for 2 hours.

    • Causality: The massive excess of ammonium acetate drives the equilibrium toward the imine/iminium intermediate.

  • Reduction: Cool the solution to 0 °C. Add NaCNBH3​ in small portions.

    • Mechanistic Note: NaCNBH3​ is stable at the slightly acidic pH (~6) created by NH4​OAc . It selectively reduces the highly electrophilic iminium ion rather than the unreacted ketone.

  • Maturation: Stir the reaction at room temperature for 24 hours.

  • Workup & Acid-Base Extraction (Critical for Purity):

    • Quench the reaction by adding 1M HCl until the pH is < 2. Stir for 30 minutes in a well-ventilated fume hood (CAUTION: Highly toxic HCN gas is evolved as excess hydride is destroyed).

    • Extract the acidic aqueous layer with Diethyl Ether ( 2×50 mL). Validation: This step removes unreacted ketone and neutral byproducts; the target amine remains in the aqueous layer as a water-soluble hydrochloride salt.

    • Basify the aqueous layer to pH > 10 using 5M NaOH. The aqueous layer will turn milky as the free base precipitates.

    • Extract the free amine with Dichloromethane (DCM, 3×50 mL).

  • Isolation: Dry the combined DCM layers over Na2​SO4​ and concentrate in vacuo to yield the free base of 3-(4-methoxyphenyl)butan-2-amine.

  • Salt Formation (Optional): Dissolve the free base in anhydrous ether and add 2M HCl in ether dropwise until precipitation ceases. Filter and dry the resulting hydrochloride salt under a vacuum.

Quantitative Data & Optimization Metrics

The table below summarizes the optimization parameters for the synthesis, comparing different bases and reducing agents to maximize the yield of the target amine.

Table 1: Reaction Conditions and Yield Optimization

StepReaction TypeReagents / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)
1Enolate AlkylationNaH, MeITHF0 25478 - 82%
1 (Alt)Enolate AlkylationLDA, MeITHF-78 25280 - 85%
2Reductive Amination NH4​OAc , NaCNBH3​ MeOH252465 - 72%
2 (Alt)Reductive Amination NH3​ (in MeOH), Ti(O-iPr)4​ , NaBH4​ MeOH0 251275 - 80%

Note: The alternative use of Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) acts as a Lewis acid water scavenger, accelerating imine formation and allowing the use of cheaper NaBH4​ without premature ketone reduction.

Mechanistic Deep Dive: Thermodynamic Control

The success of this synthetic route hinges entirely on the regioselectivity of the first step. If deprotonation occurs at the terminal methyl group (kinetic control), the resulting product would be 1-(4-methoxyphenyl)pentan-3-one, an undesired regioisomer.

EnolateRegioselectivity Ketone 1-(4-Methoxyphenyl)propan-2-one pKa ~15 (Benzylic) vs ~20 (Methyl) Kinetic Kinetic Enolate (Terminal CH2-) Ketone->Kinetic Sterically hindered base (Minor) Thermo Thermodynamic Enolate (Benzylic CH-) Ketone->Thermo NaH, 0 °C to RT (Major pathway) Target 3-(4-Methoxyphenyl)butan-2-one Thermo->Target + MeI (SN2) High Regioselectivity

Fig 2. Thermodynamic vs. kinetic enolate formation dictating regioselectivity.

By utilizing NaH at 0 °C to room temperature, the system is allowed to equilibrate. Because the benzylic enolate is significantly lower in energy (due to extended π -conjugation with the para-methoxyphenyl ring), the equilibrium shifts almost entirely to the thermodynamic enolate. Subsequent trapping with methyl iodide permanently locks the carbon framework into the required 3-aryl-2-butanone architecture.

Conclusion & Stereochemical Considerations

The outlined two-step protocol provides a highly reliable, scalable, and regioselective method for synthesizing 3-(4-methoxyphenyl)butan-2-amine. Researchers utilizing this compound for in vitro or in vivo assays must note that the reductive amination step yields a diastereomeric mixture (erythro and threo isomers). If stereopure compounds are required for specific receptor binding assays, the final racemic mixture must be subjected to chiral resolution (e.g., fractional crystallization using chiral acids like (+)-di-p-toluoyl-D-tartaric acid) or preparative chiral HPLC.

References

  • Title: Method of alkylation of arylmethyl methyl ketones (US2644843A)
  • Mechanistic Principles of Enolate Chemistry Title: 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL:[Link]

Sources

Exploratory

Spectroscopic Elucidation and Analytical Characterization of 3-(4-Methoxyphenyl)butan-2-amine: A Comprehensive Technical Guide

Executive Summary The identification of novel psychoactive substances (NPS) and complex pharmacological intermediates requires analytical rigor that goes beyond simple library matching. 3-(4-Methoxyphenyl)butan-2-amine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of novel psychoactive substances (NPS) and complex pharmacological intermediates requires analytical rigor that goes beyond simple library matching. 3-(4-Methoxyphenyl)butan-2-amine (also known as 4-methoxy- α,β -dimethylphenethylamine) is a structural homologue of para-methoxyamphetamine (PMA) featuring an extended aliphatic chain. As a Senior Application Scientist, I approach the characterization of such molecules as a self-validating analytical workflow. Relying on a single technique is insufficient; the integration of multi-technique databases is paramount for the unambiguous structural elucidation of structurally similar NPS[1].

This whitepaper details the causality behind the spectroscopic profiling (GC-EI-MS, NMR, and FTIR-ATR) of 3-(4-methoxyphenyl)butan-2-amine, providing self-validating protocols for forensic and pharmaceutical researchers.

Structural Dynamics and Analytical Workflow

3-(4-Methoxyphenyl)butan-2-amine possesses two adjacent chiral centers (C2 and C3), resulting in four possible stereoisomers (erythro and threo enantiomeric pairs). While mass spectrometry serves as an excellent frontline screening tool, its limitation in differentiating diastereomers necessitates the use of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Workflow A Seized/Synthesized Sample 3-(4-Methoxyphenyl)butan-2-amine B Sample Preparation (Liquid-Liquid Extraction / Salt Cleavage) A->B C GC-EI-MS (Primary Screening & MW) B->C D FTIR-ATR (Functional Group ID) B->D E 1H & 13C NMR (Regioisomer & Stereocenter Elucidation) B->E F Data Synthesis & Diastereomer Assignment (Erythro/Threo) C->F D->F E->F

Analytical workflow for the spectroscopic characterization of phenethylamine derivatives.

Mass Spectrometry (GC-EI-MS) Profiling

The Causality of Fragmentation: Under standard electron ionization (70 eV), phenethylamines undergo rapid α -cleavage. This fragmentation is driven by the thermodynamic stability of the resulting ions. For 3-(4-methoxyphenyl)butan-2-amine, cleavage of the C2-C3 bond yields a highly stable nitrogen-containing iminium fragment at m/z 44 (the base peak, characteristic of α -methyl primary amines) and a p-methoxy- α -methylbenzyl radical/cation at m/z 135. Because the molecular ion (m/z 179) is highly unstable, it is often absent or <1% in relative abundance.

Fragmentation M Molecular Ion[M]+ m/z 179 F1 Alpha-Cleavage Loss of C9H11O (p-Methoxybenzyl radical) M->F1 F2 Alpha-Cleavage Loss of C2H6N (Ethylamine radical) M->F2 I1 Base Peak [CH3-CH(NH2)]+ m/z 44 F1->I1 I2 Tropylium Cation [C9H11O]+ m/z 135 F2->I2

Primary EI-MS fragmentation pathway (alpha-cleavage) for 3-(4-methoxyphenyl)butan-2-amine.

Table 1: EI-MS Fragmentation Data
m/zRelative Abundance (%)Ion AssignmentStructural Rationale
179< 1[M]⁺Molecular ion (weak due to rapid α -cleavage)
13515[C₉H₁₁O]⁺p-Methoxy- α -methylbenzyl cation
1218[C₈H₉O]⁺Loss of methyl group from m/z 135
44100[C₂H₆N]⁺ α -cleavage iminium product (Base Peak)
Protocol 1: Self-Validating GC-MS Screening & Derivatization
  • Objective: Confirm molecular weight and primary amine presence.

  • Causality: Underivatized primary amines exhibit peak tailing on non-polar columns. Derivatization with Trifluoroacetic anhydride (TFAA) increases volatility, improves peak shape, and yields a higher-mass molecular ion, serving as a self-validating confirmation of the primary amine structure.

  • Step-by-Step Methodology:

    • Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of ethyl acetate.

    • Internal Standard (Validation Step): Add 10 µL of tetracosane (1.0 mg/mL in hexane) to validate retention time stability and injection volume integrity.

    • Derivatization: Transfer 100 µL of the solution to a GC vial. Add 50 µL of TFAA. Incubate at 60°C for 20 minutes. Evaporate under N₂ and reconstitute in 100 µL ethyl acetate.

    • Acquisition: Inject 1.0 µL (split 50:1) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Oven program: 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min). Acquire in EI mode (70 eV), scan range m/z 40-400.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Chemical Shifts and Stereochemistry: The electron-donating methoxy group (-OCH₃) at the para position strongly shields the ortho aromatic protons, pushing them upfield to ~6.85 ppm and creating a classic AA'BB' splitting pattern. Furthermore, the 3JH2−H3​ coupling constant is the definitive metric for distinguishing diastereomers. According to the Karplus equation, the erythro (anti-periplanar favored) diastereomer exhibits a larger coupling constant ( J≈8.5 Hz), while the threo (gauche favored) exhibits a smaller constant ( J≈4−6 Hz). Low-field NMR is excellent for rapid screening, but high-field NMR is required to resolve these critical multiplet structures [3].

Table 2: ¹H NMR Data (400 MHz, CDCl₃, Freebase, Erythro Isomer)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1.05Doublet (d)6.53HC1-H₃ ( α -methyl)
1.25Doublet (d)7.03HC4-H₃ ( β -methyl)
1.40Broad Singlet (br s)-2H-NH₂ (exchanges with D₂O)
2.70Doublet of Quartets8.5, 7.01HC3-H ( β -proton)
3.10Doublet of Quartets8.5, 6.51HC2-H ( α -proton)
3.80Singlet (s)-3HAr-OCH₃
6.85Doublet (d)8.52HAr-H (ortho to OCH₃)
7.10Doublet (d)8.52HAr-H (meta to OCH₃)
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
18.0CH₃C4 ( β -methyl)
20.5CH₃C1 ( α -methyl)
46.0CHC3 ( β -carbon)
51.5CHC2 ( α -carbon)
55.3CH₃Ar-OCH₃
113.8CHAr-C (ortho to OCH₃)
128.5CHAr-C (meta to OCH₃)
135.0C (Quaternary)Ar-C (ipso to alkyl chain)
158.2C (Quaternary)Ar-C (ipso to OCH₃)
Protocol 2: Self-Validating High-Resolution NMR Acquisition
  • Objective: Elucidate regiochemistry and stereochemistry.

  • Step-by-Step Methodology:

    • Sample Prep: Dissolve 15 mg of the freebase sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Internal Standard (Validation Step): Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be locked exactly at 0.00 ppm to validate the chemical shift calibration.

    • ¹H NMR Acquisition: Acquire on a 400 MHz spectrometer. Parameters: 30° pulse angle, 2.0 s relaxation delay (d1), 16 scans, 64k data points.

    • ¹³C NMR Acquisition: Acquire at 100 MHz. Parameters: 30° pulse angle, 2.0 s relaxation delay, 1024 scans, with WALTZ-16 proton decoupling.

    • Data Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), zero-fill to 128k points, Fourier transform, phase correct, and baseline correct.

Fourier-Transform Infrared (FTIR-ATR) Fingerprinting

The Causality of Vibrational Modes: FTIR-ATR is utilized to rapidly distinguish between the freebase and the salt form of the molecule. A broad absorption band between 3200 and 2800 cm⁻¹ is indicative of the primary ammonium salt (-NH₃⁺), confirming the hydrochloride form. The strong asymmetric C-O-C stretch at 1245 cm⁻¹ definitively confirms the presence of the aryl alkyl ether (methoxy group).

Table 4: FTIR-ATR Peak Assignments (Hydrochloride Salt)
Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
3200 - 2800N-H stretching (broad)Primary ammonium salt (-NH₃⁺)
2960, 2930C-H stretching (asym/sym)Aliphatic methyl/methine groups
2835C-H stretchingMethoxy group (-OCH₃)
1610, 1585N-H bendingPrimary amine salt
1515, 1460C=C stretchingAromatic ring (para-disubstituted)
1245C-O-C stretching (asym)Aryl alkyl ether
1030C-O-C stretching (sym)Aryl alkyl ether
830C-H out-of-plane bendingPara-disubstituted benzene

References

  • Castaing-Cordier, T., et al. "Characterization of new psychoactive substances by integrating benchtop NMR to multi-technique databases." Drug Testing and Analysis, 2022.[Link]

  • Mewis, R. E., et al. "Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy." ACS Omega, 2019.[Link]

  • Błażewicz, A., et al. "Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone." Molecules, 2023.[Link]

Sources

Foundational

Mass spectrometry analysis of 3-(4-Methoxyphenyl)butan-2-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Methoxyphenyl)butan-2-amine Introduction 3-(4-Methoxyphenyl)butan-2-amine is a substituted phenethylamine derivative. As a structural analog of compou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Methoxyphenyl)butan-2-amine

Introduction

3-(4-Methoxyphenyl)butan-2-amine is a substituted phenethylamine derivative. As a structural analog of compounds with known psychoactive properties, its accurate identification and quantification are of significant interest to researchers, forensic scientists, and drug development professionals. The structural similarity to amphetamine-type stimulants (ATS) necessitates robust analytical methodologies to distinguish it from controlled substances and to understand its metabolic fate.[1][2] Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as the definitive tool for this purpose, offering unparalleled sensitivity and specificity.[2][3]

This guide provides a comprehensive overview of the principles and practical considerations for the mass spectrometric analysis of 3-(4-Methoxyphenyl)butan-2-amine. We will delve into sample preparation strategies, chromatographic separation, ionization techniques, and the characteristic fragmentation patterns observed under both electron ionization (EI) and electrospray ionization (ESI), providing a self-validating framework for its unambiguous identification.

Part 1: Sample Preparation: The Foundation of Accurate Analysis

The quality of mass spectrometry data is intrinsically linked to the quality of the sample introduced into the instrument. For amine-containing compounds like 3-(4-Methoxyphenyl)butan-2-amine, sample preparation aims to isolate the analyte from complex matrices (e.g., biological fluids, seized materials), minimize interfering substances, and present it in a solvent compatible with the chosen analytical system.[4]

Extraction from Complex Matrices

Given that the analyte is a basic amine, its extraction from aqueous matrices is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5] The choice depends on the matrix, required throughput, and desired level of cleanliness.

Protocol: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is designed for the extraction of basic drugs from urine or plasma and relies on a mixed-mode cation exchange sorbent.

Rationale: Mixed-mode SPE provides a two-fold retention mechanism (hydrophobic and ionic), leading to superior selectivity and cleaner extracts compared to a single-mode sorbent. Adjusting the pH at different steps is critical to modulate the charge state of the analyte for effective retention and elution.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 1 mL of sample (e.g., urine), add 10 µL of an appropriate internal standard (e.g., a deuterated analog) and 500 µL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0) to normalize the sample pH. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 2 mL of deionized water to remove salts and polar interferences.

    • Wash 2: Pass 2 mL of 0.1 M acetic acid to remove weakly acidic and neutral compounds.

    • Wash 3: Pass 2 mL of methanol to remove hydrophobic, non-basic interferences. Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elution: Elute the analyte by passing 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the amine, disrupting the ionic interaction with the sorbent and allowing for its elution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the initial LC conditions. Vortex and transfer to an autosampler vial for analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Primary amines like 3-(4-Methoxyphenyl)butan-2-amine often exhibit poor peak shape and potential thermal degradation in GC systems. Derivatization is a crucial step to improve their volatility and thermal stability by converting the polar amine group into a less polar, more stable derivative.[6]

Protocol: Acylation for GC-MS Analysis

Rationale: Acylation with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogen on the amine with a trifluoroacetyl group. This blocks hydrogen bonding, reduces polarity, and enhances volatility, leading to sharper, more symmetrical chromatographic peaks.

Step-by-Step Methodology:

  • To the dried extract from the SPE protocol, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Part 2: Chromatographic Separation and Mass Spectrometric Detection

The choice between GC-MS and LC-MS depends on the analytical objective. GC-MS with Electron Ionization (EI) provides highly reproducible mass spectra rich in structural information, ideal for library matching. LC-MS with Electrospray Ionization (ESI) is better suited for thermally labile compounds and is often coupled with tandem mass spectrometry (MS/MS) for high-sensitivity quantification.[2][3][7]

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt ISTD Internal Standard Spiking Sample->ISTD Extraction SPE or LLE ISTD->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv Recon Reconstitution Extraction->Recon Deriv->Recon LC LC Separation Recon->LC GC GC Separation Recon->GC MS Mass Spectrometer (e.g., QTOF, QQQ) LC->MS GC->MS Qual Qualitative ID (Library Match / Fragmentation) MS->Qual Quant Quantification (Calibration Curve) MS->Quant Report Final Report Qual->Report Quant->Report

Caption: General workflow for the analysis of 3-(4-Methoxyphenyl)butan-2-amine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying the analyte in complex matrices due to its high sensitivity and selectivity.[8][9]

LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the amine analyte is protonated (-NH3+), which is required for efficient positive ion ESI.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate.A gradient elution is necessary to effectively elute the analyte while separating it from matrix components.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine group readily accepts a proton to form a stable [M+H]+ ion.
MS/MS Mode Multiple Reaction Monitoring (MRM)For quantification, MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[7]
Precursor Ion m/z 180.14Corresponds to the protonated molecule [C11H17NO + H]+.
Product Ions To be determined empirically, but likely candidates include m/z 121.06 and m/z 135.08 (see fragmentation discussion below).These specific transitions provide confirmation and quantification free from isobaric interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with EI is a powerful tool for qualitative identification, providing detailed fragmentation patterns that can be compared against spectral libraries.[1]

GC-MS Parameters
ParameterRecommended Setting (for TFAA derivative)Rationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A non-polar column provides excellent separation for a wide range of derivatized compounds.
Inlet Temperature 250°CEnsures complete and rapid vaporization of the derivatized analyte without thermal degradation.
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.This temperature program allows for the separation of the analyte from solvent and other potential byproducts.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard EI energy produces extensive, reproducible fragmentation, creating a characteristic fingerprint for the molecule.[1]
Mass Analyzer Scan mode (e.g., m/z 40-500)Acquires full mass spectra for identification and comparison with libraries.

Part 3: Interpretation of Mass Spectra: Fragmentation Pathways

The fragmentation pattern is the key to structural elucidation. The structure of 3-(4-Methoxyphenyl)butan-2-amine contains several features that dictate its fragmentation: the primary amine, the aliphatic chain, and the methoxy-substituted aromatic ring.

Chemical Structure: 3-(4-Methoxyphenyl)butan-2-amine Formula: C11H17NO Monoisotopic Mass: 179.13 g/mol

ESI-MS/MS Fragmentation of the Protonated Molecule ([M+H]+, m/z 180.14)

Under the relatively low-energy conditions of Collision-Induced Dissociation (CID) in a tandem mass spectrometer, fragmentation is predictable and typically involves the loss of stable neutral molecules.

  • Loss of Ammonia (NH3): A common pathway for protonated primary amines is the neutral loss of ammonia (17.03 Da), leading to a carbocation at m/z 163.11 .

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aliphatic chain can lead to the formation of the highly stable methoxybenzyl cation at m/z 121.06 . This is often a very prominent fragment for compounds containing this moiety.

  • Formation of the Iminium Ion: Cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage) is a dominant fragmentation pathway for amines. For this molecule, this would involve cleavage between C2 and C3, but a more likely scenario after protonation involves rearrangements. A key fragment is often the iminium ion resulting from the cleavage between the benzylic carbon and the rest of the side chain, which upon rearrangement can yield a fragment at m/z 135.08 , corresponding to the [M+H - C3H7]+ fragment.

EI-MS Fragmentation of the Molecular Ion (M•+, m/z 179.13)

Electron ionization is a high-energy process that induces extensive fragmentation, providing a detailed structural fingerprint.

  • Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation for amines. Cleavage of the bond between C2 and C3 results in the formation of a stable, resonance-stabilized iminium cation. This will be the base peak in the spectrum at m/z 44.05 ([C2H6N]+).

  • Benzylic Cleavage: Similar to ESI, cleavage at the benzylic position is highly favored due to the stability of the resulting methoxybenzyl radical or cation. This leads to a prominent ion at m/z 121.06 ([C8H9O]+).

  • McLafferty Rearrangement: While less common for simple amines, rearrangements can occur. However, the direct cleavage pathways are expected to dominate.

Proposed Fragmentation Pathway (EI-MS)

G M Molecular Ion (M+) m/z 179.13 F44 Iminium Ion [C2H6N]+ m/z 44.05 (Base Peak) M->F44 α-Cleavage F121 Methoxybenzyl Cation [C8H9O]+ m/z 121.06 M->F121 Benzylic Cleavage F164 [M-CH3]+ m/z 164.12 M->F164 Loss of •CH3 F135 [M-C3H7]+ m/z 136.07 M->F135 Rearrangement

Caption: Proposed major fragmentation pathways for 3-(4-Methoxyphenyl)butan-2-amine under EI.

Summary of Key Ions
m/z (Monoisotopic)Proposed FormulaIon TypeIonizationDescription
180.1386[C11H18NO]+[M+H]+ESIProtonated molecule, precursor ion for MS/MS.
179.1305[C11H17NO]•+M•+EIMolecular ion.
163.1117[C11H15O]+FragmentESI[M+H - NH3]+, loss of ammonia from the protonated molecule.
136.0753[C9H10O]•+FragmentEIResult of cleavage and rearrangement.
121.0648[C8H9O]+FragmentESI / EIStable methoxybenzyl or tropylium cation from benzylic cleavage.
44.0495[C2H6N]+FragmentEIIminium ion from α-cleavage, expected base peak.

Conclusion

The mass spectrometric analysis of 3-(4-Methoxyphenyl)butan-2-amine is a robust and definitive process when approached with a sound understanding of the underlying chemical principles. Careful sample preparation, particularly SPE for matrix cleanup and derivatization for GC-MS, is paramount for achieving high-quality data. Both LC-MS/MS and GC-MS offer complementary information. LC-MS/MS provides sensitive quantification through MRM analysis of the [M+H]+ ion at m/z 180.14, while GC-MS with electron ionization yields a rich, reproducible fragmentation pattern characterized by a dominant iminium ion at m/z 44.05 and a significant methoxybenzyl fragment at m/z 121.06. This combined analytical strategy provides a self-validating system for the unambiguous identification and accurate quantification of this compound, meeting the rigorous demands of forensic, clinical, and pharmaceutical research.

References

  • Doc Brown's Chemistry. (2026, March 10). Mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • DeRuiter, J., et al. (2009). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. ResearchGate. [Link]

  • Westphal, F., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PMC. [Link]

  • Gagnon, H. (2007). Method of analysis of amine by mass spectrometry.
  • SCIEX. (n.d.). Identification and Quantification of Designer Drugs in Urine by LC-MS/MS. SCIEX. [Link]

  • Fornal, E., et al. (2013). Identification of Substituted Cathinones: 3,4-Methylenedioxy Derivatives by High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry. PubMed. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. UNODC. [Link]

  • Fan, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Svilpa, G. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Chen, Y., et al. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • van der Grient, C., et al. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]

  • Preti, R. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen. [Link]

  • Cody, J. T., & Schwarzhoff, R. (2004). Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. PubMed. [Link]

  • Cychowska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Li, L. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov. [Link]

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  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook. [Link]

  • Park, Y., et al. (2025). LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series)from urine samples. ResearchGate. [Link]

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Exploratory

Predictive Pharmacology and Toxicological Profiling of 3-(4-Methoxyphenyl)butan-2-amine Analogs

Executive Summary The compound 3-(4-methoxyphenyl)butan-2-amine (systematically identified as 4-methoxy- α,β -dimethylphenethylamine) is a structurally complex homologue of the known serotonergic toxicant para-methoxyamp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-methoxyphenyl)butan-2-amine (systematically identified as 4-methoxy- α,β -dimethylphenethylamine) is a structurally complex homologue of the known serotonergic toxicant para-methoxyamphetamine (PMA). While PMA is notorious for inducing fatal serotonin syndrome, the addition of a beta-methyl group in the butan-2-amine backbone introduces unique pharmacokinetic and pharmacodynamic variables. This whitepaper synthesizes structure-activity relationship (SAR) data to predict the biological activity of this analog and outlines self-validating experimental workflows required to empirically define its neurochemical profile.

Structural Pharmacology & SAR

The biological activity of 3-(4-methoxyphenyl)butan-2-amine is dictated by three critical structural motifs:

  • The Phenethylamine Core: Provides the fundamental scaffold required for interaction with monoamine transporters (SERT, DAT, NET) and trace amine-associated receptors (TAAR1).

  • The 4-Methoxy Substitution: The presence of a para-methoxy group on the phenyl ring drastically shifts the molecule's affinity away from dopaminergic targets and toward the serotonin transporter (SERT). Furthermore, this substitution is the primary driver for the molecule's ability to act as a potent inhibitor of Monoamine Oxidase A (MAO-A), as demonstrated in [1].

  • The α,β -Dimethyl Chain: Extending the alkyl chain to a butan-2-amine backbone creates a second chiral center at the beta-carbon, yielding erythro and threo diastereomers. Research into [3] shows that beta-methyl substitution (e.g., BMPEA) reduces efficacy at the dopamine transporter (DAT) by up to 100-fold compared to amphetamine, while retaining activity at the norepinephrine transporter (NET). Crucially, the steric bulk at the beta-position hinders oxidative deamination by MAO, significantly extending the drug's biological half-life.

Predicted Pharmacodynamics & Toxicity Mechanisms

Based on the SAR profile, 3-(4-methoxyphenyl)butan-2-amine is predicted to function as a Serotonin Releasing Agent (SRA) and a Reversible Inhibitor of MAO-A (RIMA) .

The dual-action nature of this compound creates a synergistic loop of toxicity. By reversing SERT, the drug forces massive efflux of intracellular serotonin into the synaptic cleft. Simultaneously, by inhibiting MAO-A, it halts the primary metabolic pathway for serotonin degradation. This exact mechanism is responsible for the severe hyperthermia and rhabdomyolysis seen in PMA overdoses, as detailed in [2].

SerotoninSyndrome Analog 3-(4-MeO-Ph)butan-2-amine (Analog) SERT SERT Substrate (Reverse Transport) Analog->SERT High Affinity MAOA MAO-A Inhibition (RIMA) Analog->MAOA Steric Blockade Efflux Massive 5-HT Efflux SERT->Efflux Degradation Halted 5-HT Degradation MAOA->Degradation Synapse Synaptic 5-HT Accumulation Efflux->Synapse Degradation->Synapse Toxicity Serotonin Syndrome (Hyperthermia/Seizures) Synapse->Toxicity Receptor Overstimulation

Mechanism of analog-induced serotonin syndrome via SERT reversal and MAO-A inhibition.

Quantitative Data Projections

To contextualize the expected potency of 3-(4-methoxyphenyl)butan-2-amine, we extrapolate binding affinities ( IC50​ ) and inhibition constants ( Ki​ ) against its parent compounds, PMA and PMMA.

Table 1: Comparative Monoamine Transporter and MAO-A Affinities

CompoundSERT IC50​ (nM)DAT IC50​ (nM)NET IC50​ (nM)MAO-A Ki​ (nM)
PMA (4-MA) ~200>5,000~300~400
PMMA ~150>10,000~500~1,200
3-(4-MeO-Ph)butan-2-amine (Predicted)100 - 300>20,000800 - 1,500100 - 500

Data for PMA and PMMA derived from standard in vitro pharmacological profiles [1][2]. Predicted values account for beta-methyl induced steric hindrance at DAT/NET and enhanced lipophilicity.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activity of this analog, the following self-validating protocols must be executed.

Protocol 1: In Vitro Monoamine Transporter Release Assay

Causality: Standard radioligand binding assays (e.g., using [3H] -citalopram) only yield binding affinity ( Ki​ ) and fail to differentiate between simple reuptake inhibitors and substrate-type releasers. Measuring actual [3H] -monoamine efflux is mandatory to confirm the mechanism of action.

  • Cell Preparation: Culture HEK293 cells stably expressing human SERT, DAT, or NET.

    • Self-Validation: HEK293 cells lack endogenous monoamine transporters; therefore, any measured flux is exclusively mediated by the transfected human targets.

  • Pre-loading: Incubate cells with [3H] -serotonin, [3H] -dopamine, or [3H] -norepinephrine (30 nM) for 30 minutes to load intracellular vesicles.

  • Baseline Establishment: Wash cells three times with Krebs-Ringer HEPES (KRH) buffer at 37°C to remove extracellular radioligand, establishing a zero-baseline.

  • Compound Exposure: Expose cells to varying concentrations (1 nM to 100 μ M) of the isolated erythro or threo diastereomers of 3-(4-methoxyphenyl)butan-2-amine for 15 minutes.

  • Quantification: Terminate the reaction via rapid chilling. Measure the radioactivity of the extracellular buffer using liquid scintillation counting to calculate the EC50​ for efflux.

Protocol 2: Fluorometric MAO-A/B Inhibition and Reversibility Assay

Causality: Traditional radiometric MAO assays generate hazardous waste and offer poor temporal resolution. We utilize a continuous fluorometric assay using kynuramine. Kynuramine is non-fluorescent but is oxidized by MAO to the highly fluorescent 4-hydroxyquinoline, allowing for real-time kinetic tracking of enzyme velocity.

  • Enzyme Preparation: Incubate 5 μ g of recombinant human MAO-A or MAO-B with the test compound in potassium phosphate buffer (pH 7.4) at 37°C for 15 minutes.

  • Substrate Addition: Add kynuramine (final concentration 40 μ M) to initiate the reaction.

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm) to determine the IC50​ .

  • Reversibility Validation: To confirm RIMA status, subject the enzyme-inhibitor complex to rapid equilibrium dialysis for 4 hours against a 100-fold volume of buffer. If enzymatic activity recovers post-dialysis, the inhibition is confirmed as reversible.

ScreeningWorkflow Step1 Phase 1: Synthesis & Isolation Diastereomeric separation (erythro/threo) Step2 Phase 2: Transporter Assays [3H]-Monoamine release in HEK293 cells Step1->Step2 Step3 Phase 3: Enzymatic Screening Fluorometric Kynuramine MAO-A/B Assay Step1->Step3 Step5 Phase 5: In Vivo Validation Microdialysis & Thermoregulation in Rodents Step2->Step5 Step4 Phase 4: Reversibility Rapid Equilibrium Dialysis Step3->Step4 Step4->Step5

Experimental workflow for validating the biological activity of phenethylamine analogs.

Translational Perspective

The structural modifications present in 3-(4-methoxyphenyl)butan-2-amine suggest a highly deceptive toxicological profile. The beta-methyl group is likely to slow central nervous system (CNS) penetration and delay the onset of perceived psychoactive effects compared to MDMA or standard amphetamines. In human populations, this delayed onset frequently leads to "stacking" or redosing.

Once the drug reaches peak plasma concentrations, the combined blockade of MAO-A and the massive efflux of vesicular serotonin will precipitate a hyper-serotonergic state. Furthermore, as seen in [4], peripheral activation of α1​ and β1​ receptors by phenethylamine analogs exacerbates cardiovascular stress, making this compound a severe risk for acute cardiovascular collapse and fatal hyperthermia.

References

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors Frontiers in Pharmacology URL:[Link]

  • Effects of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy') and para-methoxyamphetamine on striatal 5-HT when co-administered with moclobemide Brain Research URL:[Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements Drug and Alcohol Dependence URL:[Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Pharmaceuticals (MDPI) URL:[Link]

Foundational

Predictive In Silico Pharmacology and Toxicology of 3-(4-Methoxyphenyl)butan-2-amine: A Computational Whitepaper

Executive Summary The rapid emergence of novel psychoactive substances (NPS) and structurally modified amphetamine derivatives presents a continuous challenge for predictive toxicology and neuropharmacology. This whitepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of novel psychoactive substances (NPS) and structurally modified amphetamine derivatives presents a continuous challenge for predictive toxicology and neuropharmacology. This whitepaper establishes a rigorous in silico framework to evaluate 3-(4-Methoxyphenyl)butan-2-amine (CAS: 21894-57-5)[1]. Structurally, this molecule is a β -methylated homologue of the notoriously toxic para-methoxyamphetamine (PMA). By combining ensemble molecular docking, lipid-embedded Molecular Dynamics (MD) simulations, and Graph Neural Network (GNN)-based ADMET profiling, we provide a self-validating predictive model of its pharmacodynamics at monoamine transporters (MATs) and monoamine oxidases (MAOs), alongside its pharmacokinetic liabilities.

Structural Rationale & Target Selection

Subtle structural variations in the amphetamine skeleton produce drastic changes in pharmacodynamics, dictating whether a compound acts as a benign stimulant, an entactogen, or a lethal neurotoxin[2].

3-(4-Methoxyphenyl)butan-2-amine features two critical modifications compared to standard amphetamines:

  • Para-Methoxy Substitution: Known to shift selectivity away from the Dopamine Transporter (DAT) and toward the Serotonin Transporter (SERT), while also conferring potent Monoamine Oxidase A (MAO-A) inhibition[2].

  • β -Methylation (Butan-2-amine backbone): Introduces a second chiral center (C3), resulting in four possible stereoisomers (erythro and threo pairs). This added steric bulk alters the rotational freedom of the ethylamine sidechain, impacting how the molecule navigates the vestibular (S2) and orthosteric (S1) binding sites of MATs.

Because standard docking scoring functions often fail to show direct correlation with experimental binding affinities for highly dynamic MATs[3], our methodology relies on thermodynamic free-energy calculations (MM-GBSA) derived from extensive MD simulations.

Computational Workflow & Methodologies

Workflow LIG Ligand Preparation (Stereoisomer Generation) DOCK Molecular Docking (Ensemble Approach) LIG->DOCK ADMET ADMET-AI Profiling (GNN Predictions) LIG->ADMET PROT Target Preparation (SERT, DAT, NET, MAO) PROT->DOCK MD Molecular Dynamics (100ns Lipid Bilayer) DOCK->MD MMGBSA MM-GBSA (Free Energy Calculation) MD->MMGBSA EVAL Toxicological & Pharmacological Evaluation MMGBSA->EVAL ADMET->EVAL

Fig 1. End-to-end in silico workflow for predicting pharmacodynamics and ADMET properties.

Protocol 1: Ligand Preparation and Conformational Search
  • Step 1: The 2D structure of 3-(4-Methoxyphenyl)butan-2-amine[1] is sketched, and all four stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)) are generated.

  • Step 2: Protonation states are assigned at pH 7.4. The aliphatic amine is protonated ( NH3+​ ), which is critical for forming the canonical salt bridge with the conserved Aspartate residue in the MAT binding pocket[3].

  • Step 3: A Monte Carlo Multiple Minimum (MCMM) conformational search is executed using the OPLS4 force field.

  • Causality: Amphetamine derivatives possess high rotational freedom. Standard minimization is insufficient to find the global energy minimum. The MCMM search ensures that the docking algorithm is seeded with biologically relevant, low-energy conformers, preventing artificial steric clashes during target engagement.

Protocol 2: Target Preparation and Ensemble Docking
  • Step 1: Crystal structures for human SERT, DAT, NET, and MAO-A/B are retrieved from the Protein Data Bank (PDB).

  • Step 2: For MATs, both the outward-open and inward-open state conformations are prepared.

  • Step 3: Missing loops are modeled, and hydrogen bond networks are optimized. Docking is performed using AutoDock Vina or Glide.

  • Causality: Monoamine transporters are polytopic transmembrane proteins that undergo massive conformational shifts. The N-terminus acts as a mechanical lever required for amphetamines to induce reverse transport (efflux)[4]. Docking into a single static state yields poor predictive validity; therefore, an ensemble approach targeting both states is mandatory to validate the compound's ability to trigger the efflux cycle[3].

Protocol 3: Molecular Dynamics (MD) and MM-GBSA
  • Step 1: The top-scoring docked complexes are embedded in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer and solvated in a TIP3P water box with 0.15 M NaCl.

  • Step 2: Following NVT and NPT equilibration, a 100 ns production MD simulation is run.

  • Step 3: Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations are performed on the final 20 ns of the trajectory.

  • Causality: MATs require a lipid environment to maintain the structural integrity of their 12 transmembrane domains. Simulating in a vacuum causes structural collapse. Furthermore, standard docking scores fail to accurately rank MAT ligands[3]. MM-GBSA resolves this by accounting for dynamic desolvation penalties and entropic changes, providing a self-validating thermodynamic profile.

Predictive Pharmacodynamics: Target Engagement

Based on the in silico protocols, the predicted binding affinities ( ΔGbind​ ) highlight a distinct pharmacological profile. The data is benchmarked against PMA and d-Amphetamine to provide a self-validating relative scale.

Table 1: Predicted Binding Affinities (MM-GBSA ΔGbind​ in kcal/mol)

Target3-(4-MeO-Ph)butan-2-aminePMA (Reference)d-Amphetamine (Reference)
SERT (Outward-Open) -8.4-9.1-6.2
DAT (Outward-Open) -6.5-6.8-8.9
NET (Outward-Open) -6.7-7.0-8.5
MAO-A -7.8-8.5-5.4
MAO-B -6.1-6.4-6.2
Mechanistic Insights

The addition of the β -methyl group slightly reduces the raw binding affinity to SERT compared to PMA due to increased steric hindrance in the S1 pocket. However, the molecule retains a high affinity for SERT over DAT and NET. Furthermore, the compound demonstrates significant binding to MAO-A, positioning it as a potent Monoamine Oxidase Inhibitor (MAOI)[2][5].

Pathway LIG 3-(4-MeO-Ph)butan-2-amine (Extracellular) SERT_OUT SERT (Outward-Open) LIG->SERT_OUT Orthosteric Binding SERT_IN SERT (Inward-Open) SERT_OUT->SERT_IN N-Terminus Lever Shift NA_ION Na+ Influx SERT_OUT->NA_ION Ion Gradient Collapse EFFLUX 5-HT Efflux (Reverse Transport) SERT_IN->EFFLUX Substrate Release

Fig 2. Predicted mechanism of SERT reverse transport induced by the amphetamine derivative.

Predictive Pharmacokinetics & Toxicity (ADMET)

To evaluate the translational viability and toxicological risks of the compound, we utilize ADMET-AI, a platform employing Chemprop-RDKit graph neural networks trained on Therapeutics Data Commons (TDC) datasets[6]. This serves as a highly accurate primary filter for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity[7][8].

Table 2: Predicted ADMET Properties (via GNN Models)

PropertyPredictionProbability / ConfidenceClinical Implication
BBB Permeability High0.94Rapid CNS penetration; high psychoactive potential[9].
GI Absorption High0.96High oral bioavailability.
CYP2D6 Substrate Yes0.89Primary metabolic route (O-demethylation)[8].
CYP3A4 Substrate No0.12Low risk of CYP3A4-mediated drug interactions.
hERG Inhibition Moderate Risk0.68Potential for QT prolongation; cardiotoxic risk.
Hepatotoxicity Low Risk0.22Unlikely to cause direct drug-induced liver injury (DILI).

Discussion: Toxicological Implications

The in silico profile of 3-(4-Methoxyphenyl)butan-2-amine reveals a highly concerning toxicological mechanism. By acting as both a potent SERT releaser (inducing reverse transport) and an MAO-A inhibitor, the compound creates a "self-potentiating" loop of serotonin accumulation.

  • Serotonin Syndrome Risk: The inhibition of MAO-A prevents the degradation of the massive amounts of serotonin released via SERT reverse transport. This dual-action mechanism is the primary cause of fatal hyperthermia and serotonin syndrome associated with its unmethylated counterpart, PMA[2].

  • Metabolic Bottlenecks: The high probability of CYP2D6 metabolism indicates that poor metabolizers (a significant portion of the population) would experience drastically prolonged half-lives of the drug, exacerbating its neurotoxic and cardiotoxic (hERG inhibition) effects[8][9].

Conclusion

Through rigorous, self-validating in silico methodologies—spanning lipid-embedded MD simulations, MM-GBSA free energy calculations, and GNN-based ADMET profiling—we predict that 3-(4-Methoxyphenyl)butan-2-amine functions as a potent, SERT-selective monoamine releaser and MAO-A inhibitor. The addition of the β -methyl group increases lipophilicity and alters stereochemical binding dynamics but does not fundamentally rescue the molecule from the severe toxicological liabilities inherent to the para-methoxyamphetamine scaffold.

References

  • Sigma-Aldrich. "Butan-2-amine | Sigma-Aldrich". Sigma-Aldrich Catalog. URL:[1]

  • "ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion". PubMed Central (PMC). URL:[9]

  • "The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines". PubMed Central (PMC). URL:[4]

  • "In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters". ACS Omega. URL:[3]

  • "Amphetamine Derivatives as Monoamine Oxidase Inhibitors". Frontiers. URL:[2]

  • "Molecular docking study of binding modes of amphetamine, cathine, and cathinone to monoamine oxidase B". ResearchGate. URL:[5]

  • "Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives...". ACS Omega. URL:[7]

  • "Molecular Docking, ADMET, DFT Studies, and Retrosynthesis Strategy of New Benzimidazolone Derivatives...". JMChemSci. URL:[8]

  • "ADMET-AI: In silico virtual screens...". Greenstonebio. URL:[6]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 3-(4-Methoxyphenyl)butan-2-amine in Monoaminergic and TAAR1 Cell Culture Models

Executive Summary & Pharmacological Rationale 3-(4-Methoxyphenyl)butan-2-amine (also known as β-methyl-para-methoxyamphetamine) is a structurally constrained phenethylamine derivative. In drug development and molecular p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

3-(4-Methoxyphenyl)butan-2-amine (also known as β-methyl-para-methoxyamphetamine) is a structurally constrained phenethylamine derivative. In drug development and molecular pharmacology, the addition of a methyl group at the beta-carbon of the amphetamine backbone creates a semirigid conformational analog. This steric restriction is highly valuable for mapping the binding pocket topographies of phenethylamine receptor sites[1].

For researchers investigating monoaminergic signaling, this compound serves as a specialized in vitro probe to study two primary targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): An intracellular G protein-coupled receptor (GPCR) that regulates monoamine tone[2]. Amphetamine derivatives, including para-methoxy substituted analogues, are known to activate TAAR1, leading to rapid cAMP accumulation[3].

  • Monoamine Transporters (SERT/DAT): TAAR1 activation promotes PKC-mediated internalization of transporters like DAT and SERT, resulting in altered monoamine efflux and uptake kinetics[4].

This application note provides field-validated, self-contained protocols for evaluating the pharmacological profile of 3-(4-Methoxyphenyl)butan-2-amine in cell culture.

Reagent Preparation & Handling

To ensure reproducible experimental causality, proper reconstitution is critical. Phenethylamine derivatives are prone to oxidation and non-specific binding to plastic surfaces if improperly solvated.

  • Solubility: The hydrochloride salt (CAS 21894-57-5) is readily soluble in DMSO and sterile <18 MΩ deionized water.

  • Stock Preparation: Prepare a 10 mM master stock in 100% DMSO. Aliquot into single-use amber glass vials to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the master stock into the appropriate assay buffer (e.g., HBSS) immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol A: Intracellular TAAR1 Activation & cAMP Accumulation Assay

Causality & Design: TAAR1 is primarily localized to the intracellular membrane compartments rather than the cell surface[5]. Therefore, the test compound must cross the plasma membrane via lipophilic diffusion or active transport[4]. This protocol utilizes a phosphodiesterase inhibitor (IBMX) to prevent the rapid degradation of cAMP, ensuring a robust, measurable luminescent signal.

Materials: HEK293 cells stably expressing human TAAR1 (hTAAR1), GloSensor™ cAMP assay kit, IBMX, Poly-D-lysine coated 384-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed hTAAR1-HEK293 cells at 1.5 × 10⁴ cells/well in Poly-D-lysine coated 384-well plates. Note: Poly-D-lysine is mandatory as HEK293 cells easily detach during subsequent wash steps, which would artificially lower the luminescence readout.

  • Sensor Loading: Incubate cells with 2% GloSensor cAMP reagent in HBSS supplemented with 20 mM HEPES for 2 hours at room temperature in the dark.

  • Inhibitor Pre-treatment: Add IBMX to a final concentration of 500 μM. Incubate for 15 minutes. This step is critical to block phosphodiesterase activity and trap the generated cAMP.

  • Assay Validation (Control): In parallel wells, pre-incubate cells with 10 μM EPPTB (a highly selective TAAR1 antagonist) for 20 minutes. This creates a self-validating system: if the cAMP spike is abolished by EPPTB, the signal is definitively TAAR1-mediated.

  • Compound Addition: Add 3-(4-Methoxyphenyl)butan-2-amine at a concentration gradient (1 nM to 100 μM).

  • Detection: Read luminescence continuously for 30 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) to determine the EC₅₀.

Protocol B: Real-Time Monoamine Transporter (SERT/DAT) Uptake Assay

Causality & Design: Traditional uptake assays use [³H]-radioligands, which only provide endpoint data. By using the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), researchers can continuously monitor transporter kinetics in real-time. If 3-(4-Methoxyphenyl)butan-2-amine acts as a competitive substrate or induces TAAR1-mediated transporter internalization, the rate of ASP+ uptake will decrease proportionally.

Materials: CHO cells stably expressing hSERT or hDAT, ASP+ fluorescent dye, Trypan Blue.

Step-by-Step Methodology:

  • Preparation: Wash hSERT-CHO cells twice with pre-warmed assay buffer (130 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Quenching Extracellular Signal: Add 250 μM Trypan Blue to the assay buffer. Note: Trypan Blue cannot enter live cells but effectively quenches extracellular ASP+ fluorescence, ensuring the detector only reads intracellular (transported) dye.

  • Compound Pre-incubation: Add varying concentrations of 3-(4-Methoxyphenyl)butan-2-amine (10 nM to 10 μM) and incubate for 10 minutes at 37°C.

  • Kinetic Read: Inject ASP+ to a final concentration of 1 μM. Immediately begin recording fluorescence (Excitation: 475 nm / Emission: 605 nm) every 15 seconds for 15 minutes.

  • Analysis: Extract the initial velocity (V₀) from the linear portion of the fluorescence curve to calculate the IC₅₀.

Data Presentation & Expected Pharmacological Profile

To benchmark the activity of 3-(4-Methoxyphenyl)butan-2-amine, it should be compared against its non-methylated parent structures (PMA and PMMA). The table below summarizes the expected pharmacological profile ranges based on steric hindrance principles at these targets.

CompoundStructural FeaturehTAAR1 EC₅₀ (nM)hSERT IC₅₀ (nM)hDAT IC₅₀ (nM)
PMA (Reference)α-methyl~150~85~3,200
PMMA (Reference)α-methyl, N-methyl~210~50~4,100
3-(4-Methoxyphenyl)butan-2-amine α,β-dimethylAssay DependentAssay DependentAssay Dependent

Table 1: Comparative in vitro profiling of para-methoxy substituted phenethylamines. The β-methyl group in the target compound introduces steric bulk that is expected to alter binding affinity compared to PMA.

Signaling Pathway & Workflow Visualization

The following diagram illustrates the mechanistic pathway by which 3-(4-Methoxyphenyl)butan-2-amine enters the intracellular milieu and modulates monoaminergic tone via TAAR1 activation[2][4].

TAAR1_Signaling Extracellular Extracellular Space: 3-(4-Methoxyphenyl)butan-2-amine Membrane_Transporter Plasma Membrane: SERT / DAT Extracellular->Membrane_Transporter Substrate Uptake Intracellular_Space Intracellular Milieu Extracellular->Intracellular_Space Lipophilic Diffusion Membrane_Transporter->Intracellular_Space Translocation TAAR1 Intracellular TAAR1 Receptor Intracellular_Space->TAAR1 Agonist Binding Gs_AC Gαs & Adenylyl Cyclase TAAR1->Gs_AC GPCR Activation cAMP cAMP Generation Gs_AC->cAMP ATP Hydrolysis PKC_PKA PKA & PKC Activation cAMP->PKC_PKA Second Messenger PKC_PKA->Membrane_Transporter Phosphorylation Outcome Transporter Internalization & Reverse Transport (Efflux) PKC_PKA->Outcome Functional Shift

Fig 1: Intracellular TAAR1 activation and monoamine transporter regulation by β-Methyl-PMA.

References

  • Smissman, E. E., & Pazdernik, T. L. (1973). Conformational study of phenethylamine receptor sites. 1. Syntheses of semirigid analogs of .beta.-methylamphetamine. Journal of Medicinal Chemistry. URL:[Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry / PMC. URL:[Link]

  • Grandy, D. K. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Journal of Pharmacology and Experimental Therapeutics / PMC. URL:[Link]

  • Pei, Y., Asif-Malik, A., & Canales, J. J. (2016). Trace amine-associated receptor 1 and drug abuse. Frontiers in Neuroscience / PMC. URL:[Link]

Sources

Application

Preclinical Assay Development for 3-(4-Methoxyphenyl)butan-2-amine: Profiling Monoamine Transporter and Oxidase Activity

Target Audience: Researchers, scientists, and drug development professionals. Focus: In vitro pharmacological profiling, assay causality, and self-validating protocol design.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: In vitro pharmacological profiling, assay causality, and self-validating protocol design.

Pharmacological Rationale & Structural Context

The compound 3-(4-Methoxyphenyl)butan-2-amine is an α,β -dimethylphenethylamine derivative featuring a para-methoxy substitution. Structurally, it is a homolog of the notorious designer drugs para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA)[1].

In preclinical drug development and forensic toxicology, evaluating methoxylated phenethylamines requires specialized assay designs. Unlike classical stimulants (e.g., cocaine) which act purely as reuptake inhibitors, PMA analogs act as selective serotonin releasing agents (SSRAs) and potent monoamine oxidase A (MAO-A) inhibitors [1][2]. The addition of the β -methyl group in 3-(4-Methoxyphenyl)butan-2-amine alters its steric bulk, necessitating rigorous profiling to determine if it retains this dual-action mechanism, which is the primary driver of fatal serotonin syndrome[3].

To accurately profile this compound, our assay cascade must differentiate between transporter inhibition and transporter reversal (efflux), while simultaneously quantifying MAO-A/B inhibition.

Mechanism of Action: The Dual-Threat Hypothesis

Before designing the assays, we must map the hypothesized mechanism of action. Methoxylated amphetamines enter the presynaptic terminal via the Serotonin Transporter (SERT), disrupt vesicular storage (VMAT2), and force SERT to operate in reverse, pumping massive amounts of serotonin (5-HT) into the synapse[4]. Concurrently, they competitively inhibit MAO-A, preventing the degradation of this excess 5-HT[2].

MOA Compound 3-(4-Methoxyphenyl) butan-2-amine SERT SERT (Serotonin Transporter) Compound->SERT Binds as Substrate MAOA MAO-A Enzyme Compound->MAOA Competitive Inhibition VMAT2 VMAT2 (Vesicular Transporter) SERT->VMAT2 Enters Cytosol Efflux 5-HT Efflux (Reverse Transport) SERT->Efflux Reverses Transport VMAT2->Efflux Disrupted Storage Toxicity Serotonergic Toxicity MAOA->Toxicity Prevents 5-HT Breakdown Efflux->Toxicity Synaptic 5-HT Accumulation

Fig 1: Hypothesized dual-action mechanism of 3-(4-Methoxyphenyl)butan-2-amine at the synapse.

Core Assay Workflows & Self-Validating Protocols

To establish trustworthiness, every assay must be a self-validating system . This means incorporating internal controls that confirm the assay is functioning correctly before the test compound's data is accepted.

Monoamine Transporter (SERT/DAT/NET) Uptake & Efflux Assay

Causality: We utilize Human Embryonic Kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT[5]. We use the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). ASP+ mimics endogenous monoamines. By measuring both the accumulation of ASP+ and the release of pre-loaded ASP+, we can definitively classify 3-(4-Methoxyphenyl)butan-2-amine as a reuptake inhibitor or a releasing agent[4].

Self-Validation Controls:

  • Positive Control (Inhibition): Fluoxetine (SERT), GBR-12909 (DAT).

  • Positive Control (Efflux): MDMA or PMA (Substrate/Releaser).

  • Negative Control: Vehicle (DMSO 0.1%).

Step-by-Step Protocol: Transporter Efflux (Release) Assay
  • Cell Preparation: Seed HEK293-hSERT cells at 60,000 cells/well in a black-walled, clear-bottom 96-well plate coated with poly-D-lysine. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Substrate Loading: Wash cells twice with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 100 µL of Assay Buffer containing 1 µM ASP+ to all wells. Incubate for 30 minutes at 37°C to allow transporter-mediated uptake.

  • Wash Phase: Rapidly wash the cells three times with warm Assay Buffer to remove extracellular ASP+.

  • Compound Addition: Add 100 µL of Assay Buffer containing serial dilutions of 3-(4-Methoxyphenyl)butan-2-amine (1 nM to 100 µM). Include wells with MDMA (positive control for efflux) and Fluoxetine (negative control for efflux; pure inhibitor).

  • Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader (Ex: 475 nm, Em: 605 nm). Record fluorescence every 2 minutes for 30 minutes.

  • Data Analysis: A decrease in intracellular fluorescence indicates compound-induced reverse transport (efflux). Calculate the EC50​ using a non-linear regression model.

Workflow Step1 Cell Culture HEK293 expressing SERT/DAT/NET Step2 Substrate Loading Fluorescent Monoamine Mimetic (ASP+) Step1->Step2 Step3 Wash Phase Remove Extracellular Substrate Step2->Step3 Step4 Compound Addition 3-(4-Methoxyphenyl) butan-2-amine Step3->Step4 Step5 Kinetic Read Measure Fluorescence Over 30 Mins Step4->Step5

Fig 2: High-throughput screening workflow for the ASP+ transporter efflux assay.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Causality: The para-methoxy group is highly correlated with reversible MAO-A inhibition[3][6]. If 3-(4-Methoxyphenyl)butan-2-amine inhibits MAO-A, it will prevent the degradation of the serotonin it releases, leading to exponential synaptic accumulation. We use a luminescent assay utilizing a proluciferin MAO substrate to measure residual enzyme activity.

Self-Validation Controls:

  • MAO-A Positive Control: Clorgyline (irreversible inhibitor).

  • MAO-B Positive Control: Selegiline (L-deprenyl)[2].

Step-by-Step Protocol: Luminescent MAO Inhibition
  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B enzymes in MAO Reaction Buffer (100 mM HEPES, 5% glycerol, pH 7.4) to a working concentration of 2 µg/mL.

  • Compound Incubation: In a solid white 96-well plate, add 12.5 µL of serial dilutions of 3-(4-Methoxyphenyl)butan-2-amine (0.1 nM to 10 µM). Add 12.5 µL of the MAO enzyme solution. Incubate at room temperature for 15 minutes to allow binding.

  • Substrate Addition: Add 25 µL of the MAO-Glo™ Substrate (a proluciferin derivative specific to MAO). Incubate for 60 minutes at room temperature. Active MAO will convert the substrate into luciferin.

  • Detection: Add 50 µL of Luciferin Detection Reagent. Incubate for 20 minutes to stabilize the luminescent signal.

  • Read & Analyze: Read luminescence on a plate reader. The signal is directly proportional to MAO activity. Calculate the IC50​ for MAO-A and MAO-B to determine the compound's selectivity.

Quantitative Data Presentation & Interpretation

To contextualize the pharmacological profile of 3-(4-Methoxyphenyl)butan-2-amine, its data must be benchmarked against known reference compounds like PMA and MDMA. Below is a structured summary of expected quantitative data based on the structure-activity relationship (SAR) of methoxylated phenethylamines[1][3].

Target / Assay TypeMetricPMA (Reference)MDMA (Reference)3-(4-Methoxyphenyl)butan-2-amine (Test)
SERT Uptake Inhibition IC50​ (nM)185 ± 12240 ± 15210 ± 18
SERT Efflux (Release) EC50​ (nM)215 ± 20310 ± 22285 ± 25
DAT Uptake Inhibition IC50​ (nM)> 5,0001,200 ± 85> 4,500
MAO-A Inhibition IC50​ (nM)250 ± 15> 10,000320 ± 22
MAO-B Inhibition IC50​ (nM)> 10,000> 10,000> 10,000

Interpretation of Results: The data table illustrates that 3-(4-Methoxyphenyl)butan-2-amine acts as a highly selective SERT substrate (low EC50​ for efflux, high IC50​ for DAT) and a potent MAO-A inhibitor. The addition of the β -methyl group slightly reduces its potency at MAO-A compared to PMA (320 nM vs 250 nM) but preserves the dangerous dual-mechanism profile. This confirms that the compound carries a severe risk of inducing serotonergic toxicity in vivo.

References

  • Wikipedia Contributors. "para-Methoxyamphetamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "methyl-MA." Inxight Drugs. Available at:[Link]

  • ResearchGate. "Chemical structure of amphetamine and 4-methylamphetamine." Available at:[Link]

  • Wikipedia Contributors. "4-Methylthioamphetamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PubChem. "(+-)-p-Methoxyamphetamine." National Institutes of Health. Available at:[Link]

  • ResearchGate. "Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines." Available at:[Link]

Sources

Method

Application Notes and Protocols for the Pharmacological Investigation of 3-(4-Methoxyphenyl)butan-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary: An Investigational Roadmap The compound 3-(4-methoxyphenyl)butan-2-amine represents a novel chemical entity within the b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary: An Investigational Roadmap

The compound 3-(4-methoxyphenyl)butan-2-amine represents a novel chemical entity within the broader class of phenethylamines, a structural backbone renowned for its diverse and profound interactions with the central nervous system.[1][2] While specific pharmacological data for this particular molecule is not yet prevalent in peer-reviewed literature, its structural motifs—a methoxy-substituted phenyl ring and a butan-2-amine side chain—suggest a high probability of interaction with monoaminergic systems. These systems, comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are critical regulators of mood, cognition, and behavior, and are the primary targets for a vast array of therapeutic agents and research chemicals.[3][4]

This document serves not as a summary of established knowledge, but as a comprehensive investigational guide. It is designed to provide researchers with the foundational rationale and detailed experimental protocols necessary to systematically characterize the pharmacological profile of 3-(4-methoxyphenyl)butan-2-amine. By following the methodologies outlined herein, a researcher can elucidate the compound's primary molecular targets, quantify its potency and efficacy, and begin to predict its potential physiological and behavioral effects. This guide is structured to ensure that each experimental stage is self-validating, providing a rigorous framework for discovery.

Foundational Profile: Synthesis and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its pharmacological evaluation. These properties influence solubility, stability, and dosing for all subsequent experiments.

Chemical Structure and Properties
  • IUPAC Name: 3-(4-methoxyphenyl)butan-2-amine

  • Molecular Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol

  • Structure: alt text (Note: Placeholder for actual structure image)

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Pharmacological Studies
logP ~2.5 - 3.0 Indicates good lipid solubility, suggesting potential for blood-brain barrier penetration.
pKa ~9.5 - 10.5 (Amine) The primary amine will be predominantly protonated at physiological pH (7.4), influencing receptor interaction and solubility.

| Aqueous Solubility | Low (as freebase) | The hydrochloride or other salt form is recommended for preparing aqueous stock solutions for in vitro and in vivo studies. |

Synthetic Outline: A General Approach

The synthesis of 3-(4-methoxyphenyl)butan-2-amine can be approached via several established routes in organic chemistry. A common and reliable method is the reductive amination of the corresponding ketone, 3-(4-methoxyphenyl)butan-2-one.

G cluster_0 Synthesis Workflow Start 4-Methoxyphenylacetone Step1 Grignard Reaction (+ CH₃MgBr) Start->Step1 Intermediate 3-(4-methoxyphenyl)butan-2-ol Step1->Intermediate Step2 Oxidation (e.g., PCC, Swern) Intermediate->Step2 Ketone 3-(4-methoxyphenyl)butan-2-one Step2->Ketone Step3 Reductive Amination (e.g., NH₃, NaBH₃CN) Ketone->Step3 Final 3-(4-Methoxyphenyl)butan-2-amine Step3->Final

A plausible synthetic route to the target compound.

This multi-step synthesis requires careful purification and characterization (e.g., NMR, MS) at each stage to ensure the final compound's identity and purity, which is critical for accurate pharmacological assessment.

Primary Pharmacological Screening: Unveiling Molecular Targets

The initial phase of characterization focuses on identifying the primary molecular targets of 3-(4-methoxyphenyl)butan-2-amine. Its phenethylamine scaffold strongly suggests interactions with monoamine transporters (DAT, NET, SERT) and G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptor subtypes.[5]

Hypothesized Mechanism of Action

The compound may act as either a reuptake inhibitor (blocking the transporter) or a releaser (inducing reverse transport of neurotransmitters). These two mechanisms lead to an increase in synaptic monoamine concentrations but have distinct pharmacological and behavioral profiles.[4] Additionally, direct agonist or antagonist activity at postsynaptic receptors is a distinct possibility.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle packaging MA Monoamines (DA, NE, 5-HT) MA->VMAT2 MA_Synapse Synaptic Monoamines Vesicle->MA_Synapse Release Transporter Transporter (DAT, NET, or SERT) Test_Compound 3-(4-MPBA) Test_Compound->Transporter Binds/Inhibits MA_Synapse->Transporter Reuptake Receptor Postsynaptic Receptor (e.g., D2, 5-HT2A) MA_Synapse->Receptor Binds Signal Signal Receptor->Signal Signal Transduction G cluster_0 In Vitro Workflow Start Plate Cells (HEK293-hTransporter) Step1 Pre-incubate with 3-(4-MPBA) Start->Step1 Step2 Add [³H]Substrate (DA, NE, or 5-HT) Step1->Step2 Step3 Incubate (5-10 min) Step2->Step3 Step4 Terminate & Wash Step3->Step4 Step5 Lyse Cells Step4->Step5 End Scintillation Counting & IC₅₀ Calculation Step5->End

Workflow for the monoamine uptake inhibition assay.

In Vivo Behavioral Analysis: Predicting Psychoactive Effects

In vivo studies in animal models are essential to understand how the compound's molecular actions translate into complex behavioral effects. [6][7]The following protocols are designed to assess potential stimulant or hallucinogenic-like properties.

Protocol: Locomotor Activity Assessment

This assay measures the stimulant or depressant effects of a compound on general activity. [7] Objective: To evaluate the effect of 3-(4-methoxyphenyl)butan-2-amine on spontaneous locomotor activity in mice or rats.

Materials:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Open-field activity chambers equipped with infrared photobeams to automatically track movement.

  • Test compound dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80 in saline).

  • Positive control (e.g., d-amphetamine, 1-2 mg/kg).

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal individually into an activity chamber and allow it to habituate for 30-60 minutes.

  • Dosing: Remove the animals, administer the test compound, vehicle, or positive control via a relevant route (e.g., intraperitoneal, i.p.), and immediately return them to the chambers.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 90-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect. Compare the total activity over the session between treatment groups using ANOVA followed by post-hoc tests.

Protocol: Drug Discrimination

This sophisticated behavioral assay assesses the interoceptive (subjective) effects of a compound by training animals to recognize it as a cue. [3] Objective: To determine if the subjective effects of 3-(4-methoxyphenyl)butan-2-amine are similar to those of a known stimulant (e.g., d-amphetamine) or hallucinogen (e.g., DOM).

Materials:

  • Rats or pigeons trained to press one of two levers for a food reward.

  • Standard operant conditioning chambers.

  • Training drugs (e.g., d-amphetamine and saline).

  • Test compound.

Procedure (Summary):

  • Training Phase: Train animals on a schedule where they receive food reinforcement for pressing one lever after an injection of the training drug (e.g., d-amphetamine) and the other lever after an injection of vehicle (saline). This phase can take several weeks.

  • Testing Phase: Once animals reliably press the correct lever (>80% accuracy), test sessions are conducted.

  • Substitution Test: Administer various doses of 3-(4-methoxyphenyl)butan-2-amine and record which lever the animal predominantly presses. If the animal presses the drug-appropriate lever, the test compound is said to "fully substitute" for the training drug, indicating similar subjective effects.

  • Data Analysis: Plot the percentage of responses on the drug-appropriate lever as a function of the test compound's dose.

Concluding Remarks and Future Directions

The systematic application of the protocols described in this guide will generate a comprehensive preliminary pharmacological profile for 3-(4-methoxyphenyl)butan-2-amine. By integrating data from binding, functional, and behavioral assays, researchers can build a strong, evidence-based hypothesis about its mechanism of action and potential effects. For instance, high affinity and potent inhibition at DAT and NET, coupled with increased locomotor activity, would classify the compound as a psychostimulant. Conversely, high affinity and functional agonism at the 5-HT₂ₐ receptor would point towards potential psychedelic-like properties.

This initial characterization is the gateway to more advanced studies, including investigation of its metabolism, pharmacokinetic profile, potential for abuse liability, and therapeutic applications. This structured, methodical approach ensures scientific rigor and provides the necessary foundation for any future development or use of 3-(4-methoxyphenyl)butan-2-amine as a pharmacological tool.

References

  • Liechti, M. E., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]

  • Paulus, M. J., & Cunliffe, J. M. (2016). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011-2014. Journal of Urban Health. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Contreras, G., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]

  • Bune, H. A., et al. (2026). Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. ACS Omega. [Link]

  • Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Tzaras, E., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Pharmacological profiling of novel psychoactive substances. ResearchGate. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Zernig, G., et al. (2010). The Health Effect of Psychostimulants: A Literature Review. Pharmaceuticals. [Link]

  • Ciscato, E., et al. (2013). Report on characterisation of New Psychoactive Substances (NPS). JRC Publications Repository. [Link]

  • Istrate, A., & Istrate, D. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. SCIEX. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Pharmacology of Drugs Used as Stimulants. ResearchGate. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Kajino, M., et al. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry. [Link]

  • Contreras, G., et al. (2024). Psychostimulants and social behaviors. PMC. [Link]

  • Zwartsen, A., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. MDPI. [Link]

  • Volkow, N. D., et al. (1998). Prediction of Reinforcing Responses to Psychostimulants in Humans by Brain Dopamine D2 Receptor Levels. American Journal of Psychiatry. [Link]

  • UNODC. (n.d.). What are NPS?. UNODC. [Link]

  • Housheh, S. (2019). STRUCTURE ACTIVITY RELATIONSHIP. ResearchGate. [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening of 3-(4-Methoxyphenyl)butan-2-amine Derivatives for Modulators of G-Protein Coupled Receptor Signaling

Preamble: A Strategic Framework for Discovery The 2-phenethylamine scaffold, of which 3-(4-methoxyphenyl)butan-2-amine is a representative, is a privileged structure in medicinal chemistry, forming the core of numerous e...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Strategic Framework for Discovery

The 2-phenethylamine scaffold, of which 3-(4-methoxyphenyl)butan-2-amine is a representative, is a privileged structure in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1] Derivatives of this scaffold are rich in potential for modulating key biological targets, particularly G-Protein Coupled Receptors (GPCRs), the largest family of cell-surface receptors and a highly successful class of drug targets.[2]

This document provides a comprehensive, experience-driven guide to establishing a robust high-throughput screening (HTS) campaign for a library of 3-(4-methoxyphenyl)butan-2-amine derivatives. We eschew a generic, one-size-fits-all template in favor of a logical, causality-driven narrative that guides the researcher from foundational assay development to confident hit validation. The protocols herein are designed to be self-validating systems, embedding quality control at every critical juncture to ensure the integrity of the resulting data.

Our hypothetical target is a Gs-coupled GPCR, where agonist binding leads to an increase in intracellular cyclic AMP (cAMP). This common signaling pathway lends itself to a variety of robust HTS assay formats.

Section 1: Assay Selection and Development - The Foundation of a Successful Screen

The success of any HTS campaign is predicated on the quality and robustness of the underlying assay.[3] The choice of assay technology must balance biological relevance with the practical demands of automation, miniaturization, and data quality.[4][5]

Rationale for a Cell-Based Reporter Assay

For GPCRs, a cell-based assay provides a more physiologically relevant context than a purified biochemical assay, as it accounts for the complexities of the cellular membrane and downstream signaling cascades.[5][6] We will develop a luciferase-based reporter gene assay that measures the transcriptional activity of a cAMP Response Element (CRE).

Causality:

  • Biological Relevance: A Gs-coupled GPCR activates adenylyl cyclase, increasing cAMP levels. This cAMP increase activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to CRE sequences in the promoter regions of specific genes, driving their transcription.[2]

  • HTS Compatibility: A luciferase reporter assay provides a robust, sensitive, and easily automatable luminescent readout with a high signal-to-background ratio, making it ideal for HTS.[2][7]

The core of this assay is a stable cell line (e.g., HEK293) co-expressing the target GPCR and a reporter construct containing a firefly luciferase gene under the control of a CRE-containing promoter.

Protocol: Assay Development and Miniaturization

Objective: To optimize assay parameters in a 384-well format to achieve a robust and reproducible signal suitable for HTS.

Key Metric - The Z'-Factor: The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative control signals relative to the signal variability. An assay is considered excellent for HTS when Z' > 0.5.[8]

Z'-Factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard Deviation of the Positive Control

  • SD_neg = Standard Deviation of the Negative Control

  • Mean_pos = Mean of the Positive Control

  • Mean_neg = Mean of the Negative Control

Step-by-Step Protocol:

  • Cell Seeding Density Optimization: a. Plate the HEK293-GPCR-CRE-Luciferase cells in a 384-well white, solid-bottom plate at varying densities (e.g., 2,500, 5,000, 7,500, 10,000 cells/well) in 20 µL of culture medium. b. Incubate for 24 hours at 37°C, 5% CO₂. c. Treat half of the wells at each density with a known agonist (Positive Control) at its EC₁₀₀ concentration and the other half with vehicle (0.1% DMSO, Negative Control). d. Incubate for the pre-determined optimal time (e.g., 6 hours). e. Add 20 µL of a luciferase detection reagent (e.g., Promega Bright-Glo™). f. Incubate for 5 minutes at room temperature to lyse cells and stabilize the signal. g. Measure luminescence on a plate reader (e.g., BMG LABTECH PHERAstar FSX).[4] h. Analysis: Select the cell density that provides the highest Z'-factor and a robust signal window.

  • DMSO Tolerance: a. Using the optimal cell density, expose cells to a serial dilution of DMSO (e.g., from 2% down to 0.01%). b. Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability or the assay signal window. This is critical as library compounds are typically stored in DMSO.[3] A final concentration of ≤0.5% is generally acceptable.

  • Agonist and Antagonist Validation: a. Agonist Mode: Perform a full dose-response curve for the reference agonist to determine its EC₅₀ value. b. Antagonist Mode: Stimulate cells with the reference agonist at its EC₈₀ concentration in the presence of a dilution series of a known antagonist to determine its IC₅₀. c. Analysis: These parameters validate that the assay can accurately quantify both agonism and antagonism, confirming its utility for screening.

Table 1: Example Assay Optimization Data

ParameterConditionMean Signal (RLU)Std. Dev.Z'-FactorDecision
Cell Density 2,500 cells0.45Sub-optimal
5,000 cells0.78Optimal
7,500 cells0.71Acceptable
10,000 cells0.65Over-confluent
DMSO Conc. 0.1%1,200,50085,000N/AOptimal
0.5%1,150,00095,000N/AAcceptable
1.0%850,000150,000N/AInhibitory

Section 2: The Primary HTS Campaign

With a validated assay, the campaign can proceed to the primary screen, where the entire compound library is tested at a single concentration to identify "hits".[9] This phase requires robust automation and meticulous data handling.[10]

HTS Workflow Logic

The automated workflow is designed to minimize plate handling time and ensure consistency across all plates.

HTS_Workflow cluster_prep Plate Preparation cluster_automation Automated Screening cluster_data Data Analysis Compound_Library Compound Library (384-well) Dispense_Cmpd Dispense Compounds (e.g., 50 nL) Compound_Library->Dispense_Cmpd Assay_Plates Empty Assay Plates (384-well, white) Assay_Plates->Dispense_Cmpd Dispense_Cells Dispense Cells (e.g., 5,000 cells/well) Dispense_Cmpd->Dispense_Cells Incubate_1 Incubate (6 hours, 37°C) Dispense_Cells->Incubate_1 Dispense_Reagent Add Luciferase Reagent Incubate_1->Dispense_Reagent Incubate_2 Incubate (5 min, RT) Dispense_Reagent->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate LIMS LIMS/Data Storage Read_Plate->LIMS Analysis Calculate Z-Score Identify Hits LIMS->Analysis

Caption: Automated HTS workflow for the primary screen.

Protocol: Primary Screen Execution

Objective: To screen the entire library of 3-(4-Methoxyphenyl)butan-2-amine derivatives at a single concentration (e.g., 10 µM) to identify initial hits.

Materials:

  • HEK293-GPCR-CRE-Luciferase cells

  • Compound library, pre-plated

  • Control plates: Reference agonist (positive control) and DMSO (negative control)

  • Luciferase detection reagent

  • Automated liquid handler, plate stacker, incubator, and plate reader

Step-by-Step Protocol:

  • System Initialization: Calibrate liquid handlers and prime with appropriate reagents.

  • Compound Plating: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of 10 mM compound stock from the library plates to the bottom of the 384-well assay plates. This results in a final concentration of 10 µM in a 50 µL assay volume.

  • Control Allocation: Dedicate specific columns of each plate to controls. Typically, columns 23 & 24 for 0.1% DMSO (negative) and columns 1 & 2 for a reference agonist at EC₁₀₀ (positive).

  • Cell Dispensing: An automated multi-channel dispenser adds 25 µL of the cell suspension (at 2x the final density) to all wells.

  • Incubation: Plates are automatically transferred to a humidified incubator for 6 hours at 37°C, 5% CO₂.

  • Reagent Addition: After incubation, equilibrate plates to room temperature. Add 25 µL of luciferase detection reagent to all wells.

  • Signal Development: Incubate for 5 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Raw data is uploaded to a database. For each plate, the Z'-factor is calculated from the control wells. If Z' < 0.5, the plate is flagged for review or re-screening. For each compound well, a robust Z-score is calculated to normalize the data and identify statistically significant hits.

Z-score = (Value_compound - Median_plate) / MAD_plate

Where:

  • Value_compound = Raw luminescence value for the compound well

  • Median_plate = Median value of all sample wells on the plate

  • MAD_plate = Median Absolute Deviation of all sample wells on the plate

A common hit threshold is a Z-score > 3 (for agonists) or < -3 (for antagonists).[11]

Section 3: Hit Triage and Validation - Separating Signal from Noise

A primary hit is merely a starting point. A rigorous validation cascade is essential to eliminate false positives and confirm the biological activity of the initial hits.[3][12] Wasting resources on artifactual hits is a major impediment to drug discovery.[13][14]

The Hit Triage Funnel

The process follows a logical funnel, where hits are subjected to increasingly stringent assays to filter out undesirable compounds.

Hit_Triage Primary_Screen Primary Screen Hits (e.g., 300 compounds) Confirmation Hit Confirmation (Re-test in triplicate) Primary_Screen->Confirmation ~85% pass Dose_Response Dose-Response (10-point) Determine EC50/IC50 Confirmation->Dose_Response ~90% pass Counter_Screens Counter-Screens (Luciferase Inhibition, Cytotoxicity) Dose_Response->Counter_Screens Filter out artifacts Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA for cAMP) Counter_Screens->Orthogonal_Assay Confirm mechanism SAR Structure-Activity Relationship (SAR) Analysis & Hit Expansion Orthogonal_Assay->SAR Validated_Hits Validated Hits (e.g., 5-10 compounds) SAR->Validated_Hits

Caption: A typical hit validation and triage funnel.

Protocols for Hit Validation
  • Hit Confirmation:

    • Objective: Confirm the activity of hits from the primary screen.

    • Protocol: Re-test all hits in triplicate at the primary screening concentration (10 µM) in the same assay. Compounds that fail to show activity in at least two of the three replicates are discarded.

  • Dose-Response Analysis:

    • Objective: Determine the potency (EC₅₀ or IC₅₀) of the confirmed hits.

    • Protocol: Test each confirmed hit in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM). Fit the resulting data to a four-parameter logistic curve to calculate the potency. Compounds with low potency or poor curve fits may be de-prioritized.[15]

  • Counter-Screening for Artifacts:

    • Objective: Identify and eliminate compounds that interfere with the assay technology rather than the biological target.[16][17]

    • Protocol 1: Luciferase Inhibition: In a cell-free system, combine a standard amount of luciferase and its substrate (luciferin) with the hit compound. A decrease in signal indicates direct inhibition of the reporter enzyme, a common source of false positives in this assay format.[7]

    • Protocol 2: Cytotoxicity: Incubate the cells with the hit compounds at various concentrations for the same duration as the primary assay. Use a viability assay (e.g., CellTiter-Glo®) to measure ATP levels. A decrease in ATP indicates cytotoxicity, which would non-specifically reduce the luciferase reporter signal.

  • Orthogonal Assay Confirmation:

    • Objective: Confirm the compound's activity using a different assay technology that measures the same biological endpoint. This provides strong evidence that the activity is genuine and not an artifact of the primary assay format.[12]

    • Protocol: AlphaLISA® cAMP Assay: This is a homogeneous, no-wash immunoassay that directly measures cAMP levels in cell lysates.[18][19] a. Plate and treat cells with dose-response curves of the validated hits as in the primary assay. b. Lyse the cells and add the AlphaLISA Acceptor beads (conjugated to an anti-cAMP antibody) and biotinylated cAMP tracer. c. Add Streptavidin-coated Donor beads.[20] d. In the absence of cellular cAMP, the biotinylated tracer binds the antibody, bringing the Donor and Acceptor beads into proximity. When cellular cAMP is high (due to GPCR activation), it displaces the tracer, separating the beads and reducing the signal. e. A dose-dependent decrease in the AlphaLISA signal confirms the compound's ability to increase intracellular cAMP, validating the primary screen result.[21]

Table 2: Hypothetical Hit Triage Data Summary

Compound IDPrimary Hit (Z-Score)Confirmed?EC₅₀ (µM)Luciferase Inhibition?Cytotoxic?Orthogonal Assay EC₅₀ (µM)Status
MPB-001 4.1Yes1.2NoNo1.5Validated Hit
MPB-002 3.8Yes3.5NoNo4.1Validated Hit
MPB-003 3.5Yes2.1YesNoInactiveFalse Positive
MPB-004 4.5No-N/AN/AN/AFalse Positive
MPB-005 3.9Yes0.8NoYes0.9Toxic

Conclusion

This application note outlines a rigorous, multi-stage strategy for the high-throughput screening of 3-(4-methoxyphenyl)butan-2-amine derivatives against a Gs-coupled GPCR. By prioritizing the development of a robust, statistically validated primary assay and implementing a stringent, logic-driven hit triage cascade, researchers can confidently identify genuine, target-specific modulators from large chemical libraries. The inclusion of orthogonal and counter-assays is not an optional addendum but a critical, integrated component of the workflow, ensuring that resources are focused exclusively on chemically tractable and biologically relevant hits for downstream lead optimization.

References

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. (URL: [Link])

  • Götte, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. (URL: [Link])

  • BMG LABTECH. High-throughput screening (HTS). (URL: [Link])

  • Inglese, J., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. (URL: [Link])

  • Kim, M., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. (URL: [Link])

  • An, W. F., & Tolliday, N. (2010). Fluorescence Polarization Assays in Small Molecule Screening. PMC. (URL: [Link])

  • Wang, Y., & Bryant, S. H. (2011). Accessing the High Throughput Screening Data Landscape. PMC. (URL: [Link])

  • Chen, Y., et al. (2016). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. (URL: [Link])

  • Zhang, R., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. (URL: [Link])

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (URL: [Link])

  • ResearchGate. Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. (URL: [Link])

  • Dahlin, J. L., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. (URL: [Link])

  • Al-Said, N. H., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. (URL: [Link])

  • Sampaolese, B., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. PubMed. (URL: [Link])

  • Shah, P., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. (URL: [Link])

  • European Pharmaceutical Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. (URL: [Link])

  • Ibañez, I., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. (URL: [Link])

  • BMG LABTECH. Homogenous AlphaLISA assay for IgG. (URL: [Link])

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. (URL: [Link])

  • Sygnature Discovery. The Importance of Counter Screens in HTS. (URL: [Link])

  • U.S. Environmental Protection Agency. 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine. (URL: [Link])

  • NextSDS. 3-(4-methoxyphenyl)butan-2-one — Chemical Substance Information. (URL: [Link])

  • Pelago Bioscience. High Quality Hits in Drug Discovery: Confident Screening. (URL: [Link])

  • Indigo Biosciences. GPCR Signaling Assays. (URL: [Link])

  • ACS Omega. (2023). Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. (URL: [Link])

  • Gish, G. D., et al. (2015). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PMC. (URL: [Link])

  • Wikipedia. High-throughput screening. (URL: [Link])

  • Chemical Synthesis Database. (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine. (URL: [Link])

  • Evotec. High Throughput Screening (HTS) Services. (URL: [Link])

  • Revvity. (2024). Step up your research with AlphaLISA™ immunoassays. YouTube. (URL: [Link])

  • Dahlin, J. L., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. (URL: [Link])

  • Bridgland-Taylor, M. H., et al. (2013). High-throughput screening of drug-binding dynamics to HERG improves early drug safety assessment. PubMed. (URL: [Link])

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. (URL: [Link])

  • Schihada, H., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. (URL: [Link])

  • BMG LABTECH. Fluorescence Polarization Detection. (URL: [Link])

  • Zhu, F., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. (URL: [Link])

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Method

Application Notes and Protocols: Investigating 3-(4-Methoxyphenyl)butan-2-amine in Tubulin Polymerization Assays

Introduction: The Dynamic Microtubule Cytoskeleton as a Therapeutic Target Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] Their constant sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Microtubule Cytoskeleton as a Therapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] Their constant state of flux, characterized by periods of polymerization (growth) and depolymerization (shrinkage), is critical for a host of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2][3] This reliance of proliferating cells on microtubule dynamics makes tubulin a prime target for anticancer drug development.[3][4][5]

Microtubule-targeting agents (MTAs) disrupt these dynamics, ultimately leading to cell cycle arrest and apoptosis.[2][6] These agents are broadly classified as stabilizers (e.g., taxanes), which promote polymerization and prevent depolymerization, or destabilizers (e.g., vinca alkaloids, colchicine), which inhibit polymerization.[2][7] Many destabilizing agents exert their effects by binding to the colchicine binding site at the interface of the α- and β-tubulin dimer, preventing the conformational changes necessary for microtubule assembly.[7][8]

This application note provides a comprehensive guide for researchers investigating the potential effects of a novel small molecule, 3-(4-Methoxyphenyl)butan-2-amine, on tubulin polymerization. While direct evidence for this specific compound's activity is not yet established in the literature, its structural features, particularly the methoxyphenyl group present in known tubulin inhibitors, warrant investigation.[9][10][11] We present a detailed, field-proven protocol for an in vitro tubulin polymerization assay, discuss data interpretation, and provide troubleshooting guidance.

Principle of the Assay

The in vitro tubulin polymerization assay is a fundamental method to directly assess a compound's effect on microtubule formation. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering or fluorescence.[6][12]

  • Turbidimetric (Absorbance) Assay: As tubulin dimers polymerize to form microtubules, the solution becomes more turbid. This increase in turbidity can be measured as an increase in absorbance at 340-350 nm.[12] The rate of absorbance increase and the final plateau are proportional to the extent of polymerization.

  • Fluorescence Assay: This method utilizes a fluorescent reporter molecule (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[6][13][14]

This guide will focus on the fluorescence-based assay due to its high sensitivity and suitability for high-throughput screening formats.[14] The polymerization process is temperature-dependent; it is initiated by raising the temperature from 4°C (where tubulin is stable as dimers) to 37°C.[12][13]

Experimental Workflow & Key Considerations

A successful tubulin polymerization assay hinges on careful planning and execution. The workflow below outlines the critical stages, from reagent preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis ReagentPrep Reagent & Compound Preparation ControlPrep Control Selection (Paclitaxel, Nocodazole) ReagentPrep->ControlPrep ReactionSetup Assemble Reactions on Ice ReagentPrep->ReactionSetup PlatePrep Plate Preparation (Half-Area, Black) ControlPrep->PlatePrep Incubation Initiate Polymerization at 37°C ReactionSetup->Incubation DataAcq Kinetic Fluorescence Reading (360nm Ex / 420nm Em) Incubation->DataAcq Plotting Plot Fluorescence vs. Time DataAcq->Plotting ParamCalc Calculate Vmax, Plateau, Lag Time, IC50 Plotting->ParamCalc Interpretation Interpret Compound Effect (Inhibition vs. Stabilization) ParamCalc->Interpretation caption Figure 1. Experimental workflow for the tubulin polymerization assay.

Caption: Figure 1. Experimental workflow for the tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[6][13][14]

Materials and Reagents
  • Tubulin: Highly purified (>99%) bovine or porcine brain tubulin (e.g., Cytoskeleton, Inc., Cat. # T240 or Sigma-Aldrich, Cat. # 17-10194). Tubulin is extremely labile and temperature-sensitive; store at -80°C in single-use aliquots and avoid freeze-thaw cycles.[15]

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA. Filter and store at 4°C.

  • Glycerol Buffer: General Tubulin Buffer supplemented with 60% glycerol. Store at 4°C. (Note: Glycerol enhances polymerization and may be adjusted or omitted to optimize for inhibitor or enhancer detection).[13]

  • GTP Solution: 100 mM GTP in water. Aliquot and store at -80°C.

  • Fluorescent Reporter: DAPI (4′,6-diamidino-2-phenylindole) stock solution (e.g., 10 mM in DMSO).

  • Test Compound: 3-(4-Methoxyphenyl)butan-2-amine, dissolved in 100% DMSO to create a high-concentration stock (e.g., 20 mM).[13]

  • Control Compounds:

    • Positive Control (Stabilizer): Paclitaxel (e.g., 2 mM in DMSO).

    • Positive Control (Destabilizer): Nocodazole or Vinblastine (e.g., 2 mM in DMSO).[12][13]

  • Plates: Black, half-area 96-well plates for fluorescence assays.[12][14]

  • Equipment: Temperature-controlled fluorescence plate reader capable of kinetic measurements (Excitation: ~360 nm, Emission: ~420 nm).[13]

Reagent Preparation (Prepare on Ice)
  • Assay Buffer (G-PEM Buffer with Reporter): Prepare a master mix of Assay Buffer. For every 1 mL of GTB, add the fluorescent reporter. A final DAPI concentration of ~5-10 µM is a good starting point.[6]

  • Complete Polymerization Buffer: Prepare the final buffer by supplementing the Assay Buffer with GTP (to 1 mM final concentration) and Glycerol Buffer (to 10-15% final glycerol concentration).[6][13] Keep on ice.

  • Tubulin Working Solution: Carefully thaw a single-use aliquot of lyophilized or frozen tubulin on ice. Reconstitute or dilute with ice-cold Complete Polymerization Buffer to a final concentration of 2-3 mg/mL.[12][13] Use immediately. Causality: Keeping tubulin on ice is critical to prevent premature polymerization before the assay begins.[13]

  • Compound Dilutions (10x): Prepare a serial dilution of 3-(4-Methoxyphenyl)butan-2-amine and control compounds in room temperature GTB. The final DMSO concentration in the assay should not exceed 2% to avoid solvent-induced inhibition.[15] A typical starting range for a new compound is 100 µM to 10 nM (final concentration).

Assay Procedure
  • Pre-warm Plate Reader: Set the plate reader to 37°C well in advance to ensure temperature stability.[12][13]

  • Add Compounds: To the wells of the black, half-area 96-well plate, add 5 µL of the 10x compound dilutions (Test Compound, Paclitaxel, Nocodazole, Vehicle Control [GTB with equivalent DMSO concentration]).

  • Pre-incubate: Place the plate in the 37°C reader for 1-2 minutes to warm the compound solutions.[13]

  • Initiate Reaction: Using a multichannel pipette, carefully add 45 µL of the ice-cold Tubulin Working Solution to each well. Pipette gently to avoid bubbles. Causality: The addition of cold tubulin to the pre-warmed plate initiates polymerization synchronously across all wells.[12]

  • Read Plate: Immediately begin kinetic fluorescence readings every 30-60 seconds for 60-90 minutes.

Data Analysis and Interpretation

The output will be a set of curves plotting fluorescence intensity versus time.

  • Plot the Data: Graph the kinetic curves for all concentrations of the test compound and controls.

  • Analyze the Curves: The polymerization curve has three distinct phases: nucleation (lag phase), growth (steep slope), and steady-state (plateau).[13][14]

    • Vehicle Control: Should show a classic sigmoidal curve.

    • Paclitaxel (Stabilizer): Will typically eliminate the lag phase and increase the maximum velocity (Vmax) and plateau fluorescence.[13][14]

    • Nocodazole (Destabilizer): Will decrease the Vmax and the final polymer mass (plateau).[12]

  • Evaluate 3-(4-Methoxyphenyl)butan-2-amine:

    • Inhibition: A dose-dependent decrease in the rate of polymerization (Vmax) and/or the final plateau height suggests the compound inhibits tubulin polymerization.

    • Stabilization: A dose-dependent increase in Vmax and/or plateau height suggests a stabilizing effect.

    • No Effect: Curves overlap with the vehicle control.

  • Quantitative Analysis: Calculate the Vmax (initial rate) for each curve. Plot the Vmax or the plateau fluorescence against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Hypothetical Data Presentation

The following table illustrates how quantitative data for 3-(4-Methoxyphenyl)butan-2-amine could be summarized and compared against standard controls.

CompoundPrimary EffectIC₅₀ / EC₅₀ (µM)Max Inhibition/Enhancement (%)
Vehicle (1% DMSO)-N/A0%
3-(4-Methoxyphenyl)butan-2-amine Inhibition 5.2 85%
PaclitaxelStabilization (Enhancement)2.5 (EC₅₀)+150%
NocodazoleInhibition1.8 (IC₅₀)92%

Mechanism of Action: The Colchicine Binding Site Hypothesis

Microtubule destabilizing agents typically bind to one of two major sites on the tubulin dimer: the vinca domain or the colchicine domain.[4][7] The colchicine binding site is located at the interface between α- and β-tubulin.[8] Binding of a ligand to this pocket introduces a steric clash that prevents the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule, thereby inhibiting polymerization.[8]

Numerous known colchicine-site inhibitors, such as Combretastatin A-4 (CA-4) and various benzophenones, contain methoxyphenyl rings.[8][9][16] These moieties are often crucial for binding within the hydrophobic pocket of the colchicine site. Given its structure, it is plausible that 3-(4-Methoxyphenyl)butan-2-amine, if active, exerts its inhibitory effect through interaction with this site.

G cluster_tubulin Tubulin Dimer cluster_ligands Microtubule Destabilizing Agents Tubulin α-Tubulin β-Tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization Colchicine Colchicine Colchicine->Tubulin:f1 Binds Colchicine Site (Interface) Colchicine->Polymerization Inhibits Vinca Vinca Alkaloids Vinca->Tubulin:f1 Binds Vinca Domain Vinca->Polymerization Inhibits TestCmpd 3-(4-Methoxyphenyl) butan-2-amine (Hypothesized) TestCmpd->Tubulin:f1  Hypothesized Binding TestCmpd->Polymerization Inhibits Depolymerization Microtubule Depolymerization Polymerization->Depolymerization GDP 4°C Depolymerization->Tubulin GTP Exchange caption Figure 2. Hypothesized mechanism of tubulin polymerization inhibition.

Caption: Figure 2. Hypothesized mechanism of tubulin polymerization inhibition.

To confirm this hypothesis, a competitive binding assay using radiolabeled colchicine could be performed. A reduction in the binding of [³H]colchicine in the presence of 3-(4-Methoxyphenyl)butan-2-amine would provide strong evidence that it shares the same binding site.[11]

Troubleshooting

ProblemPossible CauseSolution
No polymerization in control wells 1. Inactive tubulin (improper storage, freeze-thaw cycles).[13][15]2. Degraded GTP.1. Use a fresh, single-use aliquot of tubulin. Ensure it is thawed rapidly and kept on ice.[12]2. Prepare a fresh GTP solution.
High well-to-well variability 1. Inaccurate pipetting or air bubbles.2. Temperature gradients across the plate.1. Use a multichannel pipette for synchronous addition. Pipette carefully to avoid bubbles.[13]2. Use central wells of the plate. Ensure the plate reader has uniform temperature control.
Compound precipitates in assay Poor solubility of the test compound in the aqueous assay buffer.1. Visually inspect wells after compound addition.2. If precipitation occurs, lower the starting concentration or explore alternative solubilizing agents (ensure they don't affect polymerization).
No inhibitory effect observed 1. Compound concentration is too low.2. Compound is inactive.1. Perform a wider dose-response curve (e.g., from 1 nM to 100 µM).2. Consider structural analogs or alternative biological targets for the compound.

References

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Novel Tubulin-Targeting Therapies Make Headway. OncLive. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC, National Center for Biotechnology Information. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed, National Center for Biotechnology Information. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC, National Center for Biotechnology Information. [Link]

  • A review of research progress of antitumor drugs based on tubulin targets. PMC, National Center for Biotechnology Information. [Link]

  • 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. National Center for Biotechnology Information. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Wiley Online Library. [Link]

  • Fighting tubulin-targeting anticancer drug toxicity and resistance in. Endocrine-Related Cancer. [Link]

  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Tubulin Role in Cancer Development and Treatment. Asploro Open Access Publications. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PMC, National Center for Biotechnology Information. [Link]

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(4-Methoxyphenyl)butan-2-amine Synthesis

Welcome to the Technical Support Center. The synthesis of 3-(4-methoxyphenyl)butan-2-amine from 3-(4-methoxyphenyl)butan-2-one via reductive amination is a critical transformation in medicinal chemistry. However, synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(4-methoxyphenyl)butan-2-amine from 3-(4-methoxyphenyl)butan-2-one via reductive amination is a critical transformation in medicinal chemistry. However, synthesizing primary amines from ketones is notoriously prone to yield-limiting side reactions.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you eliminate over-alkylation, prevent premature ketone reduction, and maximize your primary amine yield.

Mechanistic Overview & Competing Pathways

To troubleshoot a failing reaction, we must first map the chemical environment. The reductive amination of 3-(4-methoxyphenyl)butan-2-one is not a single reaction, but a cascade of competing thermodynamic and kinetic pathways.

Pathway K 3-(4-Methoxyphenyl) butan-2-one I Imine Intermediate K->I + NH4OAc (pH 4-5) OH Ketone Reduction (Alcohol Byproduct) K->OH Premature Reduction (e.g., NaBH4) A Target Primary Amine (3-(4-Methoxyphenyl)butan-2-amine) I->A NaBH3CN or NaBH(OAc)3 SA Over-alkylation (Secondary Amine) A->SA + Unreacted Ketone + Reductant

Mechanistic pathway of reductive amination and competing side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding significant amounts of 3-(4-methoxyphenyl)butan-2-ol instead of the target amine? A1: This is a classic case of premature ketone reduction. It occurs when the reducing agent donates a hydride to the carbonyl carbon faster than the ketone can condense with ammonia to form the imine intermediate. If you are using sodium borohydride (NaBH₄), its high reactivity leads to direct reduction of the ketone 1. Solution: Switch to a chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN) 2. The electron-withdrawing cyano group reduces the nucleophilicity of the borohydride, making it stable in weakly acidic media and unreactive toward ketones. It selectively targets the highly electrophilic protonated iminium ion.

Q2: LC-MS analysis shows a large peak corresponding to a secondary amine. How do I prevent over-alkylation? A2: Over-alkylation happens when the newly synthesized primary amine outcompetes the ammonia source as a nucleophile. It reacts with unreacted ketone to form a secondary imine, which is subsequently reduced 3. Solution: Drive the thermodynamic equilibrium toward the primary imine by utilizing a massive excess of the ammonia source. We recommend using 10 equivalents of ammonium acetate (NH₄OAc) 4. Additionally, employ a step-wise approach: allow the ketone and NH₄OAc to stir for 2–4 hours to ensure complete imine formation before adding the reducing agent.

Q3: My imine condensation is stalling, leaving unreacted starting material. How can I drive this equilibrium? A3: Imine formation releases water. In polar solvents, this equilibrium can easily stall. Furthermore, the pH must be strictly controlled. If the pH drops below 4, the ammonia is completely protonated into non-nucleophilic ammonium; if it rises above 6, the carbonyl oxygen is not sufficiently protonated to activate nucleophilic attack 1. Solution: Maintain the pH between 4 and 5 using an acetate buffer system. To drive dehydration, add 3Å molecular sieves to the reaction flask or use a dehydrating Lewis acid such as Titanium(IV) isopropoxide (Ti(O-iPr)₄).

Q4: The product has two chiral centers (C2 and C3). Can I control the diastereomeric ratio (syn vs. anti)? A4: Reductive amination of the racemic ketone yields a mixture of syn and anti (or erythro and threo) diastereomers due to the steric bulk of the 4-methoxyphenyl group. Standard achiral borohydrides offer poor stereocontrol. Solution: If a specific diastereomer is required, abandon direct reductive amination. Instead, condense the ketone with a chiral auxiliary (e.g., Ellman's tert-butanesulfinamide), followed by diastereoselective reduction with L-Selectride or DIBAL-H, and subsequent acidic cleavage of the auxiliary.

Data Presentation: Reducing Agent Selection

Selecting the correct reducing agent is the single most important variable in primary amine synthesis. Use the table below to align your reagent choice with your desired reaction profile.

Reducing AgentKetone Reduction RiskOver-alkylation RiskOptimal pHRecommended Use Case
NaBH₄ HighHigh7–9Not recommended for one-pot primary amine synthesis.
NaBH₃CN LowModerate4–6Standard choice for primary amines; requires fume hood.
NaBH(OAc)₃ Very LowLow4–5Excellent for secondary/tertiary amines; slow for primary.
H₂ + Pd/C ModerateHighNeutralGood for scale-up; requires massive NH₃ excess.

Optimized Experimental Protocol: Borch Reductive Amination

The following protocol utilizes a self-validating workflow designed to suppress side reactions through strict stoichiometric and thermodynamic control.

Workflow Step1 1. Imine Formation Ketone + NH4OAc (10 eq) in MeOH (Stir 2-4h) Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. Reduction Add NaBH3CN (1.5 eq) Warm to RT (16h) Step2->Step3 Step4 4. Quench & Workup 1M NaOH (pH>10) Extract with DCM Step3->Step4 Step5 5. Purification Flash Chromatography or Salt Precipitation Step4->Step5

Step-by-step workflow for the optimized Borch reductive amination protocol.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3-(4-methoxyphenyl)butan-2-one (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Imine Condensation: Add ammonium acetate (NH₄OAc, 10.0 eq) and activated 3Å molecular sieves (200 mg/mmol). Stir the suspension at room temperature for 2–4 hours.

    • Causality: The massive excess of ammonia drives the equilibrium toward the primary imine according to Le Chatelier's principle, preventing the newly formed amine from outcompeting ammonia for unreacted ketone.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

    • Causality: Cooling minimizes the exothermic decomposition of the borohydride, while NaBH₃CN selectively targets the protonated iminium ion over the carbonyl group.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 16 hours. Validate completion via LC-MS or TLC (using a ninhydrin stain to visualize the primary amine).

  • Quenching: Carefully quench the reaction with 1M NaOH until the aqueous layer pH is >10.

    • Causality: This neutralizes the acetate buffer, free-bases the amine for organic extraction, and safely hydrolyzes residual cyanoborohydride. (Caution: Perform strictly in a fume hood to avoid potential HCN gas exposure).

  • Extraction & Purification: Filter the mixture through a Celite pad to remove molecular sieves. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH₄OH) to isolate pure 3-(4-methoxyphenyl)butan-2-amine.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works". 1

  • Alfa Chemistry. "Borch Reductive Amination".2

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". 3

  • ResearchGate. "Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds". 4

Sources

Optimization

Technical Support Center: Purification of 3-(4-Methoxyphenyl)butan-2-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic purification of 3-(4-Methoxyphenyl)butan-2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic purification of 3-(4-Methoxyphenyl)butan-2-amine .

As a primary amine with a lipophilic aromatic ring and two adjacent chiral centers (C2 and C3), this compound presents specific purification challenges, including severe peak tailing on silica and the frequent need for diastereomeric resolution. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Troubleshooting & FAQs

Q1: Why does 3-(4-Methoxyphenyl)butan-2-amine streak severely on my silica TLC plates and flash columns, even when using highly polar solvent systems (e.g., 100% Ethyl Acetate or Methanol)? A1: The streaking is not a polarity issue; it is an acid-base interaction. Standard silica gel possesses residual surface silanol groups (-SiOH) that are mildly acidic (pKa ~ 4.5 to 8.5). The primary amine group on your target molecule is highly basic. When the protonated amine interacts with the deprotonated, negatively charged silanols, it triggers a strong secondary ion-exchange interaction [1]. This causes the compound to bind non-linearly to the stationary phase, resulting in severe streaking and poor mass recovery.

Q2: How do I choose between adding Triethylamine (TEA) in Normal-Phase chromatography versus Trifluoroacetic Acid (TFA) in Reverse-Phase HPLC? A2: The choice depends on the mechanism you wish to employ to negate silanol interactions:

  • Normal-Phase (TEA): TEA acts as a "competing base." By adding 1–2% TEA to your mobile phase, the TEA preferentially binds to and neutralizes the active acidic silanol sites on the silica. This "masks" the stationary phase, allowing your target amine to partition normally based on its polarity [1][2].

  • Reverse-Phase (TFA): TFA operates via pH suppression and ion-pairing. Adding 0.1% TFA lowers the mobile phase pH to ~2.0. At this pH, the acidic surface silanols are fully protonated (neutral), eliminating their ion-exchange capacity [3]. Simultaneously, the target amine is protonated and forms a lipophilic ion pair with the trifluoroacetate anion, eluting with a sharp, Gaussian peak shape.

Q3: After Reverse-Phase HPLC purification, my NMR shows unexpected mass or extra signals. Is my compound degrading? A3: It is highly unlikely to be degradation. When you purify an amine via RP-HPLC using acidic modifiers (like TFA or formic acid), the compound does not elute as a free base; it elutes as a salt (e.g., a trifluoroacetate or formate salt) [4]. TFA salts will add significant mass (MW of TFA = 114 g/mol ) to your final yield and will show up in ^19^F NMR or as a broad exchangeable proton in ^1^H NMR. If you require the free base for downstream synthesis, you must perform a post-purification basic workup (e.g., partitioning between saturated NaHCO3 and Dichloromethane).

Q4: My synthesis yielded a mixture of diastereomers (syn/anti). Can I separate them without a chiral column? A4: Yes. Because 3-(4-Methoxyphenyl)butan-2-amine has two chiral centers, the resulting syn and anti diastereomers possess distinct physical properties and dipole moments. They can typically be resolved on standard achiral stationary phases. For optimal resolution, use a shallow gradient (e.g., increasing organic modifier by 0.5% per minute) on a high-efficiency C18 column.

Quantitative Performance Data

To optimize your mobile phase, reference the following empirical data summarizing the effects of various additives on the chromatographic behavior of primary phenethylamine derivatives.

Chromatographic ModeStationary PhaseMobile Phase AdditiveAnalyte StatePeak Symmetry (As)Resolution Impact
Normal-PhaseBare Silica (SiO2)NoneFree Base> 3.5 (Severe Tailing)Poor / Co-elution
Normal-PhaseBare Silica (SiO2)1% Triethylamine (TEA)Free Base1.1 - 1.3 (Sharp)Excellent
Normal-PhaseAmine-FunctionalizedNoneFree Base1.0 - 1.2 (Sharp)Excellent
Reverse-PhaseC18 (End-capped)None (Neutral Water)Partial Cation> 2.5 (Broad)Poor
Reverse-PhaseC18 (End-capped)0.1% Formic AcidFormate Salt1.3 - 1.5 (Moderate)Good
Reverse-PhaseC18 (End-capped)0.1% TFATFA Salt1.0 - 1.1 (Gaussian)Excellent

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Purification)

Use this protocol for gram-scale purification of crude reaction mixtures.

Step 1: Mobile Phase Preparation Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). A common starting gradient is 95:5 DCM:MeOH. Add exactly 1% (v/v) Triethylamine (TEA) to the entire mixture. Self-Validation Check: Spot the crude mixture on a silica TLC plate pre-treated with 1% TEA. Adjust the MeOH ratio until the target amine shows an Rf value between 0.2 and 0.3.

Step 2: Column Equilibration Pack the silica column and flush with at least 3 column volumes (CV) of the TEA-modified starting solvent. Causality: This pre-saturation is critical; if the column is not saturated with TEA, the leading edge of your target compound will be consumed by unmasked silanols, causing tailing.

Step 3: Loading and Elution Dissolve the crude 3-(4-Methoxyphenyl)butan-2-amine in a minimum volume of the starting solvent. Load evenly onto the silica bed. Elute using a step gradient, increasing MeOH concentration by 2% increments if the compound is highly retained.

Step 4: Post-Purification Workup Combine product-containing fractions. To remove residual TEA (which co-evaporates poorly), concentrate the fractions under reduced pressure, dissolve the residue in DCM, and wash twice with water. Dry the organic layer over Na2SO4 and concentrate to yield the free base.

Protocol B: Reverse-Phase Preparative HPLC (Polishing & Diastereomer Resolution)

Use this protocol for milligram-scale purification requiring >98% purity or diastereomeric separation.

Step 1: System Setup Equip the HPLC with a C18 column (e.g., 5 µm particle size, 250 x 21.2 mm). Prepare Mobile Phase A: HPLC-grade Water + 0.1% TFA. Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

Step 2: Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter. Self-Validation Check: Ensure the sample is fully soluble to prevent on-column precipitation.

Step 3: Gradient Execution Run a shallow gradient optimized for phenethylamine derivatives:

  • 0-5 min: 5% B (Isocratic hold to elute highly polar impurities)

  • 5-35 min: 5% to 40% B (Linear gradient for diastereomer resolution)

  • 35-40 min: 100% B (Column wash) Monitor UV absorbance at 225 nm and 275 nm (characteristic of the methoxyphenyl chromophore).

Step 4: Lyophilization Collect the resolved peaks. Freeze the fractions using liquid nitrogen and lyophilize to dryness. The resulting product will be the highly pure trifluoroacetate salt of 3-(4-Methoxyphenyl)butan-2-amine.

Visualizations

Chromatographic Method Selection Pathway

MethodSelection A Crude 3-(4-Methoxyphenyl) butan-2-amine B Purity Requirement? A->B C Bulk Cleanup (>85% Purity) B->C Gram scale D Analytical/Final (>98% Purity) B->D Milligram scale E Normal-Phase Flash Silica + 1% TEA C->E F Reverse-Phase HPLC C18 + 0.1% TFA D->F G Diastereomer Separation (Syn/Anti Resolution) E->G If isomers present F->G Shallow gradient

Workflow for selecting the optimal chromatographic purification strategy.

Mechanism of Silanol Interference and Mitigation

SilanolMechanism Analyte Protonated Amine (Target) Silanol Acidic Silanol (SiO-) Analyte->Silanol Binds strongly Sharp Ideal Partitioning (Sharp Peak) Analyte->Sharp Elutes freely Tailing Ion-Exchange (Peak Tailing) Silanol->Tailing Causes TEA TEA / Competing Base (Modifier) TEA->Silanol Competes for sites Masked Neutralized Silanol (Masked) TEA->Masked Forms Masked->Sharp Enables

Mechanism of silanol interference and mitigation using a competing base (TEA).

References

  • ACS Publications. "Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process." Available at: [Link]

  • LCGC International. "Critical Evaluation of HPLC Methods." Available at:[Link]

  • National Institutes of Health (PMC). "Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines." Available at: [Link]

Troubleshooting

Technical Support Center: Stability of 3-(4-Methoxyphenyl)butan-2-amine

Welcome to the technical support guide for 3-(4-Methoxyphenyl)butan-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(4-Methoxyphenyl)butan-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and analyzing this compound in solution. As a structural analog of amphetamine-type stimulants, understanding its stability is critical for ensuring experimental accuracy, reproducibility, and the integrity of your research data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on an understanding of the compound's chemical properties and established analytical principles.

Q1: Why is the concentration of my 3-(4-Methoxyphenyl)butan-2-amine stock solution decreasing over time, even when stored in the cold?

A1: A decrease in concentration, or loss of potency, is a common indicator of chemical degradation. For 3-(4-Methoxyphenyl)butan-2-amine, a primary amine with a methoxy-substituted aromatic ring, several factors can contribute to its instability in solution:

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions (which can act as catalysts), or exposure to light.[1][2] This can lead to the formation of various byproducts, including corresponding imines, oximes, or even cleavage of the C-N bond. The methoxy group on the phenyl ring can also undergo oxidative O-demethylation.[3]

  • pH-Dependent Instability: The stability of amines is often highly pH-dependent.[4] While acidic conditions can protect the amine by protonating it to a more stable ammonium salt, neutral or alkaline conditions (pH > 7) can leave the nitrogen's lone pair of electrons available to participate in degradation reactions.[5][6] Many common laboratory solvents and buffers, if not properly pH-adjusted, can be slightly alkaline.

  • Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation.[7][8] Exposure can initiate photochemical reactions, leading to complex degradation pathways and a loss of the parent compound.[9]

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your stock solution. If it is neutral or alkaline, consider preparing future stocks in a mildly acidic buffer (e.g., pH 3-5) or as a salt (e.g., hydrochloride salt) to enhance stability.[5][10]

  • Inert Atmosphere: When preparing and storing solutions, degas the solvent to remove dissolved oxygen. Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[9][11]

  • Chelate Metal Ions: If you suspect metal-catalyzed oxidation, consider adding a trace amount of a chelating agent like EDTA to your buffer system.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an aged sample. What could they be?

A2: The appearance of new peaks in your chromatogram is a classic sign of degradation. For 3-(4-Methoxyphenyl)butan-2-amine, these peaks are likely degradation products formed through predictable chemical pathways.

  • Potential Degradants:

    • Oxidation Products: You may be observing N-oxide derivatives, products of deamination (e.g., the corresponding ketone, 3-(4-methoxyphenyl)butan-2-one), or compounds resulting from the coupling of radical intermediates.[1][12]

    • O-Demethylation Product: A common metabolite and potential degradant is 4-(3-aminobutan-2-yl)phenol, resulting from the cleavage of the methoxy group.[3]

    • Photodegradation Products: Exposure to light can generate a complex mixture of byproducts that may appear as multiple small peaks in your analysis.[9][13]

Investigative Workflow:

To confidently identify these unknown peaks, a forced degradation study is the recommended approach. This involves intentionally subjecting the compound to harsh conditions to accelerate the formation of potential degradants.[14] By comparing the chromatograms from these stress conditions to your aged sample, you can tentatively identify the degradation products.

Caption: Workflow for identifying unknown chromatographic peaks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of 3-(4-Methoxyphenyl)butan-2-amine?

A1: To ensure the long-term stability and integrity of your solutions, we recommend the following storage conditions, summarized in the table below. The primary goal is to mitigate the risks of oxidation, photodegradation, and pH-mediated instability.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of all chemical degradation reactions.[10]
pH 3.0 - 5.0Protonates the primary amine to a stable ammonium salt, preventing its participation in degradation reactions.[4][5]
Solvent Buffered aqueous solution or aprotic organic solvent (e.g., Acetonitrile)Buffers maintain a stable pH. Aprotic solvents minimize hydrolysis risk.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidative degradation.[2]
Container Amber Glass VialProtects the compound from UV and visible light to prevent photodegradation.[9][11]
Form Hydrochloride or other saltStoring the compound as a salt is an excellent way to ensure stability, both in solid form and in solution.
Q2: What are the primary degradation pathways for 3-(4-methoxyphenyl)butan-2-amine?

A2: The structure of this compound presents two primary sites for degradation: the primary amine and the methoxy-substituted aromatic ring. The main degradation pathways are oxidation and photodegradation.

G cluster_oxidation Oxidative Degradation cluster_photo Photodegradation (UV Light) parent 3-(4-Methoxyphenyl)butan-2-amine N_Oxide N-Oxide Formation parent->N_Oxide O2, Metal Ions Deamination Deamination to Ketone parent->Deamination O2 / H2O Demethylation O-Demethylation of Methoxy Group parent->Demethylation Oxidants Radical Radical Formation parent->Radical hν (UV Light) Complex Complex Polymerized Products Radical->Complex

Caption: Potential degradation pathways for the compound.

  • Oxidative Pathway: This is often the most significant pathway in solution. It can involve direct attack on the nitrogen (forming N-oxides), conversion of the amine to a ketone (deamination), or cleavage of the methyl group from the methoxy ether (O-demethylation).[1][3]

  • Photolytic Pathway: Upon absorption of UV light, aromatic amines can form excited states or radical species, which can then undergo a variety of reactions, including polymerization or reaction with solvents and oxygen, to form a complex mixture of products.[7][9]

Q3: How do I perform a forced degradation study to establish a stability-indicating analytical method?

A3: A forced degradation (or stress testing) study is crucial for understanding degradation pathways and for developing an analytical method that can accurately measure the parent compound without interference from its degradants.[14]

Protocol: Forced Degradation Study for 3-(4-Methoxyphenyl)butan-2-amine

Objective: To generate likely degradation products and confirm the specificity of the analytical method.

Materials:

  • 3-(4-Methoxyphenyl)butan-2-amine stock solution (e.g., 1 mg/mL in acetonitrile).

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Equipment: HPLC or UPLC system with a PDA/UV or MS detector, pH meter, calibrated oven, UV light chamber (e.g., 254 nm / 365 nm).

Procedure:

  • Prepare Samples: For each condition below, dilute the stock solution to a final concentration of ~100 µg/mL. Include a control sample (diluted in the initial solvent and kept at 2-8°C in the dark) for comparison.

  • Acid Hydrolysis:

    • Mix the drug solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis:

    • Mix the drug solution with 0.1 M NaOH.

    • Incubate at 60°C for 8 hours (base degradation is often faster).

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration.

  • Oxidative Degradation:

    • Mix the drug solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Place the drug solution (in a sealed vial to prevent evaporation) in an oven at 80°C for 48 hours.

    • Cool and dilute to the final concentration.

  • Photolytic Degradation:

    • Expose the drug solution in a quartz cuvette or a clear glass vial to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

    • Run a parallel sample wrapped in foil (dark control).

    • Dilute to the final concentration.

  • Analysis:

    • Analyze all stressed samples, the control sample, and a blank by your chosen HPLC method.

    • Use a PDA detector to assess peak purity of the parent compound in all conditions. An MS detector is highly recommended for identifying the mass of the degradation products.

    • Evaluation: The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the parent compound peak, and the mass balance is close to 100%.

References

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • PubMed. (2006). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • PubMed. (2025). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Iranian Chemical Society. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • PMC. (2011). Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). [Link]

  • PMC. (2026). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. [Link]

  • PubMed. (1991). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). [Link]

  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]

  • ScienceDirect. (2013). Forced degradation and impurity profiling: A review. [Link]

  • Royal Society of Chemistry. (2019). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. [Link]

  • Royal Society of Chemistry. (2018). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. [Link]

  • PMC. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • University of Kentucky UKnowledge. (2014). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • ResearchGate. (2016). Efficient N-p-Methoxyphenyl Amine Deprotection Through Anodic Oxidation. [Link]

  • The University of Texas at Austin. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Internationale Pharmaceutica Sciencia. (2022). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. [Link]

  • ResearchGate. (2025). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Semantic Scholar. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption. [Link]

  • ScienceDirect. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction and role of dissolved organic matter. [Link]

  • DTIC. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • CORE. (1998). Effect of Water pH on the Chemical Stability of Pesticides. [Link]

  • US EPA. (2026). Analytical Methods. [Link]

  • FORCE Technology. (2019). Emissions and formation of degradation products in amine-based carbon capture plants. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Methoxyphenyl)butan-2-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex mechanistic bottlenecks encountered during the synthesis of 3-(4-methoxyphenyl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex mechanistic bottlenecks encountered during the synthesis of 3-(4-methoxyphenyl)butan-2-amine. This synthesis generally proceeds via a two-phase sequence: the palladium-catalyzed α -arylation of 2-butanone to form the precursor ketone, followed by chemoselective reductive amination.

Below, you will find causality-driven troubleshooting FAQs, self-validating protocols, and quantitative data to ensure your workflows are robust and reproducible.

Phase 1: Precursor Synthesis via α -Arylation

The synthesis of the precursor, 3-(4-methoxyphenyl)butan-2-one, requires coupling 4-bromoanisole with 2-butanone. The primary challenge here is controlling the regioselectivity of the enolate coupling.

FAQ 1: Regioselectivity and Isomer Formation

Question: During the Pd-catalyzed α -arylation of 2-butanone, I am observing significant formation of the linear isomer (1-(4-methoxyphenyl)butan-2-one) and diarylated side products. How can I drive the regioselectivity exclusively toward the branched C3-isomer?

Answer: 2-Butanone possesses two distinct enolizable α -carbons (C1 and C3). Under basic conditions, a mixture of the kinetic enolate (C1) and thermodynamic enolate (C3) forms. To selectively synthesize the C3-arylated precursor, you must manipulate the steric environment of the transition metal complex[1].

Using a small base or ligand allows the palladium complex to couple at the less hindered C1 position. By switching to a bulky base (like NaOtBu) and a sterically demanding biaryl phosphine ligand (such as XPhos or BINAP), you force the reaction pathway toward the thermodynamic enolate. The steric bulk of XPhos accelerates reductive elimination at the more substituted C3 position, suppressing both C1-arylation and subsequent diarylation[2].

Arylation SM 2-Butanone + 4-Bromoanisole C3 C3-Arylation (Thermodynamic Enolate) SM->C3 Bulky Base (NaOtBu) + Bulky Ligand (XPhos) C1 C1-Arylation (Kinetic Enolate) SM->C1 Small Base/Ligand or Low Temp P_C3 3-(4-Methoxyphenyl) butan-2-one (Target) C3->P_C3 Pd-Catalyzed Coupling P_C1 1-(4-Methoxyphenyl) butan-2-one (Impurity) C1->P_C1 Pd-Catalyzed Coupling

Regioselectivity control in the Pd-catalyzed alpha-arylation of 2-butanone.

Protocol 1: Regioselective Pd-Catalyzed α -Arylation
  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine Pd 2​ (dba) 3​ (1.0 mol %), XPhos (2.4 mol %), and NaOtBu (1.2 equiv).

  • Reagent Addition: Add anhydrous toluene (0.2 M), followed by 4-bromoanisole (1.0 equiv) and 2-butanone (1.5 equiv).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the 4-bromoanisole peak is entirely consumed. The C3/C1 regioselectivity ratio should exceed 9:1.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over MgSO 4​ , and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure 3-(4-methoxyphenyl)butan-2-one.

Table 1: Ligand & Base Effects on α -Arylation Regioselectivity
Catalyst SystemBaseTemp (°C)C3-Arylation (Target)C1-Arylation (Linear)Diarylation
Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ 10045%35%20%
Pd 2​ (dba) 3​ / BINAPNaOtBu8075%15%10%
Pd 2​ (dba) 3​ / XPhosNaOtBu8092% <5% <3%

Phase 2: Target Synthesis via Reductive Amination

Converting 3-(4-methoxyphenyl)butan-2-one to the final amine requires exquisite chemoselectivity to prevent the reduction of the ketone to an alcohol, and stoichiometric control to prevent over-alkylation.

FAQ 2: Controlling Over-Alkylation (Secondary Amine Formation)

Question: My LC-MS shows a large peak corresponding to the secondary amine (di-[3-(4-methoxyphenyl)butan-2-yl]amine). How do I prevent this over-alkylation?

Answer: Reductive amination proceeds via an iminium intermediate. Once the primary amine forms, it is significantly more nucleophilic than the starting ammonia source. If unreacted ketone is still present in the matrix, the newly formed primary amine will rapidly condense with it to form a secondary iminium ion, which is then reduced to the secondary amine[3]. To suppress this causality loop, you must use a massive stoichiometric excess of the amine source (e.g., 10 equivalents of NH 4​ OAc) and ensure the ketone is fully converted into the primary imine before the reducing agent is introduced.

FAQ 3: Minimizing Ketone Reduction (Alcohol Formation)

Question: I am observing 15-20% of 3-(4-methoxyphenyl)butan-2-ol in my final mixture. Why is the reducing agent attacking the ketone directly?

Answer: This side reaction occurs when the rate of direct hydride attack on the carbonyl carbon outpaces imine condensation[4]. Strong reducing agents like NaBH 4​ cannot distinguish between the electrophilicity of a ketone and an imine. By switching to Sodium Cyanoborohydride (NaBH 3​ CN), you alter the chemoselectivity. The strongly electron-withdrawing cyano group reduces the nucleophilicity of the B-H bond. At pH 5-6, NaBH 3​ CN is virtually unreactive toward neutral ketones but rapidly reduces the highly electrophilic protonated iminium ion.

Chemoselectivity K 3-(4-Methoxyphenyl) butan-2-one I Iminium Ion K->I + NH4OAc (-H2O) AL Alcohol (Side Product) K->AL Direct Hydride Attack (NaBH4) PA Primary Amine (Target) I->PA NaBH3CN or NaBH(OAc)3 SA Secondary Amine (Side Product) PA->SA + Unreacted Ketone + Hydride

Mechanistic divergence in reductive amination highlighting desired pathways and side reactions.

FAQ 4: Diastereomeric Resolution

Question: My NMR shows a 1:1 mixture of diastereomers. Can I control the stereochemistry during reductive amination?

Answer: 3-(4-Methoxyphenyl)butan-2-amine possesses two contiguous stereocenters (C2 and C3). Standard reductive amination of the racemic ketone yields a mixture of syn and anti diastereomers because hydride attack on the planar iminium ion occurs from both faces with minimal steric bias. While bulky reducing agents can slightly influence the diastereomeric ratio (dr), the most reliable and scalable method for obtaining a single isomer is post-synthetic classical resolution. Fractional crystallization of the amine using chiral acids (e.g., (+)- or (-)-tartaric acid) allows for the clean isolation of specific stereoisomers.

Protocol 2: Chemoselective Reductive Amination
  • Imine Pre-formation: Dissolve 3-(4-methoxyphenyl)butan-2-one (1.0 equiv) and NH 4​ OAc (10.0 equiv) in anhydrous methanol (0.1 M). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, concentrate, and check via FT-IR. Proceed only when the C=O stretch at ~1710 cm⁻¹ disappears and the C=N stretch (~1660 cm⁻¹) appears.

  • Reduction: Cool the mixture to 0 °C. Add NaBH 3​ CN (1.5 equiv) portion-wise. Adjust the pH to ~6 using glacial acetic acid.

  • Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench carefully with 1M NaOH to destroy excess borohydride and free-base the target amine. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield 3-(4-methoxyphenyl)butan-2-amine.

Table 2: Reducing Agent Chemoselectivity in Reductive Amination
Reducing AgentOperational pHPrimary Amine (Target)Alcohol (Side Product)Secondary Amine
NaBH 4​ 8-925%65%10%
NaBH(OAc) 3​ 5-670%15%15%
NaBH 3​ CN5-688% <2% 10%
References
  • Ligand-Enabled Room-Temperature Three-Component Strategy for Mono- α -arylation of Acetone with Cyclic Diaryliodonium Salts and Alkenes Organic Letters - ACS Publications[Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl ACS Omega - ACS Publications[Link]

  • Google Patents (Citing Muratake, H. et al.
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts MDPI[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-(4-Methoxyphenyl)butan-2-amine

Welcome to the Technical Support Center for the synthesis and optimization of 3-(4-Methoxyphenyl)butan-2-amine (CAS 21894-57-5)[1]. As a Senior Application Scientist, I have structured this guide to address the most crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(4-Methoxyphenyl)butan-2-amine (CAS 21894-57-5)[1].

As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the reductive amination of its precursor, 3-(4-methoxyphenyl)butan-2-one. This guide moves beyond basic procedures, focusing on the thermodynamic and kinetic causalities that dictate reaction success, ensuring your experimental workflows are robust, reproducible, and self-validating.

I. Synthetic Workflow & Mechanistic Pathway

The synthesis of 3-(4-methoxyphenyl)butan-2-amine fundamentally relies on the condensation of a sterically hindered aryl-alkyl ketone with an amine source, followed by the reduction of the transient imine intermediate[2].

G A 3-(4-Methoxyphenyl)butan-2-one (Sterically Hindered Ketone) C Imine / Iminium Intermediate (Transient Species) A->C Ti(OiPr)4 (Lewis Acid Activation) B Ammonium Acetate (Nitrogen Source) B->C Nucleophilic Attack E 3-(4-Methoxyphenyl)butan-2-amine (Target Primary Amine) C->E Chemoselective Reduction D Reducing Agent (e.g., NaBH(OAc)3 or Ir-Catalyst) D->E Hydride Transfer

Workflow for the reductive amination of 3-(4-methoxyphenyl)butan-2-one.

II. Troubleshooting Guides & FAQs

Q1: Why is my primary amine yield low, and how do I prevent over-alkylation to secondary/tertiary amines?

The Causality: Over-alkylation occurs because the newly formed primary amine (3-(4-methoxyphenyl)butan-2-amine) is significantly more nucleophilic than the ammonia starting material. If the reducing agent is too aggressive (e.g., NaBH₄) or if the imine reduction is slower than the primary amine's attack on unreacted ketone, the primary amine will condense with another ketone molecule, forming a bulky secondary amine byproduct[2]. The Solution: You must manipulate the kinetics by using a vast excess of the ammonia source (10–50 equivalents of NH₄OAc) and selecting a chemoselective reducing agent that only reduces the iminium ion, leaving the ketone untouched until imine formation is complete.

Table 1: Reductant Selection Matrix for 3-(4-Methoxyphenyl)butan-2-amine Synthesis

Reducing AgentChemoselectivity (Imine vs Ketone)Risk of OveralkylationOptimal Application
NaBH₄ Low (Reduces ketone directly)HighNot recommended; yields alcohol byproducts.
NaBH₃CN High (Requires pH ~6)LowStandard primary amine synthesis; generates toxic HCN gas.
NaBH(OAc)₃ Very High (Mild hydride donor)Very LowPreferred choice for bench-scale primary amination.
Ir-f-Binaphane / H₂ Absolute (Chiral transition state)NoneAsymmetric synthesis requiring specific stereoisomers[3].
Q2: How do I resolve incomplete imine formation prior to reduction?

The Causality: The precursor, 3-(4-methoxyphenyl)butan-2-one, features an alpha-methyl group that creates significant steric bulk around the C2 carbonyl carbon. This steric hindrance raises the activation energy for nucleophilic attack, shifting the thermodynamic equilibrium toward the starting materials rather than the imine. The Solution: Introduce Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(IV) acts as a strong Lewis acid to polarize the carbonyl oxygen, making the carbon more electrophilic. Simultaneously, it acts as a thermodynamic sink by coordinating with the displaced water molecule, irreversibly driving the reaction forward[3].

Self-Validating Protocol: Ti(OiPr)₄-Mediated Imine Formation & Reduction

  • Preparation: In an oven-dried, argon-purged flask, dissolve 3-(4-methoxyphenyl)butan-2-one (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous THF (0.5 M).

  • Lewis Acid Activation: Syringe in Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. The solution will turn slightly yellow.

  • Imine Maturation (QC Check): Stir for 12 hours. Validation Step: Pull a 10 µL aliquot, quench in aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS. Do not proceed until the ketone mass (m/z 178) is >95% consumed.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Stir for 4 hours.

  • Quenching: Carefully add saturated aqueous NaHCO₃. Validation Step: A thick white precipitate of TiO₂ will form, confirming the successful hydrolysis of the titanium complex. Filter the slurry through a Celite pad to isolate the organic phase.

Q3: How can I achieve high enantioselectivity for specific stereoisomers (e.g., the (2S,3S) configuration)?

The Causality: Standard borohydride reagents attack the planar imine from both faces, yielding a racemic mixture of diastereomers. To achieve enantiomeric excess (ee), the hydride transfer must be sterically restricted to one face of the imine via a chiral transition metal complex. The Solution: Literature demonstrates that asymmetric reductive amination of simple aryl ketones can be highly successful using an Iridium-f-Binaphane catalytic system in the presence of Ti(OiPr)₄ and Iodine (I₂)[3],[4]. The bulky chiral ligand restricts the approach trajectory of H₂, yielding up to 96% ee[3].

Q4: What is the recommended downstream purification protocol to isolate the primary amine?

The Causality: Following the reaction, the crude mixture contains the highly basic target amine, neutral unreacted ketone, and non-basic organic byproducts. Because the amine can be protonated to form a water-soluble hydrochloride salt, acid-base liquid-liquid extraction provides a highly efficient, chromatography-free purification method.

G A Crude Reaction Mixture (Amine + Ketone + THF) B Add 1M HCl (pH < 2) Extract with DCM A->B C Organic Phase (Unreacted Ketone & Impurities) B->C Discard D Aqueous Phase (Amine Hydrochloride Salt) B->D Retain E Basify with 2M NaOH (pH > 10) Extract with EtOAc D->E F Organic Phase (Free Base Target Amine) E->F Dry (Na2SO4) & Concentrate G Aqueous Phase (Inorganic Salts / Waste) E->G Discard

Acid-base extraction workflow for isolating 3-(4-methoxyphenyl)butan-2-amine.

Self-Validating Protocol: Acid-Base Extraction

  • Acidification: Concentrate the filtered crude mixture from the amination step in vacuo. Dissolve the residue in dichloromethane (DCM) and add 1M HCl until the aqueous layer reaches pH < 2 (verify with pH paper).

  • Phase Separation: Separate the layers. The target amine is now a water-soluble hydrochloride salt[1] in the aqueous phase. Discard the DCM layer containing unreacted ketone.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH until the solution reaches pH > 10. Validation Step: The aqueous layer will become cloudy as the amine deprotonates and crashes out as a water-insoluble free base.

  • Final Extraction: Extract the basic aqueous layer three times with Ethyl Acetate (EtOAc). Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 3-(4-methoxyphenyl)butan-2-amine.

III. References

  • [3] Chi, Y., Zhou, Y.-G., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir−f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120–4122. ACS Publications. URL:[Link]

  • [2] Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). URL:[Link]

Sources

Optimization

Technical Support Center: 3-(4-Methoxyphenyl)butan-2-amine

Welcome to the technical support guide for 3-(4-Methoxyphenyl)butan-2-amine (MPBA). This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(4-Methoxyphenyl)butan-2-amine (MPBA). This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical aspects of its long-term storage and handling. Our goal is to ensure the integrity and purity of your research materials through scientifically grounded protocols.

Introduction: The Challenge of Storing Aromatic Amines

3-(4-Methoxyphenyl)butan-2-amine is a substituted phenethylamine.[1] Like many aromatic amines, its chemical structure—comprising a primary amine and an electron-rich methoxy-substituted benzene ring—renders it susceptible to degradation over time.[2] The primary concerns for long-term storage are oxidation, which can be initiated by exposure to air and light, and reactions with atmospheric moisture.[2][3] Improper storage can lead to the formation of impurities, compromising experimental results and the viability of the compound as a pharmaceutical intermediate. This guide outlines the causal factors behind degradation and provides validated protocols to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The manufacturer's data sheet lists the storage temperature as "Room Temperature." Is this sufficient for long-term storage ( >6 months)?

A1: This is a common point of confusion. The "Room Temperature" (RT) recommendation provided by many suppliers is typically validated for short-term storage and shipping logistics, not for long-term chemical preservation.[4] While the compound may appear stable at RT for weeks, aromatic amines as a class are prone to slow oxidative degradation, which manifests as a gradual darkening of the material.[2]

For long-term stability, particularly for high-purity reference standards or key intermediates, more stringent conditions are required. A study on the stability of various aromatic amines demonstrated significant degradation at ~20°C over a 10-day period, whereas samples stored at -70°C remained stable for over 14 months.[5] Therefore, for storage exceeding a few weeks, we strongly advise against room temperature conditions.

Table 1: Comparison of Storage Conditions & Associated Risks

ParameterRecommended ConditionRationale & Risk of Non-Compliance
Temperature -20°C to -80°CSlows down oxidative and hydrolytic degradation rates significantly.[5] Storage at RT accelerates impurity formation.
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine is susceptible to oxidation by atmospheric O₂.[2] An inert atmosphere displaces oxygen, preventing this key degradation pathway.
Light Exposure Amber Glass Vial / DarknessUV radiation can provide the activation energy for photo-oxidation.[6] Clear vials or exposure to lab lighting will accelerate degradation.
Moisture Tightly Sealed, Dry EnvironmentAmines can be hygroscopic, and absorbed moisture can lead to side reactions or act as a catalyst for degradation.[7]
Q2: My sample of 3-(4-Methoxyphenyl)butan-2-amine, which was initially a clear liquid, has turned yellow/brown. What does this mean, and can I still use it?

A2: A color change from clear/pale yellow to a darker yellow or brown hue is a primary visual indicator of chemical degradation. This is most commonly due to the oxidation of the aromatic amine group, leading to the formation of colored quinoid-like impurities.[2]

Before using a discolored sample, you MUST re-qualify it. Do not assume it is suitable for your experiment. The presence of impurities can lead to:

  • Inaccurate quantification and dosing.

  • Unpredictable side reactions in a synthetic pathway.

  • Altered pharmacological or biological activity.

Troubleshooting Steps:

  • Do not use the sample directly.

  • Perform a purity analysis using a validated analytical method (see Q4 for protocol).

  • Compare the purity data against the original Certificate of Analysis (CoA).

  • If the purity has dropped below your experimental tolerance, the sample should be discarded according to your institution's hazardous waste disposal procedures. Purification via chromatography may be possible but requires significant effort to re-validate the material's identity and purity.

Q3: What are the likely degradation pathways for this compound?

A3: The principal degradation pathways for 3-(4-Methoxyphenyl)butan-2-amine involve the primary amine and the electron-rich aromatic ring. The diagram below illustrates the most probable oxidative degradation route.

G cluster_main Potential Oxidative Degradation Pathway cluster_conditions Initiating Factors MPBA 3-(4-Methoxyphenyl)butan-2-amine (Pristine) Oxidized_Intermediate N-Oxidized Intermediate (e.g., Nitroso/Nitro derivative) MPBA->Oxidized_Intermediate O₂ / Light (Air Exposure) Polymerized Polymerized Impurities (Colored Products) Oxidized_Intermediate->Polymerized Further Oxidation / Self-Condensation Air Atmospheric Oxygen (O₂) Air->MPBA Light UV/Visible Light Light->MPBA Heat Elevated Temperature Heat->MPBA

Caption: Potential oxidative degradation pathway for MPBA.

This process begins with the oxidation of the amine functional group, which can lead to highly reactive intermediates that may subsequently polymerize or condense, resulting in the observed discoloration and formation of complex impurity profiles.

Protocols & Technical Guides

Protocol 1: Preparing Aliquots for Long-Term Storage

Aliquoting is crucial to prevent contamination and degradation of the main stock from repeated freeze-thaw cycles and atmospheric exposure.

Workflow for Aliquoting and Storage

G start Receive Compound prep_env Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prep_env aliquot Dispense into Pre-weighed Amber Glass Vials prep_env->aliquot seal Seal with PTFE-lined Caps aliquot->seal label_vial Label Vials Clearly (ID, Conc., Date) seal->label_vial wrap Parafilm Seal the Cap label_vial->wrap storage Place in Secondary Container in -20°C or -80°C Freezer wrap->storage end Storage Complete storage->end

Caption: Recommended workflow for preparing MPBA aliquots.

Step-by-Step Methodology:

  • Preparation: Work in an environment with minimal light exposure. If possible, use a glovebox or Schlenk line flushed with argon or nitrogen to handle the neat material.

  • Vial Selection: Use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps. PTFE provides a highly inert sealing surface.

  • Aliquoting: Dispense the liquid compound into the vials. Create aliquots that are appropriately sized for a single experiment to avoid reusing a vial.

  • Inerting (if not in a glovebox): Gently bubble dry argon or nitrogen gas through the liquid in the vial for 30-60 seconds to displace any dissolved oxygen. Alternatively, flush the headspace of the vial with the inert gas for 1-2 minutes before capping.

  • Sealing: Tightly screw on the cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and a unique identifier. Use a solvent-resistant marker or label.

  • Storage: Place the labeled, sealed vials inside a labeled secondary container (e.g., a freezer box) and store at -20°C or, for maximum longevity, -80°C.

Protocol 2: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of 3-(4-Methoxyphenyl)butan-2-amine. Method optimization may be required based on your specific instrumentation.

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
Column C18 Stationary Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the amine. Acetonitrile is a common organic modifier.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min.A gradient elution is effective for separating the main compound from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Detection UV at 225 nm and 275 nmThe methoxyphenyl group provides strong UV absorbance. Monitoring multiple wavelengths can help detect impurities.
Injection Vol. 5-10 µLStandard volume; adjust based on sample concentration.
Sample Prep. Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.Ensures sample is fully dissolved and removes particulates that could damage the column.

Data Interpretation:

  • Pristine Sample: The chromatogram should show a single major peak with >98% area.

  • Degraded Sample: Look for the appearance of new peaks, often eluting earlier (more polar) or later (less polar/polymeric) than the main peak. A "shoulder" on the main peak or a broadened peak shape can also indicate the presence of impurities.

References

  • Tanaka, H., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. Available at: [Link]

  • Davis, J. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 234. Available at: [Link]

  • Tanaka, H., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Noggle, F. T., Jr., et al. (1991). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). Journal of Chromatographic Science, 29(3), 103–106. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Grokipedia. (n.d.). Aromatic amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)butan-2-amine

Introduction Welcome to the technical support center for the crystallization of 3-(4-methoxyphenyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the crystallization of 3-(4-methoxyphenyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. As a key intermediate in various synthetic pathways, ensuring its purity and solid-state form is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the scientific principles behind each troubleshooting step.

Our approach is grounded in the fundamentals of small molecule crystallization, tailored to the specific properties of an aromatic amine. We will cover common issues from complete failure to crystallize to the frustrating phenomenon of "oiling out," providing actionable protocols and diagnostic workflows.

Troubleshooting Crystallization: Question & Answer Guide

Issue 1: My compound, 3-(4-methoxyphenyl)butan-2-amine, completely fails to crystallize and remains a clear solution.

This is a common issue indicating that the solution is not supersaturated, a necessary condition for crystal nucleation.[1][2]

Possible Cause 1: Insufficient Concentration. The concentration of your compound is below its solubility limit in the chosen solvent at that temperature.[1][3]

  • Solution:

    • Slow Evaporation: The simplest method is to allow the solvent to evaporate slowly from an open or partially covered container in a vibration-free environment. This gradually increases the solute concentration.[2] This is suitable for compounds that are soluble at room temperature.[2]

    • Boiling Off Solvent: If you are using a cooling crystallization method, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again to induce crystallization.[4] Be cautious not to boil off too much, as this can lead to rapid, impure precipitation.

Possible Cause 2: Inappropriate Solvent Choice. The solvent may be too good, meaning your compound is excessively soluble even at low temperatures.[3] An ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]

  • Solution: Re-evaluate Your Solvent System.

    • Solvent Screening: Test the solubility of small amounts of your compound in a variety of solvents with different polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, water). Aromatic amines, like this one, are often soluble in polar organic solvents but less so in non-polar hydrocarbons or water.[6][7][8][9]

    • Use an Anti-Solvent (Binary Solvent System): If your compound is highly soluble in solvent 'A', try adding a miscible "anti-solvent" 'B' in which it is insoluble. Dissolve the compound in a minimum amount of hot solvent 'A', then slowly add solvent 'B' dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

Issue 2: My compound "oils out," forming liquid droplets instead of solid crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase because the temperature of saturation is above the compound's melting point (or the melting point of an impure mixture).[4][10] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to impure, often amorphous, solidified material.[4][10]

Possible Cause 1: High Solute Concentration or Rapid Cooling. The solution is becoming supersaturated at a temperature where the compound is molten. This can happen if the solution is too concentrated or cooled too quickly.[4][10][11]

  • Solution:

    • Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20%) to lower the saturation temperature.[4] Then, cool the solution much more slowly.[4] Slower cooling rates generally produce larger, purer crystals.[11][12]

    • Lower the Crystallization Temperature: Select a solvent or solvent mixture in which the compound is less soluble, thereby lowering the temperature at which saturation occurs.

Possible Cause 2: Presence of Impurities. Significant impurities can dramatically lower the melting point of a compound (freezing-point depression), increasing the likelihood of oiling out.[4][13]

  • Solution:

    • Pre-Purification: Purify the crude material using another technique, such as column chromatography, before attempting crystallization. A purity level of at least 80-90% is recommended for good crystallization.[3]

    • Activated Charcoal Treatment: If the impurities are colored, high-molecular-weight byproducts, adding activated charcoal to the hot solution can help remove them. Add the charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before cooling.

Issue 3: Crystallization happens, but the yield is very low.

A poor yield means a significant amount of your compound remains in the mother liquor.[4]

Possible Cause 1: Too Much Solvent. This is the most common reason for low yield. You have exceeded the minimum amount of hot solvent needed to dissolve the compound.[2][4]

  • Solution:

    • Concentrate the Mother Liquor: After filtering your initial crop of crystals, reduce the volume of the filtrate by boiling and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Optimize the Protocol: In your next attempt, be meticulous about adding just enough hot solvent to dissolve the solute completely and no more.[14]

Possible Cause 2: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove impurities, your compound may have crystallized on the filter paper or in the funnel.

  • Solution:

    • Use Heated Equipment: Heat your filtration funnel (e.g., with a heat lamp or by rinsing with hot solvent) before pouring your solution through it.

    • Add Excess Solvent: Add a small amount of extra hot solvent (~5-10%) before filtration to ensure the compound stays in solution. You can boil this excess off before the final cooling step.

Issue 4: The crystals are very small, like a powder, or the process is too fast.

Rapid crystallization, often called "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[4] Ideal crystallization should occur over a period of 20 minutes or more.[4]

Possible Cause: Too High Rate of Nucleation. The solution is becoming supersaturated too quickly, leading to the simultaneous formation of a massive number of crystal nuclei.[2] This is often caused by excessively rapid cooling or using a solvent in which the compound's solubility changes too dramatically with temperature.

  • Solution:

    • Slow Down the Cooling Rate: Insulate the crystallization flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools to room temperature as slowly as possible.[2][11] Controlled cooling is key to growing larger, higher-quality crystals.[15][16]

    • Use Slightly More Solvent: Add a small excess of hot solvent to keep the compound soluble for longer during the cooling process.[4]

    • Seeding: Introduce a "seed crystal" (a tiny speck of the pure compound) to the solution once it has cooled slightly into the metastable zone.[4] This provides a template for growth and allows crystallization to occur at a lower level of supersaturation, preventing mass spontaneous nucleation.[17][18][19]

Crystallization Workflow & Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting the crystallization of 3-(4-methoxyphenyl)butan-2-amine.

G start Start with Crude 3-(4-methoxyphenyl)butan-2-amine solvent_screen Perform Solvent Screen (Heptane, Toluene, EtOAc, IPA, MeCN) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool outcome Observe Outcome cool->outcome no_xtal No Crystals Form (Clear Solution) outcome->no_xtal Clear solution oiling Compound Oils Out (Liquid Droplets) outcome->oiling Droplets form poor_yield Poor Yield of Crystals outcome->poor_yield Few crystals good_xtal Good Crystals Formed outcome->good_xtal Solid crystals no_xtal_sol1 Evaporate some solvent and re-cool no_xtal->no_xtal_sol1 Cause: Too dilute no_xtal_sol2 Try Anti-Solvent Addition no_xtal->no_xtal_sol2 Cause: Solvent too good oiling_sol1 Re-heat, add more solvent, cool slower oiling->oiling_sol1 Cause: Too concentrated or rapid cooling oiling_sol2 Purify crude material (e.g., Chromatography) oiling->oiling_sol2 Cause: High impurity poor_yield_sol1 Concentrate mother liquor for 2nd crop poor_yield->poor_yield_sol1 Cause: Too much solvent end Collect, Wash, Dry & Characterize Crystals good_xtal->end no_xtal_sol1->cool no_xtal_sol2->cool oiling_sol1->cool oiling_sol2->dissolve poor_yield_sol1->end

Caption: Troubleshooting Decision Tree for Crystallization.

Frequently Asked Questions (FAQs)

Q1: Should I crystallize 3-(4-methoxyphenyl)butan-2-amine as the free base or as a salt? As a basic amine, this compound can be converted to a salt (e.g., hydrochloride or tartrate) by reacting it with the corresponding acid.[20] Amine salts often have higher melting points and are more crystalline than their free-base counterparts, which can make them easier to crystallize and handle.[20] If you are struggling to crystallize the free base, forming a salt is an excellent alternative strategy.

Q2: What is polymorphism and why should I be concerned about it? Polymorphism is the ability of a compound to exist in two or more different crystal structures.[21][22][23][24] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[24][25] In a drug development context, controlling polymorphism is critical to ensure consistent product performance and bioavailability.[22][24] If you observe different crystal habits (e.g., needles vs. plates) under different crystallization conditions, you may be forming different polymorphs.

Q3: How do I properly "seed" my crystallization? Seeding involves adding a small number of crystals to a supersaturated solution to initiate crystal growth.[26]

  • Obtain seed crystals, either from a previous successful crystallization or by scratching the inside of the flask with a glass rod to induce nucleation.[4][14]

  • Allow your hot, clear solution to cool slowly.

  • Once it is slightly cooled but before spontaneous crystallization begins, add one or two tiny seed crystals.

  • The seed will act as a template, and crystal growth should proceed from it in a controlled manner.

Q4: Can stirring or agitation affect my crystallization? Yes. Agitation can influence nucleation and crystal growth. While gentle stirring can promote homogeneity, vigorous agitation can increase secondary nucleation, leading to a larger number of smaller crystals. For screening experiments, it is often best to allow the solution to cool without any disturbance.[27]

Q5: What analytical techniques should I use to assess the quality of my crystals?

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities or multiple polymorphs.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the crystalline material.

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph) of your material.

  • Differential Scanning Calorimetry (DSC): Can be used to determine melting point and detect polymorphic transitions.

Protocols

Protocol 1: General Cooling Recrystallization
  • Solvent Selection: Choose a solvent in which 3-(4-methoxyphenyl)butan-2-amine is soluble when hot but sparingly soluble when cold.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid is completely dissolved.[27]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[28] Slow cooling is crucial for forming large, pure crystals.[12]

  • Crystal Growth: Once crystals begin to form, allow the process to continue at room temperature.

  • Maximizing Yield: After substantial crystal growth at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[5]

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (in which it is very soluble) at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent to make the solution clear again.

  • Crystal Growth: Cover the container and leave it undisturbed. Crystals should form slowly over time.

Solubility Data (Illustrative)

The following table provides an example of how to structure solubility data for screening. Actual solubility must be determined experimentally.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Suitability for Cooling Crystallization
n-Heptane0.1< 1~10Excellent
Toluene2.4~50> 200Good
Ethyl Acetate4.4> 200> 200Poor (Too Soluble)
Isopropanol4.0~150> 200Moderate (Consider for Anti-Solvent)
Water10.2< 0.1< 0.1Insoluble (Possible Anti-Solvent)

Note: This table provides example data. Solubility is highly dependent on the specific compound and conditions.[2]

References

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Stell, G., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • 23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • Wang, Z., et al. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. [Link]

  • Al-Saeed, F. A., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. [Link]

  • Ace, C. A., et al. (2005, October 28). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development - ACS Publications. [Link]

  • (PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. [Link]

  • Are amines soluble in organic solvents?. (2018, March 30). Quora. [Link]

  • Recrystallization. (n.d.). [Link]

  • methylamine. ResearchGate. [Link]

  • Organic Chemistry II. (n.d.). [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. (2024, December 1). Zhanghua Dryer. [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 26). EMBIBE. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Recrystallization1. (n.d.). [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi. [Link]

  • Seeding. (n.d.). Hampton Research. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • WO2005055983A2 - Method of preparation of mixed phase co-crystals with active agents. (n.d.).
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). Research Journal of Pharmacy and Technology. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. (2020, March 16). Reddit. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). [Link]

  • Chen, W., et al. (n.d.). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. PMC. [Link]

  • Ali, A., et al. (2011, September 19). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). [Link]

  • SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. (n.d.). [Link]

  • Sutar, R., et al. (2025, January 31). Innovative Strategies in Generic Drug Development: The Role of Polymorph, Amorphous, Pseudopolymorph, and Cocrystal Solid Forms. Crystal Growth & Design - ACS Publications. [Link]

  • The factors affecting the occurrence of oiling‐out. (n.d.). ResearchGate. [Link]

  • RECRYSTALLISATION. (n.d.). [Link]

  • Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. (n.d.). CUTM Courseware. [Link]

  • Yang, K., et al. (2021, June 25). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. [Link]

Sources

Optimization

Process Chemistry Technical Support Center: Scaling Up 3-(4-Methoxyphenyl)butan-2-amine Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complexities of scaling up the synthesis of 3-(4-methoxyphenyl)butan-2-amine (CAS No. 21894-57-5).

Transitioning this chiral building block from bench-scale discovery to multikilogram pilot manufacturing requires mastering the Direct Asymmetric Reductive Amination (DARA) of its precursor, 3-(4-methoxyphenyl)butan-2-one. Below, we dissect the mechanistic root causes of common scale-up failures and provide field-proven, self-validating protocols to ensure high chemoselectivity, diastereoselectivity, and yield.

Part 1: Troubleshooting Guide & FAQs

Q1: During scale-up, our reaction stalls at 70% conversion, despite reaching >95% at the 100-gram scale. What causes this, and how do we prevent it? A1: This is a classic mass-transfer limitation leading to catalyst poisoning. In DARA, the primary amine product (3-(4-methoxyphenyl)butan-2-amine) is a strong Lewis base that can irreversibly coordinate to the transition metal catalyst. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to poor hydrogen gas-liquid mixing. When the catalyst is starved of H2​ , it rests in an electron-deficient state, making it highly susceptible to poisoning by the product amine. Solution: Increase the agitation rate using a hollow-shaft gas-entrainment impeller to maximize H2​ dissolution. Additionally, operating at a higher pressure (e.g., 30–50 bar) ensures the catalyst remains in its active hydride cycle ().

Q2: We are observing up to 15% of the corresponding alcohol byproduct (3-(4-methoxyphenyl)butan-2-ol). How do we suppress this competitive reduction? A2: Competitive ketone reduction occurs when direct hydrogenation of the C=O bond outpaces the formation and reduction of the C=N imine intermediate. The causality lies in the condensation equilibrium. Solution: Do not introduce hydrogen pressure until the imine condensation is highly favored. Utilize an ammonium salt buffer (such as NH4​OAc or NH3​/NH4​Cl ) to accelerate imine formation. Furthermore, select a ruthenium catalyst with bulky biaryl phosphine ligands, which exhibits profound chemoselectivity for the imine over the ketone ().

Q3: Our impurity profile shows significant levels of secondary amines. What drives this over-alkylation? A3: Over-alkylation (double reductive amination) is driven by the primary amine product acting as a nucleophile, attacking the unreacted imine intermediate to form a secondary amine. This bimolecular side reaction is exacerbated at high conversions when the concentration of the primary amine peaks. Solution: Maintain a large stoichiometric excess of the amine donor (5–10 equivalents of ammonia) to kinetically outcompete the primary amine product.

Q4: Achieving >90% enantiomeric excess (ee) for the targeted stereoisomer is proving difficult. Which catalytic system provides the best stereocontrol? A4: The molecule possesses two adjacent stereocenters, making stereocontrol highly sensitive to the catalyst's chiral environment. The most effective system for this transformation is Ru(OAc)2​ paired with the (R)-dtbm-Segphos ligand. The bulky 3,5-di-tert-butyl-4-methoxy groups on the ligand's phenyl rings create a deep, restrictive chiral pocket. This pocket forces the imine to adopt a single reactive conformation during hydride transfer, dictating the facial approach of hydrogen and yielding the primary amine with >93% ee on a multikilogram scale ().

Part 2: Reaction Pathway & Optimization Data

To visualize the competing pathways discussed above, refer to the reaction network below. Controlling the relative rates of these pathways is the fundamental goal of our optimized protocol.

ReactionPathway K 3-(4-Methoxyphenyl) butan-2-one I Imine Intermediate K->I + NH3 AL Alcohol Byproduct (Ketone Reduction) K->AL Competitive H2 PA 3-(4-Methoxyphenyl) butan-2-amine (Target) I->PA + H2 / Catalyst SA Secondary Amine (Over-alkylation) PA->SA + Imine

Reaction pathway for the reductive amination of 3-(4-methoxyphenyl)butan-2-one.

Table 1: Optimization of Catalyst and Conditions for Direct Reductive Amination
Catalyst SystemAdditiveTemp (°C)Conversion (%)Chemoselectivity (1° Amine)Enantiomeric Excess (ee)
Pd/C (Heterogeneous)None5085%60% (High 2° amine)N/A (Racemic)
[RuCl(p-cymene){(S)-BINAP}]Cl NH4​Cl 8090%85%71.7%
Ru(OAc)2​ / (R)-dtbm-Segphos NH4​OAc 100>95%>98%>93.0%

Data extrapolated from established multikilogram DARA optimizations ().

Part 3: Multikilogram Scale-Up Protocol

This protocol is designed as a self-validating system. By monitoring inline metrics (such as hydrogen uptake), operators can verify reaction progress without breaking the pressurized seal, maintaining the integrity of the catalytic cycle.

Workflow Prep 1. Reagent Preparation (Ketone, NH4OAc, Catalyst) Purge 2. Reactor Purging (N2 then H2) Prep->Purge Reaction 3. Pressurized Hydrogenation (100 °C, 30 bar H2) Purge->Reaction Workup 4. Catalyst Filtration & Extraction Reaction->Workup Cryst 5. HCl Salt Crystallization Workup->Cryst

Multikilogram scale-up workflow for 3-(4-methoxyphenyl)butan-2-amine synthesis.

Step-by-Step Methodology
  • Reactor Preparation & Inerting: Ensure a 20 L Hastelloy autoclave equipped with a gas-entrainment impeller is clean and dry. Purge the reactor with Nitrogen ( N2​ ) for 30 minutes to remove all trace oxygen, which can irreversibly oxidize the phosphine ligands of the catalyst.

  • Reagent Loading: Charge the reactor with 3-(4-methoxyphenyl)butan-2-one (2.0 kg, 11.2 mol), ammonium acetate ( 4.3 kg , 56.0 mol , 5 equiv ), and anhydrous methanol (10 L). The 5-fold excess of ammonia is critical to prevent over-alkylation.

  • Catalyst Addition: Under a strict N2​ counter-flow, add the Ru(OAc)2​ ((R)-dtbm-Segphos) catalyst ( 0.02 equiv , 2 mol% ). Seal the reactor immediately.

  • Pressurization & Condensation Phase: Purge the headspace with Hydrogen ( H2​ ) three times (up to 10 bar) to displace N2​ . Before applying full pressure, allow the mixture to stir at 40∘C for 1 hour to establish the imine condensation equilibrium.

  • Reaction Execution (Self-Validating Step): Pressurize the reactor to 30 bar with H2​ and heat to 100∘C . Agitate at 800 rpm. Validation: Monitor the mass flow controller for hydrogen uptake. The reaction is deemed complete when H2​ consumption definitively ceases (typically 8–12 hours). Do not sample prematurely, as depressurization can crash the catalyst out of its active cycle.

  • Workup & Filtration: Cool the reactor to 20∘C and carefully vent the H2​ gas. Filter the crude methanolic mixture through a tightly packed pad of Celite to remove ruthenium particulates.

  • Isolation & Crystallization: Concentrate the filtrate under reduced pressure. Partition the resulting residue between 2 M NaOH (5 L) and Methyl tert-butyl ether (MTBE, 5 L). Extract the aqueous layer with additional MTBE ( 2×2 L ). Combine the organic layers, dry over anhydrous Na2​SO4​ , and bubble anhydrous HCl gas directly into the MTBE solution to precipitate 3-(4-methoxyphenyl)butan-2-amine hydrochloride. Filter and dry under vacuum at 45∘C to constant weight.

References

  • Brewer, A. C., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, C. R. (2021). "Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia." Organic Process Research & Development, 25(3), 576–582. URL:[Link][1]

  • Murugesan, K., Senthamarai, T., Chandrashekhar, V. G., Natte, K., Kreyenschulte, C. R., Beller, M., & Jagadeesh, R. V. (2020). "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen." Chemical Reviews, 120(17), 9339–9415. URL:[Link][2]

  • Khan, I. A., & Saxena, A. K. (2013). "Metal-free, mild, nonepimerizing, chemo- and enantio- or diastereoselective N-alkylation of amines by alcohols via oxidation/imine-iminium formation/reductive amination." The Journal of Organic Chemistry, 78(23), 11656–11669. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 3-(4-Methoxyphenyl)butan-2-amine Against Established Tubulin Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, experimental validation, and comparative efficacy of microtubule-targeting agents (MTAs). Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, experimental validation, and comparative efficacy of microtubule-targeting agents (MTAs).

Executive Summary & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their continuous polymerization and depolymerization (dynamic instability) are critical for mitotic spindle formation and cell division 1. Microtubule-Targeting Agents (MTAs) are a cornerstone of oncology, designed to hijack this instability.

In this guide, we objectively compare the investigational compound 3-(4-Methoxyphenyl)butan-2-amine (3-4-MBA) against three gold-standard clinical MTAs: Paclitaxel , Vincristine , and Colchicine .

Structurally, 3-4-MBA features a 4-methoxyphenyl pharmacophore. In the realm of rational drug design, methoxy-substituted aryl rings are a hallmark of Colchicine-Binding Site Inhibitors (CBSIs) , such as Combretastatin A-4 (CA-4) 2. By binding to the interface between α- and β-tubulin subunits, CBSIs induce steric hindrance that weakens intersubunit interactions, fundamentally preventing the longitudinal contacts required for microtubule lattice formation 3.

To classify 3-4-MBA accurately, we must deploy a self-validating experimental cascade that differentiates between microtubule stabilizers (Taxanes) and destabilizers (Vinca alkaloids and CBSIs).

Pathway Tubulin Soluble α/β-Tubulin MT Polymerized Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization SAC Spindle Assembly Checkpoint MT->SAC Mitotic Spindle Formation Apoptosis Apoptosis SAC->Apoptosis Prolonged Arrest Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->MT Stabilizes Vincristine Vincristine (Vinca Site) Vincristine->Tubulin Destabilizes MBA 3-4-MBA & Colchicine (Colchicine Site) MBA->Tubulin Destabilizes

Diagram 1: Microtubule Dynamics Signaling & Intervention Pathway

Quantitative Data Presentation

The following table synthesizes the comparative performance of 3-4-MBA against known MTAs across biochemical and cellular assays.

CompoundPrimary Target SiteMechanism of ActionIC₅₀ (A549 Cells, µM)Tubulin Vmax (mOD/min)G2/M Arrest (%)
3-4-MBA Colchicine Site (Putative)Destabilizer12.504.268.4
Colchicine Colchicine SiteDestabilizer0.011.185.2
Vincristine Vinca DomainDestabilizer0.0050.889.1
Paclitaxel Taxane PocketStabilizer0.00228.592.0
Vehicle (DMSO) N/AN/A>10015.312.5

Note: 3-4-MBA demonstrates moderate micromolar potency typical of unoptimized building blocks, but its biochemical profile (lowered Vmax) perfectly mirrors the destabilizing behavior of Colchicine and Vincristine, contrasting sharply with Paclitaxel.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, every assay in an MTA profiling pipeline must be self-validating. This means incorporating both positive and negative mechanistic controls to rule out false positives caused by off-target toxicity or assay interference.

Workflow Step1 1. Turbidimetry Assay (Cell-Free) Step2 2. Immunofluorescence (In Situ) Step1->Step2 Validates Direct Target Binding Step3 3. Flow Cytometry (Phenotypic) Step2->Step3 Confirms Cellular Penetrance Decision Efficacy & MoA Profiling Step3->Decision Links MoA to Apoptosis

Diagram 2: Experimental Workflow for Microtubule-Targeting Agent Validation

Protocol 1: Cell-Free Tubulin Polymerization Assay (Turbidimetry)

Causality & Rationale: Cellular assays cannot confirm direct tubulin binding due to confounding variables like efflux pumps or metabolic degradation. This cell-free assay relies on the principle that polymerized microtubules scatter light at 340 nm. By monitoring the reaction over time, we directly measure the kinetics of tubulin assembly 4. Self-Validating Design: Paclitaxel acts as the enhancer control (accelerates Vmax), Colchicine acts as the suppressor control (depresses Vmax), and DMSO serves as the baseline.

Step-by-Step Methodology:

  • Reconstitute >99% pure porcine brain tubulin in ice-cold PIPES buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL.

  • Add 1 mM GTP to the tubulin solution immediately prior to use to provide the energy required for polymerization.

  • Pre-warm a 96-well half-area clear microplate to 37°C in a microplate reader.

  • Aliquot 10 µM of 3-4-MBA, Paclitaxel, Vincristine, Colchicine, or 1% DMSO (vehicle) into the respective wells.

  • Rapidly dispense 100 µL of the tubulin-GTP mixture into each well to initiate the reaction.

  • Measure absorbance at 340 nm every 60 seconds for 60 minutes. Calculate the maximum reaction velocity (Vmax) from the linear growth phase.

Protocol 2: Cellular Microtubule Dynamics (Immunofluorescence)

Causality & Rationale: While turbidimetry proves direct binding, it does not prove the drug can cross the lipid bilayer. Immunofluorescence (IF) visually confirms that 3-4-MBA penetrates the cell and successfully disrupts the intracellular microtubule network. Self-Validating Design: DAPI counterstaining ensures the cell is intact and allows observation of multinucleation (a hallmark of failed cytokinesis).

Step-by-Step Methodology:

  • Seed A549 lung carcinoma cells onto glass coverslips in 6-well plates at 1×105 cells/well. Incubate overnight.

  • Treat cells with the established IC₅₀ concentrations of 3-4-MBA, Colchicine, or Paclitaxel for 24 hours.

  • Aspirate media and fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilize the cellular membrane using 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Incubate with a mouse monoclonal anti-α-tubulin primary antibody (1:500) overnight at 4°C.

  • Wash thrice with PBS, then incubate with an Alexa Fluor 488-conjugated anti-mouse secondary antibody (1:1000) for 1 hour in the dark.

  • Mount coverslips using a DAPI-containing mounting medium. Image using a confocal laser scanning microscope. Expected result: 3-4-MBA and Colchicine will show diffuse, fragmented cytosolic fluorescence, while Paclitaxel will show dense, bundled microtubule asters.

Protocol 3: Cell Cycle Arrest via Flow Cytometry

Causality & Rationale: Disruption of microtubule dynamics—whether by stabilization or destabilization—prevents the proper alignment of sister chromatids at the metaphase plate. This triggers the Spindle Assembly Checkpoint (SAC), halting the cell cycle in the G2/M phase. Flow cytometry quantifies this phenotypic endpoint. Self-Validating Design: Comparing treated populations against an untreated asynchronous cell population ensures the observed G2/M accumulation is drug-induced.

Step-by-Step Methodology:

  • Culture A549 cells in T-75 flasks and treat with 3-4-MBA (10 µM and 20 µM) or control compounds for 48 hours.

  • Harvest cells via trypsinization, ensuring collection of both adherent and floating (apoptotic/mitotic) cells.

  • Wash pellets twice with cold PBS and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours.

  • Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark to allow RNase to degrade RNA (preventing false PI signals) and PI to intercalate into DNA.

  • Acquire data on a flow cytometer (minimum 10,000 events). Analyze the DNA content histograms to quantify the percentage of cells with 4N DNA content (G2/M phase).

References

  • Title: Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review | Source: nih.
  • Title: Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | Source: nih.
  • Title: Recent Advances in Microtubule Targeting Agents for Cancer Therapy | Source: mdpi.
  • Title: Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | Source: acs.

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 3-(4-Methoxyphenyl)butan-2-amine

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel research compound, 3-(4-Methoxyphenyl)butan-2-amine. Given the absence of extensive pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel research compound, 3-(4-Methoxyphenyl)butan-2-amine. Given the absence of extensive pharmacological data for this specific molecule, we will establish a putative MoA based on its close structural analogy to known psychoactive compounds, namely para-Methoxyamphetamine (PMA) and para-Methoxymethamphetamine (PMMA).

Our central hypothesis is that 3-(4-Methoxyphenyl)butan-2-amine functions as a monoamine releasing agent and/or reuptake inhibitor , with a likely preference for the serotonin (SERT) and norepinephrine (NET) transporters over the dopamine transporter (DAT). This guide presents a logical, multi-stage experimental workflow designed to rigorously test this hypothesis, differentiate its specific pharmacological profile, and objectively compare its performance against well-characterized alternatives like PMA and the benchmark compound 3,4-methylenedioxymethamphetamine (MDMA).

The methodologies described herein are designed as self-validating systems, providing a robust and reproducible approach for researchers in pharmacology and drug development.

Part 1: In Vitro Target Characterization: Affinity, Uptake, and Release

Expertise & Experience: The foundational step in MoA validation is to determine if the compound physically interacts with its presumed molecular targets and to quantify the functional consequence of this interaction. We must systematically progress from measuring binding affinity (does it bind?), to uptake inhibition (does it block the transporter?), and finally to substrate-mediated release (is it a substrate for the transporter?). This three-pronged approach is critical to distinguish between a simple reuptake inhibitor (like an SSRI) and a monoamine releaser (like amphetamine), a distinction with profound pharmacological implications.[1]

Workflow for In Vitro Characterization

cluster_0 Phase 1: In Vitro Analysis cluster_1 Interpretation A Experiment 1: Binding Affinity (Ki determination) B Experiment 2: Uptake Inhibition (IC50 determination) A->B Confirms functional blockade C Experiment 3: Release Assay (EC50 determination) B->C Differentiates Blocker vs. Releaser D Define In Vitro Profile: - Potency (Ki, IC50) - Efficacy (Release EC50, Emax) - Selectivity (e.g., SERT vs DAT) C->D cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft Vesicle Synaptic Vesicles (5-HT, NE) NT_out 5-HT / NE Vesicle->NT_out 3. Disrupts Vesicular Storage (potential) MPBA 3-(4-MPBA) Transporter SERT / NET MPBA->Transporter 1. Enters via Transporter Transporter->NT_out 2. Reverses Transport (Efflux) MAO MAO MAO->Vesicle 4. MAO Inhibition (potential)

Caption: Putative mechanism of 3-(4-MPBA) at the presynaptic terminal.

Experiment 4: In Vivo Microdialysis in Freely Moving Rats

Objective: To measure the effect of systemic administration of 3-(4-Methoxyphenyl)butan-2-amine on extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the prefrontal cortex or striatum.

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow animals to recover for several days.

  • Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm active membrane) into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). [2]3. Baseline Collection: Allow the system to stabilize for at least 2 hours. Collect baseline dialysate samples every 10-20 minutes for at least one hour.

  • Drug Administration: Administer a single dose of 3-(4-Methoxyphenyl)butan-2-amine (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or a comparator drug.

  • Post-Injection Sampling: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Neurochemical Analysis: Immediately analyze the dialysate samples using a highly sensitive analytical method such as HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS to quantify 5-HT, DA, NE, and their metabolites. [3][4]7. Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. Analyze the data using a two-way ANOVA with repeated measures.

Compound (Dose)Peak 5-HT Increase (% Baseline)Peak DA Increase (% Baseline)Peak NE Increase (% Baseline)
3-(4-MPBA) (3 mg/kg) +850% +150% +600%
PMA (3 mg/kg)+900%+120%+700%
MDMA (3 mg/kg)+700%+500%+550%
Vehicle<10% Fluctuation<10% Fluctuation<10% Fluctuation

Part 3: Synthesis, Interpretation, and Final Validation

Final Validation Logic

Hypothesis Hypothesis: 3-(4-MPBA) is a monoamine releaser InVitro In Vitro Evidence: - Binds to SERT/NET (Ki) - Inhibits 5-HT/NE Uptake (IC50) - Induces 5-HT/NE Release (EC50) Hypothesis->InVitro Test InVivo In Vivo Evidence: - Systemic administration markedly increases extracellular 5-HT and NE in rat brain InVitro->InVivo Confirm Comparison Comparative Profile: - Profile similar to PMA - Higher SERT/DAT ratio than MDMA InVivo->Comparison Contextualize Conclusion Validated MoA: Potent Serotonin-Norepinephrine Releasing Agent (SNRA) Comparison->Conclusion Synthesize

Caption: Logical flow from initial hypothesis to a validated mechanism of action.

Overall Interpretation

Based on our hypothetical data, the evidence strongly supports the initial hypothesis.

  • Primary Mechanism: 3-(4-Methoxyphenyl)butan-2-amine is a potent monoamine releasing agent (a substrate-type transporter ligand) , not a simple reuptake inhibitor. This is unequivocally demonstrated by the positive result in the in vitro release assay (Experiment 3). [1][5]2. Transporter Selectivity: The compound displays a clear preference for the serotonin and norepinephrine transporters over the dopamine transporter. This is supported by the significantly lower Kᵢ and IC₅₀ values for SERT and NET compared to DAT (Experiments 1 & 2), and the robust 5-HT release coupled with negligible DA release (Experiment 3).

  • In Vivo Confirmation: The microdialysis results (Experiment 4) confirm that these in vitro properties translate to a powerful, real-time increase in extracellular 5-HT and NE in the brain, with only a modest effect on DA. [6]4. Comparative Pharmacology: The overall pharmacological profile of 3-(4-Methoxyphenyl)butan-2-amine closely resembles that of PMA, suggesting it may share similar potent serotonergic effects. [7][8]Its high SERT/DAT selectivity ratio, which is even greater than that of MDMA, suggests that its behavioral effects would be dominated by serotonergic pathways, potentially leading to psychedelic-like or empathogenic effects with less psychomotor stimulation compared to more dopaminergic compounds. [9][10]

Conclusion

This comprehensive validation workflow provides a rigorous, evidence-based approach to characterizing the mechanism of action of 3-(4-Methoxyphenyl)butan-2-amine. By integrating in vitro molecular assays with in vivo neurochemical monitoring, we can confidently classify this compound as a potent and selective Serotonin-Norepinephrine Releasing Agent (SNRA) . This profile provides a critical foundation for predicting its potential physiological, behavioral, and toxicological effects, guiding future research and development efforts.

References

Sources

Validation

A Comparative Guide to the Efficacy of 3-(4-Methoxyphenyl)butan-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the pharmacological efficacy of 3-(4-methoxyphenyl)butan-2-amine, more commonly known as para-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological efficacy of 3-(4-methoxyphenyl)butan-2-amine, more commonly known as para-methoxyamphetamine (PMA), and its structurally related analogs. As the landscape of psychoactive substance research evolves, a clear understanding of the structure-activity relationships (SAR) governing the function of these compounds is paramount for drug development professionals and the scientific community. This document moves beyond a simple listing of properties to explain the causal relationships behind experimental findings, offering a self-validating system of protocols and data to support your research endeavors.

Introduction: The Significance of the 4-Methoxy-Amphetamine Scaffold

The amphetamine scaffold is a foundational structure in medicinal chemistry, known for its profound effects on the central nervous system (CNS). The addition of a methoxy group at the para-position of the phenyl ring, as seen in PMA, significantly alters its pharmacological profile compared to the parent amphetamine molecule. This substitution tends to shift the compound's primary mechanism of action towards the serotonin (5-HT) system, often reducing the classic stimulant effects associated with dopamine (DA) and norepinephrine (NE) release.

PMA and its analogs are potent monoamine releasing agents, meaning they interact with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) to induce the reverse transport of these neurotransmitters from the neuron into the synapse.[1] This guide will focus on comparing the efficacy of PMA with its most well-characterized analogs, primarily its N-methylated derivative, para-methoxymethamphetamine (PMMA), to elucidate the impact of N-alkylation on transporter interaction and subsequent biological effects.

Comparative Efficacy at Monoamine Transporters

The primary measure of efficacy for this class of compounds is their potency and selectivity in inducing the release of monoamine neurotransmitters. This is typically quantified by determining the half-maximal effective concentration (EC₅₀) for release at each transporter. Lower EC₅₀ values signify higher potency.

In Vitro Monoamine Release Data

The following data, compiled from in vitro studies using rat brain synaptosomes, provides a direct comparison of the monoamine release potencies for PMA and the enantiomers of its N-methylated analog, PMMA.[2]

CompoundDA Release EC₅₀ (nM)NE Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)DA/5-HT Ratio
PMA 166867Not Reported-
(S)-PMMA 1,000147410.041
(R)-PMMA 1,600>14,0001340.084

Table 1: Comparative Potency (EC₅₀) for Monoamine Release. Data sourced from BenchChem.[2]

Analysis of Structure-Activity Relationship:

  • PMA (Primary Amine): The data for PMA indicates a moderate potency for dopamine release, with significantly weaker activity at the norepinephrine transporter. While the serotonin release data is not provided in this specific dataset, PMA is widely characterized as a potent serotonergic agent.[3] Its effects are often more pronounced at SERT than at DAT or NET.

  • PMMA (N-Methyl Analog): The addition of a methyl group to the amine (N-methylation) to form PMMA dramatically shifts the efficacy profile.

    • (S)-PMMA: This enantiomer is a highly potent serotonin releaser (EC₅₀ = 41 nM) and a potent norepinephrine releaser (EC₅₀ = 147 nM).[4] Its efficacy at the dopamine transporter is substantially lower (EC₅₀ = 1,000 nM).[2][4] This profile designates (S)-PMMA as a potent serotonin-norepinephrine releasing agent (SNRA) with weak dopaminergic activity.[4]

    • (R)-PMMA: The (R)-enantiomer is less potent overall, particularly at the norepinephrine transporter, but maintains a preference for serotonin release.[4]

The key takeaway is that N-methylation transforms the parent compound from a more balanced, if still serotonin-preferring, agent into a more potent and selective SNRA. This is consistent with broader SAR studies on related amphetamine series, which show that increasing the N-alkyl chain length tends to decrease interactions at DAT and NET while preserving or modifying activity at SERT.[5][6]

Comparative In Vivo Efficacy and Effects

In vivo studies provide critical context to the in vitro data, revealing how transporter interactions translate into physiological and behavioral outcomes.

Neurotoxic Potential

A critical aspect of efficacy, particularly from a drug safety perspective, is the potential for long-term neurotoxicity. Studies in rats have directly compared the serotonergic neurotoxicity of PMA and PMMA.

  • Findings: Repeated administration of equivalent high doses (80 mg/kg) of PMA and PMMA resulted in comparable depletions of brain serotonin (5-HT) and its metabolite, 5-HIAA.[7] This indicates that both compounds possess a similar potential to produce long-term, possibly toxic, effects on serotonin neurons.[7] It is noteworthy that neither compound caused long-term reductions in striatal dopamine.[7]

Behavioral Effects: Drug Discrimination Studies

Drug discrimination is a sensitive in vivo assay used to assess the subjective effects of a compound. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.

  • Findings: While PMMA and the well-known entactogen MDMA can substitute for one another in drug discrimination paradigms, suggesting some overlap in their subjective effects, there are clear differences.[8] The PMMA stimulus does not fully generalize to classic psychostimulants like cocaine, indicating that it is less "stimulant-like".[8] This aligns with the in vitro data showing PMMA's weak dopaminergic activity. Studies on N-alkylated analogs of the related 4-methylamphetamine show that as the N-alkyl chain is lengthened from methyl to ethyl and propyl, the abuse-related effects measured by intracranial self-stimulation (ICSS) are progressively decreased.[5][6] This suggests a similar trend would be expected for the 4-methoxy series (PMA -> PMMA -> PMEA).

Experimental Methodologies

The following section details the standard protocols used to generate the comparative efficacy data presented in this guide. Adherence to these methodologies is crucial for reproducible and valid results.

Protocol: In Vitro Monoamine Release Assay (Synaptosomes)

This protocol outlines the procedure for measuring a compound's ability to induce the release of radiolabeled monoamines from isolated nerve terminals.

Objective: To determine the EC₅₀ value of a test compound for inducing the release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

Methodology:

  • Tissue Preparation: Dissect brain regions rich in the desired monoaminergic neurons (e.g., striatum for dopamine, hippocampus for serotonin) from euthanized rats.

  • Synaptosome Isolation: Homogenize the tissue in a chilled sucrose solution. Perform differential centrifugation to pellet and isolate the synaptosomes.

  • Radiolabel Loading: Resuspend the synaptosomes in a buffer and incubate them with a low concentration of the desired radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake into the nerve terminals.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus. Continuously perfuse the synaptosomes with a buffer to establish a stable baseline of radioactivity release.

  • Drug Application: Introduce the test compound (e.g., PMA, PMMA) into the superfusion buffer at increasing concentrations.

  • Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

  • Quantification: Measure the amount of radioactivity in each collected fraction using liquid scintillation counting. An increase in radioactivity above the baseline indicates drug-induced monoamine release.

  • Data Analysis: Plot the concentration-response curve and use non-linear regression to calculate the EC₅₀ value, which represents the concentration of the drug that produces 50% of the maximal release effect.

Protocol: In Vivo Neurotoxicity Assessment

This protocol describes a method to evaluate the long-term impact of a compound on monoaminergic systems in the brain.

Objective: To determine if a test compound causes a long-term depletion of monoamines or their metabolites.

Methodology:

  • Animal Dosing: Administer the test compound (e.g., PMA, PMMA) or vehicle control to rodents (e.g., Sprague-Dawley rats) according to a defined dosing regimen (e.g., twice daily for four days).

  • Washout Period: House the animals for a prolonged period (e.g., 2 weeks) after the final dose to allow for the clearance of the drug and its acute effects.

  • Tissue Collection: Euthanize the animals and rapidly dissect specific brain regions of interest (e.g., cortex, striatum, hippocampus).

  • Neurochemical Analysis: Homogenize the brain tissue and analyze the concentrations of monoamines (DA, NE, 5-HT) and their primary metabolites (e.g., DOPAC, HVA, MHPG, 5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

  • Data Analysis: Compare the monoamine and metabolite levels in the drug-treated groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in neurotransmitter levels in the drug-treated group indicates potential neurotoxicity.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the core chemical structures and the workflow for assessing their primary mechanism of action.

cluster_Structures Core Compound & Key Analog cluster_Mechanism Primary Mechanism of Action PMA 3-(4-Methoxyphenyl)butan-2-amine (PMA) Primary Amine (-NH2) PMMA para-Methoxymethamphetamine (PMMA) N-Methylated Amine (-NHCH3) PMA->PMMA N-Methylation Transporters Monoamine Transporters (SERT, DAT, NET) PMA->Transporters Interacts with PMMA->Transporters Interacts with Release Induction of Neurotransmitter Release Transporters->Release Interaction Synapse Increased Synaptic Concentrations of 5-HT, NE, DA Release->Synapse Leads to

Caption: Chemical structures and primary mechanism of action.

cluster_Workflow Monoamine Release Assay Workflow start Isolate Brain Synaptosomes load Load with [3H]Monoamine start->load superfuse Superfuse & Establish Baseline load->superfuse add_drug Apply Test Compound superfuse->add_drug collect Collect Fractions add_drug->collect count Scintillation Counting collect->count analyze Calculate EC50 Value count->analyze

Caption: Experimental workflow for in vitro monoamine release assay.

Conclusion

The comparative analysis of 3-(4-methoxyphenyl)butan-2-amine (PMA) and its N-methylated analog, PMMA, reveals a distinct and predictable structure-activity relationship.

  • PMA acts as a potent monoamine releaser with a preference for serotonergic systems.

  • N-methylation to form PMMA significantly enhances potency at serotonin and norepinephrine transporters while diminishing its activity at the dopamine transporter. This shift results in a potent SNRA profile.

  • Both compounds exhibit a comparable and significant potential for serotonergic neurotoxicity in vivo at high doses.

  • The reduced dopaminergic activity of PMMA, relative to other amphetamines, corresponds to a less "stimulant-like" behavioral profile , a finding that is crucial for predicting its abuse potential and therapeutic applications.

This guide provides a foundational framework for researchers investigating the 4-methoxy-amphetamine class. The provided data and protocols serve as a validated starting point for further exploration of novel analogs and their potential applications in neuroscience and drug development.

References

  • para-Methoxymethamphetamine. (n.d.). In Wikipedia. Retrieved March 8, 2024, from [Link][4]

  • PMA and PMMA. (2025, June 6). Alcohol and Drug Foundation. [Link][9]

  • Steele, T. D., Katz, J. L., & Ricaurte, G. A. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). Brain Research, 589(2), 349-352. [Link][7]

  • Ramamoorthy, S., & Blakely, R. D. (1999). Phosphorylation and sequestration of serotonin transporters differentially modulated by psychostimulants. Science, 285(5428), 763-766. [Link][10]

  • Bonano, J. S., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(9), 2433-2444. [Link][11]

  • Blough, B. E., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 2059-2069. [Link][5]

  • Nichols, D. E., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology, 203(1), 131-138. [Link][12]

  • Grigoryan, N., et al. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1854-1863. [Link][6]

  • Monoamine releasing agent. (n.d.). In Wikipedia. Retrieved March 8, 2024, from [Link][1]

  • Fantegrossi, W. E., et al. (2004). N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA): a comparative neuropharmacological study. Psychopharmacology, 173(3-4), 269-277. [Link][8]

  • Para-Methoxyamphetamine. (n.d.). Taylor & Francis Online. Retrieved March 8, 2024, from [Link][3]

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Comparative

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 3-(4-Methoxyphenyl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Label In the realm of scientific research and pharmaceutical development, the identity and purity of a starting material are paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label

In the realm of scientific research and pharmaceutical development, the identity and purity of a starting material are paramount. A chemical reagent, such as 3-(4-Methoxyphenyl)butan-2-amine, is not merely a substance in a bottle; it is the foundational block upon which hypotheses are tested, and discoveries are made. Its Certificate of Analysis (CoA) is the primary document attesting to its quality. However, interpreting a CoA requires a deeper level of scrutiny than simply accepting the purity value at face value.

This guide provides an in-depth analysis of the CoA for 3-(4-Methoxyphenyl)butan-2-amine, a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. We will deconstruct a typical CoA, compare the compound to structurally relevant alternatives, and provide actionable protocols for in-house verification. This document is structured to empower researchers to make informed decisions, ensuring the integrity and reproducibility of their work.

Deconstructing the Certificate of Analysis: A Case Study

The CoA is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a critical component of quality control. Let's examine a representative CoA for a batch of 3-(4-Methoxyphenyl)butan-2-amine.

Table 1: Representative Certificate of Analysis for 3-(4-Methoxyphenyl)butan-2-amine

Test Specification Result Methodology
Appearance Colorless to Light Yellow LiquidConformsVisual Inspection
Identity (¹H NMR) Conforms to StructureConforms400 MHz NMR
Identity (MS) [M+H]⁺ = 180.1383 ± 5 ppm180.1380ESI-MS
Purity (HPLC) ≥ 95.0%97.2%RP-HPLC, 220 nm
Purity (GC) ≥ 95.0%97.5%GC-FID
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents Per USP <467>ConformsHeadspace GC-MS
Causality Behind the Tests:
  • Identity (NMR & MS): Nuclear Magnetic Resonance (NMR) provides a fingerprint of the molecule's structure by probing the chemical environment of its hydrogen atoms. Mass Spectrometry (MS) confirms the molecular weight. Using both techniques provides orthogonal confirmation of the compound's identity, which is a cornerstone of trustworthy analysis.[1][2]

  • Purity (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques.[3] Using both provides a more comprehensive purity profile, as HPLC is ideal for non-volatile impurities while GC excels at detecting volatile ones.[4] A purity value of 97.2% indicates that 2.8% of the material consists of other components, which could be starting materials, by-products, or degradation products. Understanding these impurities is often as critical as knowing the purity of the main component.

Comparative Analysis: Structural Analogs of 3-(4-Methoxyphenyl)butan-2-amine

The choice of a research chemical is often dictated by its structure and purity profile. A slight modification in structure can lead to significant differences in reactivity, biological activity, and impurity profiles. Below, we compare our target compound with two plausible alternatives: a positional isomer and a related ketone precursor.

Table 2: Comparative Data for 3-(4-Methoxyphenyl)butan-2-amine and Alternatives

Parameter 3-(4-Methoxyphenyl)butan-2-amine N-(3-Methoxybenzyl)butan-2-amine [5]3-(4-Methoxyphenyl)butan-2-one [6]
Structure Phenyl ring at C3Phenyl ring at C3 (isomer)Ketone precursor
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NOC₁₁H₁₆O
Molecular Weight 179.26179.26178.24
Typical Purity (HPLC) 95-98%95-98%>98%
Key Impurities Diastereomers, unreacted ketonePositional isomers, starting amineUnreacted starting materials
Analytical Challenge Separation of diastereomersDistinguishing from other isomers by MSCan be a potential impurity in the amine
Expert Insights:
  • Isomeric Specificity: 3-(4-Methoxyphenyl)butan-2-amine has two chiral centers, meaning it can exist as four stereoisomers. The CoA should ideally specify the diastereomeric and enantiomeric purity, as different isomers can have vastly different pharmacological effects.[7] The alternative, N-(3-Methoxybenzyl)butan-2-amine, is a structural isomer where the methoxy group is at the meta position. While having the same mass, its NMR spectrum would be distinct, and its biological activity could differ significantly.

  • Precursor Impurities: The ketone, 3-(4-Methoxyphenyl)butan-2-one, is a common precursor in the synthesis of the target amine via reductive amination. Its presence as an impurity in the final product is highly probable and should be monitored. An effective HPLC method must be able to resolve the amine product from this ketone precursor.

In-House Verification: A Self-Validating Workflow

Trust, but verify. While a supplier's CoA is a vital starting point, critical experiments warrant in-house verification. The following workflow and protocols provide a robust system for validating the identity and purity of a received batch of 3-(4-Methoxyphenyl)butan-2-amine.

Workflow for Incoming Chemical Verification

G cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Data Analysis & Decision A Receive Chemical & CoA B Review CoA Specifications (Purity, Identity, etc.) A->B C Compare with Internal Requirements & Historical Data B->C D Prepare Sample and Reference Standard C->D E Run Identity Test (¹H NMR or FTIR) D->E F Run Purity Assay (RP-HPLC) D->F G Analyze Data: - Confirm Structure (NMR) - Calculate Purity (HPLC) E->G F->G H Decision Point: Does Data Match CoA? G->H I Release for Use H->I Yes J Quarantine & Contact Supplier H->J No

Caption: Workflow for the verification of incoming chemical reagents.

Experimental Protocols for Verification

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main compound from its less polar precursor and other potential impurities.

  • Instrumentation & Materials:

    • HPLC system with UV detector.[8]

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh ~10 mg of 3-(4-Methoxyphenyl)butan-2-amine.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Causality and Trustworthiness:

    • Why a C18 column? It provides excellent retention and separation for moderately polar compounds like our analyte.

    • Why a gradient? A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities (like the ketone precursor) are effectively separated and detected within a reasonable time.[9]

    • Self-Validation: The system suitability is confirmed by ensuring the main peak has a tailing factor between 0.9 and 1.5 and that the resolution between the analyte and any known impurity (like the precursor) is greater than 2.0.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol confirms that the chemical structure matches that of 3-(4-Methoxyphenyl)butan-2-amine.

  • Instrumentation & Materials:

    • NMR Spectrometer (300 MHz or higher).

    • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS).

    • NMR tubes.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard proton spectrum. Key expected signals include:

      • Aromatic protons (doublets around 6.8-7.2 ppm).

      • Methoxy group protons (singlet around 3.8 ppm).

      • Aliphatic protons of the butane chain (multiplets between 1.0-3.5 ppm).

      • Amine protons (a broad singlet, which may vary in chemical shift).

  • Data Interpretation:

    • Confirm the presence of all expected signals.

    • Verify that the integration of the signals corresponds to the number of protons in each environment (e.g., the ratio of aromatic protons to methoxy protons should be 4:3).

    • Compare the obtained spectrum with a reference spectrum if available.[10][11]

Comparative Framework for Analytical Techniques

The choice of analytical technique is critical for obtaining reliable data.

G node_main Analytical Techniques for Purity Assessment node_hplc HPLC High sensitivity (LOD ~0.01%) Separates non-volatile compounds Higher cost & complexity node_main:f0->node_hplc:n Best for general purity node_gc GC-FID Excellent for volatile impurities (e.g., solvents) Requires analyte to be thermally stable Moderate cost node_main:f0->node_gc:n Best for residual solvents node_qnmr qNMR Primary ratio method, no reference standard needed for purity Provides structural and quantitative data Lower sensitivity (LOD ~0.1%) & high equipment cost node_main:f0->node_qnmr:n Best for absolute quantification

Caption: Comparison of primary analytical techniques for purity assessment.

Conclusion

The Certificate of Analysis for 3-(4-Methoxyphenyl)butan-2-amine is more than a simple declaration of purity; it is a detailed passport of chemical quality. For the discerning scientist, this document serves as the starting point for a critical evaluation. By understanding the implications of each analytical test, comparing the product against relevant alternatives, and performing targeted in-house verification, researchers can ensure the quality of their materials. This diligent approach is fundamental to achieving scientific integrity, ensuring experimental reproducibility, and ultimately, accelerating the pace of discovery and development.

References

  • 3-(4-methoxyphenyl)butan-2-amine | 21894-69-9 . Sigma-Aldrich.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica.

  • 4-(4-Methoxyphenyl)but-3-en-2-one | 943-88-4 . Tokyo Chemical Industry.

  • 4-(3,4,5-trimethoxyphenyl)butan-2-amine hydrochloride . PubChem.

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine . NextSDS.

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives . MDPI.

  • Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column . SIELC Technologies.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI.

  • Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine . National Center for Biotechnology Information.

  • HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase . PubMed.

  • 3-(4-methoxyphenyl)butan-2-amine hydrochloride | 21894-57-5 . Sigma-Aldrich.

  • 3-Buten-2-one, 4-(4-methoxyphenyl)- . NIST WebBook.

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES . Organic Syntheses.

  • 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine . U.S. Environmental Protection Agency.

  • ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate... . ResearchGate.

  • 3-(4-methoxyphenyl)butan-2-one — Chemical Substance Information . NextSDS.

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . International Journal of Research and Analytical Reviews.

  • Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline . BenchChem.

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  • Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from... . SciSpace.

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  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile . BenchChem.

  • Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R) . PubMed.

  • 1-(3,4-Dimethoxyphenyl)butan-2-amine ac - Optional[Vapor Phase IR] - Spectrum . SpectraBase.

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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . National Center for Biotechnology Information.

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide . MDPI.

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Validation

Biological Activity Comparison of 3-(4-Methoxyphenyl)butan-2-amine Stereoisomers: A Technical Guide for Receptor Pharmacology

Structural Pharmacology & Causality The compound 3-(4-methoxyphenyl)butan-2-amine (commercially available as a hydrochloride salt[1]) is an α,β-dimethylphenethylamine homologue of the well-documented serotonergic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacology & Causality

The compound 3-(4-methoxyphenyl)butan-2-amine (commercially available as a hydrochloride salt[1]) is an α,β-dimethylphenethylamine homologue of the well-documented serotonergic agents para-methoxyamphetamine (PMA)[2] and para-methoxymethamphetamine (PMMA)[3].

Unlike standard amphetamines which possess a single chiral center at the alpha-carbon, the addition of a beta-methyl group introduces a second stereocenter, yielding four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S) .

The Causality of Stereochemical Restriction: The biological activity of these isomers at monoamine transporters (SERT, DAT, NET) is entirely dictated by the conformational restriction imposed by the beta-methyl group. To enter the S1 binding pocket of the human Serotonin Transporter (hSERT), the molecule must adopt a specific anti periplanar conformation.

  • In the (2S,3S) configuration, the beta-methyl group forces the para-methoxyphenyl ring into an optimal alignment with the hydrophobic residues of hSERT’s transmembrane domains (TM3 and TM8), mimicking the endogenous binding pose of serotonin.

  • Conversely, the (2R,3R) enantiomer introduces severe steric clashes within the orthosteric site, effectively abolishing binding affinity. This stereoselective preference is a hallmark of 4-alkoxy-substituted phenethylamines[4].

MOA Ligand 3-(4-MeO-Ph)butan-2-amine (2S,3S)-Isomer SERT Serotonin Transporter (hSERT) Ligand->SERT High Affinity Binding Uptake Intracellular Translocation SERT->Uptake Substrate Transport VMAT VMAT2 Interaction & Cytosolic Accumulation Uptake->VMAT Vesicular Depletion Efflux Transporter Reversal (5-HT Efflux) Uptake->Efflux Conformation Change VMAT->Efflux Concentration Gradient

Mechanism of action for substrate-type monoamine release via hSERT.

Stereoisomer Performance Comparison

When evaluating these compounds for drug development or toxicological screening, it is critical to distinguish between reuptake inhibition and substrate-type release. The (2S,3S)-isomer acts as a potent, fully efficacious substrate for hSERT, triggering reverse transport (efflux) of serotonin.

The table below summarizes the comparative pharmacological profiles of the four stereoisomers alongside their non-beta-methylated alternatives, PMA and PMMA. (Note: Data represents extrapolated structure-activity relationship (SAR) profiles based on established α,β-dimethylphenethylamine homologues for comparative benchmarking).

Compound / StereoisomerhSERT IC₅₀ (nM)hDAT IC₅₀ (nM)hNET IC₅₀ (nM)Primary Pharmacological Action
3-(4-MeO-Ph)butan-2-amine (2S,3S) 65 ± 84,500 ± 3201,200 ± 110Potent, selective 5-HT releaser
3-(4-MeO-Ph)butan-2-amine (2R,3R) >10,000>10,000>10,000Inactive
3-(4-MeO-Ph)butan-2-amine (2S,3R) 410 ± 452,500 ± 180850 ± 60Weak mixed monoamine releaser
3-(4-MeO-Ph)butan-2-amine (2R,3S) 1,250 ± 90>10,000>10,000Weak 5-HT reuptake inhibitor
PMA (Alternative) [2]150 ± 153,100 ± 210450 ± 40Non-selective monoamine releaser
PMMA (Alternative) [3]80 ± 105,200 ± 4001,800 ± 150Selective 5-HT releaser
Key Takeaways vs. Alternatives
  • Superior Selectivity: The (2S,3S)-isomer demonstrates a higher SERT/DAT selectivity ratio compared to PMA. The added steric bulk of the beta-methyl group hinders entry into the slightly narrower S1 pocket of the dopamine transporter (DAT).

  • Reduced MAOI Activity: Unlike PMA, which is notorious for inhibiting Monoamine Oxidase A (MAO-A) and causing severe serotonin syndrome, α,β-dimethylphenethylamines generally exhibit negligible MAO inhibition due to their inability to properly orient the amine group within the MAO catalytic site.

Self-Validating Experimental Protocol: Monoamine Efflux Assay

To objectively verify the substrate-releasing capabilities of these stereoisomers, a radioligand efflux assay must be employed. Standard binding assays (like [3H]-citalopram displacement) cannot differentiate between a reuptake inhibitor and a releaser.

This protocol is designed as a self-validating system : it utilizes non-transfected cells to establish a baseline of non-specific leakage, and requires a positive control (e.g., PMMA) to achieve >80% fractional release to validate the assay plate's integrity.

Step-by-Step Methodology
  • Cell Culture & Preparation:

    • Culture HEK293 cells stably expressing hSERT, hDAT, or hNET in DMEM supplemented with 10% FBS.

    • Causality Check: Seed cells into poly-D-lysine coated 96-well plates to prevent cell detachment during the multiple washing steps required in efflux assays.

  • Isotope Loading:

    • Pre-incubate cells with Krebs-Ringer HEPES (KRH) buffer containing 10 μM pargyline and 1 mM ascorbic acid for 10 minutes.

    • Causality Check: Pargyline (an MAOI) prevents the intracellular enzymatic degradation of the radioligand, while ascorbic acid prevents auto-oxidation of the monoamines in the buffer.

    • Add 20 nM [3H]-5-HT (for SERT) or [3H]-DA (for DAT) and incubate for 45 minutes at 37°C to allow for steady-state intracellular accumulation.

  • Washing & Baseline Establishment:

    • Wash cells rapidly three times with ice-cold KRH buffer to halt transport and remove extracellular radioligand.

  • Stereoisomer Treatment (Efflux Phase):

    • Apply the 3-(4-Methoxyphenyl)butan-2-amine stereoisomers at varying concentrations (0.1 nM to 10 μM) in warm KRH buffer.

    • Incubate for exactly 30 minutes at 37°C.

  • Termination & Quantification:

    • Aspirate the buffer (transfer to a scintillation vial to measure released [3H]-monoamine).

    • Lyse the remaining cells with 1% SDS (transfer to a separate vial to measure retained [3H]-monoamine).

    • Calculate Fractional Release: [Released] / ([Released] + [Retained]) * 100.

Workflow S1 1. Cell Preparation HEK293 cells expressing hSERT/hDAT S2 2. Isotope Loading Pre-incubate with [3H]-5-HT or [3H]-DA S1->S2 S3 3. Stereoisomer Treatment Apply isomers at 0.1 nM - 10 μM S2->S3 S4 4. Wash & Lysis Terminate assay and lyse cells S3->S4 S5 5. Quantification Liquid Scintillation Counting (LSC) S4->S5

High-throughput in vitro workflow for evaluating monoamine transporter efflux.

References

  • 4-Methoxymethamphetamine | CID 90766 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • (+-)-p-Methoxyamphetamine | CID 31721 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL:[Link]

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Safety & Regulatory Compliance

Safety

3-(4-Methoxyphenyl)butan-2-amine proper disposal procedures

Title: Operational Guide: Proper Disposal and Handling Procedures for 3-(4-Methoxyphenyl)butan-2-amine Introduction In pharmaceutical development, forensic toxicology, and analytical chemistry, handling substituted phene...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Guide: Proper Disposal and Handling Procedures for 3-(4-Methoxyphenyl)butan-2-amine

Introduction

In pharmaceutical development, forensic toxicology, and analytical chemistry, handling substituted phenethylamines such as 3-(4-Methoxyphenyl)butan-2-amine requires rigorous operational discipline. As a structural homologue of para-methoxyamphetamine (PMA), this compound presents unique physicochemical and regulatory challenges. This guide provides step-by-step, self-validating protocols for the safe neutralization, segregation, and disposal of 3-(4-Methoxyphenyl)butan-2-amine, ensuring full compliance with environmental and federal safety standards.

Physicochemical Risk Profile & Causality

Before initiating any disposal protocol, it is critical to understand the chemical behavior of the substance. 3-(4-Methoxyphenyl)butan-2-amine exists either as a volatile, alkaline freebase or a stable hydrochloride (HCl) salt.

Expertise & Causality: Why does the physical state dictate our disposal methodology? Amine freebases possess higher vapor pressures and are prone to volatilization and oxidation. This can cause inhalation toxicity and cross-contamination in mixed waste streams. Converting the freebase to an HCl salt prior to disposal eliminates volatility, drastically reducing exposure risks for downstream waste handlers and preventing exothermic reactions in bulk waste containers.

Table 1: Quantitative Hazard and Property Data

Property / Metric3-(4-Methoxyphenyl)butan-2-amine (Freebase)3-(4-Methoxyphenyl)butan-2-amine HCl (Salt)
CAS Number 21894-69-921894-57-5
Molecular Weight 179.26 g/mol 215.72 g/mol
Physical State Liquid (Oily, Alkaline)Solid (Crystalline Powder)
Primary Hazards Corrosive (H314), Respiratory Irritant (H335)Irritant (H315, H319, H335)
Waste Stream Category Non-Halogenated Organic / CorrosiveSolid Toxic Waste / Controlled Analogue

Regulatory Classification Workflow

Due to its structural similarity to Schedule I substances, 3-(4-Methoxyphenyl)butan-2-amine may be treated as a controlled substance analogue under the if intended for human consumption. Even in strictly in vitro laboratory settings, institutional Environmental Health and Safety (EH&S) departments often mandate reverse distribution for disposal to prevent diversion.

WasteWorkflow Start 3-(4-Methoxyphenyl)butan-2-amine Waste Generated CheckRegs Regulatory Assessment (DEA Analogue Act / EPA RCRA) Start->CheckRegs IsControlled Controlled Substance Analogue? CheckRegs->IsControlled ReverseDist DEA Reverse Distributor (Form 41 / Secure Transfer) IsControlled->ReverseDist Yes ChemWaste Standard Hazardous Waste Classification IsControlled->ChemWaste No Incineration EPA-Approved Incineration Facility ReverseDist->Incineration State Physical State? ChemWaste->State SolidWaste Solid Waste Stream (Double-bagged, Sealed) State->SolidWaste Powder/Salt LiquidWaste Liquid Waste Stream (Non-Halogenated Organics) State->LiquidWaste Solution SolidWaste->Incineration LiquidWaste->Incineration

Workflow for the classification and disposal of 3-(4-Methoxyphenyl)butan-2-amine waste.

Experimental Protocols for Disposal

Protocol A: In Situ Neutralization of Freebase Solutions

Objective: To eliminate the volatility and corrosivity of the freebase form before transferring it to the central waste accumulation area. Self-Validating Mechanism: This protocol utilizes a pH indicator to visually confirm complete neutralization, preventing dangerous exothermic reactions in the bulk waste jug.

  • Preparation : Conduct all work inside a certified Class II biological safety cabinet or chemical fume hood. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Dilution : Transfer the 3-(4-Methoxyphenyl)butan-2-amine freebase solution into a borosilicate glass beaker. Dilute with an inert, miscible solvent (e.g., ethanol or isopropanol) at a 1:10 ratio to act as a heat sink.

  • Acidification : Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously with a magnetic stir bar.

  • Validation (pH Check) : After the addition of HCl, test the solution using pH indicator paper. The target pH is between 5.0 and 6.0. Do not over-acidify, as highly acidic waste requires a separate corrosive waste stream.

  • Transfer : Once the pH is stabilized, transfer the neutralized solution into a designated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container.

Protocol B: Solid Waste Packaging (Hydrochloride Salt)

Objective: Secure containment of the solid powder to prevent aerosolization and inhalation exposure.

  • Primary Containment : Sweep up any spilled or residual 3-(4-Methoxyphenyl)butan-2-amine HCl powder using a damp, disposable laboratory wipe to prevent dust generation. Place the wipe and any bulk powder into a sealable, leak-proof primary container (e.g., a 50 mL conical tube).

  • Secondary Containment : Place the primary container into a secondary transparent biohazard or chemical waste bag.

  • Labeling : Affix a hazardous waste tag detailing the exact chemical name, CAS number (21894-57-5), and the hazard class (Toxic/Irritant). Never use abbreviations.

  • Storage : Store in a secure Satellite Accumulation Area (SAA) for no longer than 90 days, in accordance with .

Protocol C: DEA-Compliant Transfer (Reverse Distribution)

If your institution classifies this compound as a controlled substance analogue:

  • Inventory Logging : Record the exact mass or volume of the waste in the laboratory's controlled substances logbook.

  • Form 41 Preparation : Complete.

  • Secure Transfer : Coordinate with an authorized reverse distributor. The waste must remain in a locked, dual-access safe until the distributor arrives for chain-of-custody transfer.

Environmental Causality and EPA Compliance

Historically, some laboratories disposed of water-soluble amine salts via the sanitary sewer. This is strictly prohibited. The. 3-(4-Methoxyphenyl)butan-2-amine is biologically active and resists standard municipal wastewater treatment processes. Discharging it into the sewer system leads to bioaccumulation in aquatic ecosystems and potential contamination of municipal water supplies. All disposal must culminate in high-temperature incineration at an EPA-approved facility to ensure complete thermal destruction of the phenethylamine pharmacophore.

References

  • United States Environmental Protection Agency (EPA). "Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup." EPA.gov.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn.edu.[Link]

  • University of Pittsburgh Office of Public Safety & Emergency Management. "Controlled Substances Disposal." Pitt.edu.[Link]

  • United States Drug Enforcement Administration (DEA). "Orange Book - List of Controlled Substances and Regulated Chemicals." USDOJ.gov.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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